L 365031
描述
属性
CAS 编号 |
111035-59-7 |
|---|---|
分子式 |
C23H18BrN3O2 |
分子量 |
448.3 g/mol |
IUPAC 名称 |
4-bromo-N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)benzamide |
InChI |
InChI=1S/C23H18BrN3O2/c1-27-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)25-21(23(27)29)26-22(28)16-11-13-17(24)14-12-16/h2-14,21H,1H3,(H,26,28) |
InChI 键 |
FHCLUARBHKHIQK-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-methyl-3-(4-bromobenzoyl)amino-5-phenyl-3H-1,4-benzodiazepin-2-one L 365031 L-365,031 |
产品来源 |
United States |
Foundational & Exploratory
L-365,260: A Technical Guide to its Mechanism of Action as a Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin type 2 (CCK2) receptor, also known as the gastrin receptor. This document details its binding affinity, functional antagonism, and the underlying signaling pathways. Furthermore, it provides detailed experimental protocols for key assays used to characterize this compound.
Core Mechanism of Action: Selective and Competitive Antagonism of the CCK2 Receptor
L-365,260 exerts its pharmacological effects through its high-affinity, selective, and competitive binding to the CCK2 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in the brain and the gastrointestinal tract. The natural ligands for the CCK2 receptor are the peptide hormones cholecystokinin (CCK) and gastrin. By competitively blocking the binding of these endogenous ligands, L-365,260 inhibits their downstream physiological effects.
The selectivity of L-365,260 for the CCK2 receptor over the CCK1 receptor is a key feature of its pharmacological profile. This selectivity allows for the targeted investigation and modulation of physiological processes mediated by the CCK2 receptor, such as gastric acid secretion and certain central nervous system functions, with minimal off-target effects on CCK1 receptor-mediated pathways like pancreatic enzyme secretion and gallbladder contraction.
Quantitative Pharmacological Data
The affinity and potency of L-365,260 have been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data for easy comparison.
Table 1: In Vitro Receptor Binding Affinity of L-365,260
| Receptor | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| CCK2 (Gastrin) | Guinea Pig Stomach | [¹²⁵I]Gastrin | Ki | 1.9 | [1] |
| CCK2 | Guinea Pig Brain | [¹²⁵I]CCK-8 | Ki | 2.0 | [1] |
| CCK2 | Human (transfected cells) | [³H]L-365,260 | IC50 | ~10 | [2] |
| CCK1 | Guinea Pig Pancreas | [¹²⁵I]CCK-8 | IC50 | 280 | [3] |
| CCK2 | Dog Brain | Not Specified | IC50 | 20-40 | [1] |
Table 2: In Vivo Potency of L-365,260 in Inhibiting Gastrin-Stimulated Gastric Acid Secretion
| Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Mouse | Oral | 0.03 | [1] |
| Rat | Oral | 0.9 | [1] |
| Guinea Pig | Oral | 5.1 | [1] |
| Rat | Intravenous | 12.6 (basal acid secretion) | [3] |
| Human | Oral | 50 mg dose produced 50% inhibition | [4] |
Signaling Pathways
The CCK2 receptor primarily couples to the Gq family of G-proteins.[5][6] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). L-365,260, as a competitive antagonist, blocks the initiation of this signaling cascade by preventing agonist binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-365,260.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of L-365,260 for the CCK2 receptor.
Materials:
-
Tissue source rich in CCK2 receptors (e.g., guinea pig brain cortex or stomach).
-
Radioligand: [³H]L-365,260 or ¹²⁵I-labeled gastrin.
-
L-365,260 (unlabeled).
-
Homogenization buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Homogenize minced tissue in ice-cold homogenization buffer using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Varying concentrations of unlabeled L-365,260.
-
A fixed concentration of radioligand (typically at or near its Kd).
-
Membrane preparation.
-
-
For total binding, omit the unlabeled L-365,260. For non-specific binding, include a high concentration of an unlabeled CCK2 receptor ligand (e.g., 1 µM gastrin).
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of L-365,260 to generate a competition curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion in Rats
Objective: To determine the in vivo potency (ED50) of L-365,260 in antagonizing gastrin-induced gastric acid secretion.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Urethane for anesthesia.
-
Pentagastrin.
-
L-365,260.
-
Saline solution.
-
Surgical instruments for pylorus ligation.
-
pH meter and titration equipment (0.01 N NaOH).
Procedure:
-
Animal Preparation:
-
Fast the rats for 18-24 hours with free access to water.
-
Anesthetize the rats with urethane.
-
Perform a midline laparotomy and ligate the pylorus.
-
A catheter can be inserted into the stomach through the esophagus or a fistula for sample collection.
-
-
Drug Administration:
-
Administer L-365,260 or vehicle (e.g., orally or intravenously) at various doses to different groups of rats.
-
After a set time (e.g., 30-60 minutes), administer a stimulatory dose of pentagastrin (e.g., subcutaneously or via intravenous infusion).
-
-
Gastric Juice Collection:
-
Collect gastric juice for a defined period (e.g., 1-2 hours) after pentagastrin administration.
-
-
Analysis of Gastric Secretion:
-
Measure the volume of the collected gastric juice.
-
Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume x concentration).
-
-
Data Analysis:
-
Calculate the percentage inhibition of acid output for each dose of L-365,260 compared to the vehicle-treated control group.
-
Plot the percentage inhibition against the log dose of L-365,260 and determine the ED50 value.
-
Experimental and Logical Workflow Visualization
The characterization of a selective receptor antagonist like L-365,260 follows a logical progression from in vitro to in vivo studies.
Conclusion
L-365,260 is a well-characterized, potent, and selective antagonist of the CCK2 receptor. Its mechanism of action is centered on the competitive blockade of gastrin and CCK binding, leading to the inhibition of Gq-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound or investigating the role of the CCK2 receptor in health and disease.
References
- 1. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Further evidence that the CCK2 receptor is coupled to two transduction pathways using site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260: A Technical Guide to its CCKB Receptor Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the cholecystokinin B (CCKB) receptor antagonist properties of L-365,260. It includes quantitative data on its binding affinity and in vivo efficacy, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Core Properties of L-365,260 as a CCKB Receptor Antagonist
L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin B (CCKB) receptor, which is also known as the gastrin receptor.[1][2] It interacts competitively and stereoselectively with CCKB receptors in the brain and periphery.[1][2] This antagonist has been instrumental in elucidating the physiological roles of the CCKB receptor in both the central nervous system and gastrointestinal tract.
Quantitative Data: Binding Affinity and In Vivo Efficacy
The antagonist properties of L-365,260 have been quantified through various in vitro and in vivo studies. The following tables summarize key data on its binding affinity for CCK receptors and its functional efficacy in relevant animal models.
Table 1: In Vitro Receptor Binding Affinity of L-365,260
| Receptor | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| CCKB/Gastrin | Guinea Pig | Stomach | [3H]L-365,260 | 1.9 | [1][2] |
| CCKB | Guinea Pig | Brain | [3H]L-365,260 | 2.0 | [1][2] |
| CCKB | Rat | Brain | Not Specified | High Affinity | [1] |
| CCKB | Mouse | Brain | Not Specified | High Affinity | [1] |
| CCKB | Human | Brain | Not Specified | High Affinity | [1] |
| CCKA | Guinea Pig | Pancreas | [3H]L-364,718 | >200 (low affinity) | [3] |
| CCKB/Gastrin | Dog | Tissues | Not Specified | 20-40 (IC50) | [1] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Efficacy of L-365,260 (Oral Administration)
| Species | Model | Endpoint | ED50 (mg/kg) | Reference |
| Mouse | Gastrin-stimulated acid secretion | Inhibition | 0.03 | [1] |
| Rat | Gastrin-stimulated acid secretion | Inhibition | 0.9 | [1] |
| Guinea Pig | Gastrin-stimulated acid secretion | Inhibition | 5.1 | [1] |
Note: ED50 is the dose that produces 50% of the maximal effect.
Key Experimental Protocols
The characterization of L-365,260 as a CCKB receptor antagonist has relied on established experimental methodologies. Below are detailed protocols for key assays.
Radioligand Binding Assay for CCKB Receptor
This assay is used to determine the binding affinity of L-365,260 for the CCKB receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., from guinea pig) in a cold buffer solution (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in the assay buffer.
2. Binding Reaction:
-
In a reaction tube, add the prepared membranes, a radiolabeled ligand for the CCKB receptor (e.g., [3H]L-365,260), and varying concentrations of the unlabeled test compound (L-365,260).
-
For determining total binding, omit the unlabeled compound.
-
For determining non-specific binding, add a high concentration of an unlabeled CCKB receptor agonist or antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of the unlabeled compound.
-
Determine the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo Model of Gastrin-Stimulated Gastric Acid Secretion
This model is used to assess the functional antagonism of L-365,260 at the gastrin (CCKB) receptor in vivo.
1. Animal Preparation:
-
Use fasted rodents (e.g., rats, mice, or guinea pigs).
-
Anesthetize the animals.
-
Surgically prepare the animals for the collection of gastric secretions.
2. Drug Administration:
-
Administer L-365,260 orally at various doses.
-
After a set period to allow for drug absorption, administer a gastrin analogue (e.g., pentagastrin) to stimulate gastric acid secretion.
3. Sample Collection and Analysis:
-
Collect gastric secretions over a defined period.
-
Measure the volume and determine the acid concentration by titration with a standardized base (e.g., NaOH).
4. Data Analysis:
-
Calculate the total acid output.
-
Plot the inhibition of acid secretion as a function of the L-365,260 dose.
-
Determine the ED50 value.
Visualizing Molecular Interactions and Processes
Diagrams are provided below to illustrate the signaling pathways affected by L-365,260 and the workflow for its characterization.
Caption: CCKB Receptor Signaling Pathway and Antagonism by L-365,260.
References
- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
L-365,260: A Technical Guide to its Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, which is also known as the gastrin receptor (CCK2). This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates associated signaling pathways to support further research and development.
Core Data Summary
The binding affinity and selectivity of L-365,260 have been characterized across various species and tissues. The following tables summarize the key quantitative data from radioligand binding assays.
Table 1: Binding Affinity of L-365,260 for CCK Receptors
| Receptor Subtype | Species/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| CCK-B | Guinea Pig Brain | [3H]L-365,260 | Kd | 2.3 | [1] |
| Gastrin | Guinea Pig Gastric Glands | [3H]L-365,260 | Ki | 1.9 | |
| CCK-B | Guinea Pig Brain | [3H]L-365,260 | Ki | 2.0 | |
| CCK-B/Gastrin | Dog Tissues | Not Specified | IC50 | 20-40 | |
| Gastrin | AR42J Cells | 125I-G17 | IC50 | 45 | |
| CCK2 | Human | Not Specified | IC50 | 2 |
Table 2: Selectivity Profile of L-365,260
| Receptor Subtype | Parameter | Value (nM) | Selectivity (CCK1/CCK2) | Reference |
| CCK1 | IC50 | 280 | 140-fold | |
| CCK2 | IC50 | 2 |
L-365,260 is highly selective for the CCK2 receptor over the CCK1 receptor. Furthermore, it has been shown to be inactive at a range of other receptors, including opiate, muscarinic acetylcholine, α- and β-adrenergic, histamine, angiotensin, and bradykinin receptors, highlighting its specific pharmacological profile.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the binding and functional activity of L-365,260.
Radioligand Binding Assay for CCK-B Receptors
This protocol describes a competitive radioligand binding assay using guinea pig brain homogenates to determine the affinity of L-365,260 for CCK-B receptors.
1. Tissue Preparation:
-
Male Hartley guinea pigs are euthanized, and the brains are rapidly removed and placed in ice-cold buffer.
-
The cerebral cortex is dissected and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and the protein concentration is determined.
2. Binding Assay:
-
The assay is performed in a 96-well plate format in a final volume of 250 µL.
-
To each well, the following are added in order:
-
150 µL of the prepared membrane homogenate (containing a specific amount of protein, e.g., 50-120 µg).
-
50 µL of competing ligand (unlabeled L-365,260 or other test compounds at various concentrations) or buffer (for total binding).
-
50 µL of [3H]L-365,260 (at a concentration near its Kd, e.g., 2-3 nM).
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM unlabeled L-365,260).
-
The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
3. Separation and Detection:
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Pentagastrin-Stimulated Gastric Acid Secretion Assay
This protocol describes a functional assay in pylorus-ligated rats to evaluate the antagonist activity of L-365,260 on gastrin-stimulated gastric acid secretion.[2][3]
1. Animal Preparation:
-
Male Sprague-Dawley rats are fasted overnight with free access to water.
-
The animals are anesthetized.
-
A midline abdominal incision is made, and the pylorus is ligated to prevent gastric emptying.
-
A gastric cannula may be inserted to collect gastric contents.
2. Drug Administration:
-
L-365,260 or vehicle is administered, typically intravenously (i.v.) or orally (p.o.), at various doses.
-
After a predetermined time, a continuous intravenous infusion of pentagastrin (a synthetic analog of gastrin) is initiated to stimulate gastric acid secretion (e.g., 20 nmol/kg/hr).[3]
3. Sample Collection:
-
Gastric juice is collected for a defined period (e.g., 1-2 hours) after pentagastrin administration.
4. Measurement of Gastric Acid Output:
-
The volume of the collected gastric juice is measured.
-
The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH.
-
The total acid output is calculated (volume × acid concentration) and expressed as µEq/hr.
5. Data Analysis:
-
The inhibitory effect of L-365,260 is determined by comparing the acid output in treated animals to that in vehicle-treated controls.
-
The ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition) is calculated.
Signaling Pathways
L-365,260 exerts its effects by antagonizing the CCK2 receptor. The activation of CCK1 and CCK2 receptors by their endogenous ligands, cholecystokinin (CCK) and gastrin, initiates distinct intracellular signaling cascades.
CCK2 (Gastrin) Receptor Signaling Pathway
The CCK2 receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including gastric acid secretion, cell proliferation, and differentiation.
CCK1 Receptor Signaling Pathway
The CCK1 receptor also primarily couples to Gq/11, activating the PLC-IP3-DAG pathway, similar to the CCK2 receptor. However, it can also couple to Gs, leading to the activation of adenylyl cyclase (AC), production of cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This dual coupling allows for a broader range of cellular responses, including pancreatic enzyme secretion and gallbladder contraction.
References
- 1. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Discovery and Development of L-365,260: A Technical Guide
An In-depth Examination of a Potent and Selective CCK-B/Gastrin Receptor Antagonist
Abstract
L-365,260, a non-peptide benzodiazepine derivative, emerged from early drug discovery programs as a potent and selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of L-365,260. It details its binding affinity and selectivity, in vitro and in vivo efficacy in the modulation of gastric acid secretion, and the underlying mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of cholecystokinin and gastrin receptor antagonists.
Introduction
The peptide hormones cholecystokinin (CCK) and gastrin play crucial roles in regulating gastrointestinal function, including gastric acid secretion, pancreatic enzyme release, and gallbladder contraction. Their actions are mediated through two main G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain)/gastrin receptors. The development of selective antagonists for these receptors has been a significant area of research for potential therapeutic applications in gastrointestinal and central nervous system disorders. L-365,260, identified as (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea), stood out as a highly selective antagonist for the CCK-B/gastrin receptor, demonstrating potent inhibition of gastrin-stimulated gastric acid secretion.
Discovery and Initial Characterization
L-365,260 was developed as part of a program aimed at identifying non-peptide antagonists of CCK and gastrin receptors. Early studies established its high affinity and selectivity for the CCK-B/gastrin receptor over the CCK-A receptor. This selectivity was a key feature that distinguished it from other antagonists and made it a valuable tool for elucidating the physiological roles of the CCK-B/gastrin receptor.
Stereoselectivity
The binding of L-365,260 to the CCK-B/gastrin receptor is stereospecific. The (R)-enantiomer, L-365,260, is approximately 100 times more potent in displacing radiolabeled ligands from the receptor compared to its (S)-enantiomer, highlighting the specific molecular interactions required for high-affinity binding.[1]
Quantitative Analysis of Receptor Binding and In Vitro Efficacy
The pharmacological profile of L-365,260 has been extensively characterized through radioligand binding assays and in vitro functional assays. These studies have provided quantitative measures of its affinity for CCK-B/gastrin and CCK-A receptors, as well as its functional antagonism of secretagogue-stimulated acid secretion in isolated gastric glands.
Receptor Binding Affinity
Radioligand binding assays have been instrumental in determining the affinity (Ki) of L-365,260 for CCK receptor subtypes across various species.
| Receptor Subtype | Species/Tissue | Radioligand | Ki (nM) | Reference |
| CCK-B/Gastrin | Guinea Pig Brain | [3H]L-365,260 | 2.3 (Kd) | [1] |
| CCK-B/Gastrin | Guinea Pig Gastric Glands | [125I]Gastrin | 1.9 | |
| CCK-A | Rat Pancreas | [125I]CCK | >200 | |
| CCK-B | Human | - | ~10 (IC50) | [2] |
| CCK-A | Human | - | ~50 (IC50) | [2] |
| CCK-B | Dog | - | 20-40 (IC50) |
Table 1: Receptor Binding Affinity of L-365,260. This table summarizes the binding affinity of L-365,260 for CCK-B/gastrin and CCK-A receptors in different tissues and species.
In Vitro Functional Antagonism
The ability of L-365,260 to inhibit gastric acid secretion in response to various secretagogues was evaluated in isolated rabbit gastric glands, with acid secretion indirectly measured by the accumulation of [14C]-aminopyrine.
| Stimulant | Concentration | IC50 of L-365,260 (nM) | Reference |
| Histamine | 10⁻⁴ M | 110 ± 60 | [3] |
| Carbachol | 5 x 10⁻⁵ M | 190 ± 120 | [3] |
| IBMX | 5 x 10⁻⁶ M | 420 ± 200 | [3] |
| Forskolin | 5 x 10⁻⁷ M | 400 ± 280 | [3] |
Table 2: In Vitro Inhibition of Stimulated Acid Secretion by L-365,260 in Isolated Rabbit Gastric Glands. This table shows the half-maximal inhibitory concentration (IC50) of L-365,260 against acid secretion stimulated by different secretagogues.
In Vivo Efficacy in Animal Models
The antisecretory effects of L-365,260 were further investigated in various animal models, providing crucial data on its in vivo potency and efficacy. The pylorus-ligated rat model was a key methodology used in these studies.
| Animal Model | Stimulant | Route of Administration | ED50 (mg/kg) | Reference |
| Rat | Pentagastrin | Intravenous | 0.25 (0.63 µmol/kg) | [4][5] |
| Rat | Histamine | Intravenous | 2.35 (5.9 µmol/kg) | [5] |
| Rat | Bethanechol | Intravenous | 1.71 (4.3 µmol/kg) | [5] |
| Rat (pylorus-ligated) | Basal | Intravenous | 5.3 (13.3 µmol/kg) | [5] |
| Rat | Aspirin-induced damage | Intravenous | 11.5 | [6] |
| Rat | Aspirin-induced damage | Oral | >100 | [6] |
Table 3: In Vivo Efficacy of L-365,260 in Animal Models. This table presents the effective dose for 50% inhibition (ED50) of gastric acid secretion and gastrointestinal damage by L-365,260 in response to various stimuli in rats.
Clinical Studies in Humans
The efficacy of L-365,260 in humans was evaluated in a double-blind, four-period crossover study involving eight subjects. The study demonstrated a dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion.[7] A single 50 mg oral dose of L-365,260 resulted in a 50% reduction in the gastric acid output stimulated by a 0.4 micrograms/kg/hr infusion of pentagastrin.[7] At this dose, the mean plasma concentration of L-365,260 was 502 ± 108 ng/ml.[7] The compound was well-tolerated at oral doses up to 50 mg.[7]
Mechanism of Action: Signaling Pathways
L-365,260 exerts its antagonistic effects by competitively binding to the CCK-B/gastrin receptor, thereby blocking the downstream signaling cascades initiated by gastrin. The binding of gastrin to its receptor, a Gq-protein coupled receptor, typically leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream pathways, including the MAP kinase cascade, which are involved in the stimulation of gastric acid secretion from parietal cells and histamine release from enterochromaffin-like (ECL) cells. L-365,260 blocks these initial steps, thus inhibiting the physiological response to gastrin.
Interestingly, some studies suggest that L-365,260 may also have effects beyond direct receptor antagonism, potentially interacting with the protein kinase A (PKA) pathway.[3][8]
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a representative method for determining the binding affinity of L-365,260 for the CCK-B/gastrin receptor.
-
Membrane Preparation:
-
Homogenize guinea pig brain or gastric gland tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]L-365,260 or [125I]Gastrin), and varying concentrations of unlabeled L-365,260.
-
To determine non-specific binding, include wells with a high concentration of an unlabeled ligand.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of unlabeled L-365,260.
-
Determine the IC50 value (the concentration of L-365,260 that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vivo Gastric Acid Secretion (Pylorus-Ligated Rat Model)
This protocol outlines a typical procedure for assessing the in vivo antisecretory activity of L-365,260.
-
Animal Preparation:
-
Fast male Wistar rats for 24 hours with free access to water.
-
Anesthetize the rats (e.g., with ether or a suitable injectable anesthetic).
-
Make a midline abdominal incision to expose the stomach.
-
Ligate the pylorus at the junction of the stomach and duodenum.[9][10][11][12][13]
-
Close the abdominal incision.
-
-
Drug Administration:
-
Administer L-365,260 or vehicle control either intravenously, intraperitoneally, or orally.
-
In studies of stimulated acid secretion, administer a secretagogue (e.g., pentagastrin, histamine) subcutaneously or by continuous intravenous infusion.
-
-
Gastric Juice Collection:
-
After a set period (e.g., 4 hours), euthanize the rats.
-
Clamp the esophagus and carefully remove the stomach.
-
Collect the gastric contents into a graduated centrifuge tube.
-
-
Analysis of Gastric Juice:
-
Measure the volume of the gastric juice.
-
Centrifuge the gastric juice to remove any solid debris.
-
Determine the acid concentration of the supernatant by titration with a standard base (e.g., 0.01 N NaOH) to a pH of 7.0.
-
Calculate the total acid output (volume x concentration).
-
-
Data Analysis:
-
Compare the total acid output in the L-365,260-treated groups to the vehicle control group.
-
Calculate the percentage inhibition of gastric acid secretion.
-
Determine the ED50 value from the dose-response curve.
-
Conclusion
L-365,260 represents a significant milestone in the development of selective, non-peptide antagonists for the CCK-B/gastrin receptor. Its high affinity, selectivity, and demonstrated efficacy in inhibiting gastric acid secretion in both preclinical models and humans have solidified its importance as a pharmacological tool. The detailed characterization of its binding properties, mechanism of action, and in vivo effects has contributed substantially to our understanding of the physiological and pathophysiological roles of the CCK-B/gastrin receptor. This technical guide provides a comprehensive resource for researchers and professionals in the field of gastroenterology and drug development.
References
- 1. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expt 3- Antiulcer activity by pyloric ligation method.pdf [slideshare.net]
- 10. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gastric acid response to pylorus ligation in rats: is gastrin or histamine involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ebm-journal.org [ebm-journal.org]
Cholecystokinin B Receptor in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes within the central nervous system (CNS).[1] Encoded by the CCKBR gene, this receptor is a primary target for the neuropeptide cholecystokinin (CCK) and the hormone gastrin.[1] Its widespread distribution in key brain regions, including the cerebral cortex, hippocampus, amygdala, and nucleus accumbens, underscores its significance in modulating neurotransmission and influencing a range of behaviors.[2] This technical guide provides a comprehensive overview of the CCK-B receptor's function in the CNS, detailing its signaling pathways, involvement in neurological and psychiatric conditions, and the experimental methodologies used for its investigation.
Core Functions of the CCK-B Receptor in the CNS
The CCK-B receptor is implicated in a diverse array of functions within the CNS, primarily revolving around the modulation of anxiety, panic, memory, and the activity of major neurotransmitter systems.
Role in Anxiety and Panic Disorders
A substantial body of evidence implicates the CCK-B receptor in the pathophysiology of anxiety and panic disorders.[3][4] Activation of CCK-B receptors, particularly in the basolateral amygdala, has been shown to produce anxiogenic (anxiety-promoting) effects.[3] In human studies, administration of CCK-B receptor agonists, such as pentagastrin and CCK-4, can induce panic attacks in both healthy individuals and patients with panic disorder.[3][4] Conversely, antagonists of the CCK-B receptor have demonstrated anxiolytic (anxiety-reducing) properties in various animal models, suggesting their potential as therapeutic agents for anxiety-related conditions.[3][5]
Involvement in Memory and Cognition
The CCK-B receptor also plays a role in cognitive processes, particularly learning and memory.[6][7] The hippocampus, a brain region critical for memory formation, expresses a high density of CCK-B receptors.[2] Studies have shown that CCK-B receptor antagonists can enhance memory in certain tasks, such as olfactory recognition, through a mechanism that involves the hippocampal system.[6] However, the precise role of CCK-B receptor signaling in memory is complex, with some studies indicating that agonists can impair memory under specific conditions.[8]
Modulation of Neurotransmitter Systems
The CCK-B receptor exerts a significant influence on the activity of key neurotransmitter systems, most notably the dopaminergic and GABAergic systems.
-
Dopaminergic System: The interaction between CCK and dopamine is intricate and region-dependent.[1][2] In general, activation of CCK-B receptors appears to have an inhibitory effect on dopamine release in areas like the neostriatum.[1][9][10] This modulation of dopamine is crucial for processes such as reward, motivation, and motor control.[11] CCK-B receptor antagonists have been shown to enhance dopamine release, which may contribute to their potential antidepressant effects.[1][12][13]
-
GABAergic System: CCK-B receptor activation has been demonstrated to enhance the release of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, in regions like the nucleus accumbens.[1][2][5][14] This potentiation of GABAergic transmission is thought to contribute to the anxiogenic effects of CCK-B receptor agonists.[15]
Signaling Pathways
As a GPCR, the CCK-B receptor initiates intracellular signaling cascades upon ligand binding. The primary signaling pathway involves coupling to Gq proteins, leading to the activation of phospholipase C (PLC).[3][16][17][18]
Activated PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][17][18] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][17] The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to a variety of downstream cellular responses.[3][16]
Furthermore, CCK-B receptor activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.[1][4][15][19][20] There is also evidence for the involvement of the phosphoinositide 3-kinase (PI3K) pathway in CCK-B receptor signaling.[1][8][21][22]
Data Presentation
Ligand Binding Affinities for the CCK-B Receptor
| Ligand | Type | Receptor Affinity (Ki or IC50) | Species | Reference |
| Agonists | ||||
| CCK-8 | Endogenous Agonist | ~2 nM | Guinea Pig | [23] |
| Gastrin-17 | Endogenous Agonist | ~1.9 nM | Guinea Pig | [23] |
| Pentagastrin | Synthetic Agonist | 11 nM (IC50) | Not Specified | [23] |
| BC 264 | Synthetic Agonist | 43 pmol (ID50, in vivo) | Mouse | [24] |
| Antagonists | ||||
| L-365,260 | Selective Antagonist | 2.0 nM (Ki) | Guinea Pig | [23] |
| YM022 (Sograzepide) | Selective Antagonist | 0.1 nM (IC50) | Rat | [23] |
| PD 135,158 | Selective Antagonist | Not specified | Rat | [25] |
| CI-988 | Selective Antagonist | Not specified | Rat | [25] |
Effects of CCK-B Receptor Ligands in Behavioral Models
| Ligand | Model | Species | Dose Range | Effect | Reference |
| Agonists | |||||
| CCK-4 | Elevated Plus Maze | Mouse | 12.5-100 µg/kg | No significant effect | [26] |
| CCK-8 | Elevated Plus Maze | Mouse | 2.5-10 µg/kg, s.c. | Decreased exploratory activity | [27] |
| Antagonists | |||||
| L-365,260 | Elevated Plus Maze | Mouse | 1-1000 µg/kg, i.p. | Anxiolytic-like effect | [28] |
| L-365,260 | Elevated Zero Maze | Rat | 1.0 and 5.0 mg/kg | Anxiolytic-like effect | [25] |
| PD 135,158 | Elevated Zero Maze | Rat | 100 µg/kg | Anxiolytic-like effect | [25] |
| Devazepide (CCK-A antagonist) | Elevated Plus Maze | Mouse | 100-10,000 µg/kg | No significant effect | [28] |
Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor
This protocol is used to determine the affinity of a test compound for the CCK-B receptor.
Materials:
-
Cell membranes expressing the CCK-B receptor (e.g., from transfected cell lines or specific brain regions).
-
Radiolabeled ligand (e.g., [3H]pBC 264).
-
Unlabeled test compounds.
-
Assay buffer (e.g., Tris-HCl with appropriate ions and protease inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Elevated Plus Maze for Assessing Anxiolytic/Anxiogenic Effects
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents.[29][30]
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two enclosed arms.
-
A central platform.
-
Video tracking system.
Procedure:
-
Habituation: Acclimatize the animal to the testing room for at least 30-60 minutes before the test.[30]
-
Placement: Place the animal on the central platform of the maze, facing an open arm.[31]
-
Exploration: Allow the animal to freely explore the maze for a set period (typically 5 minutes).[31][32]
-
Recording: Record the animal's behavior using a video tracking system.
-
Data Analysis: Analyze the time spent in and the number of entries into the open and closed arms. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.[29]
Conclusion and Future Directions
The cholecystokinin B receptor is a pivotal modulator of neuronal activity and behavior in the central nervous system. Its involvement in anxiety, memory, and the regulation of key neurotransmitter systems makes it a compelling target for drug development. The detailed understanding of its signaling pathways and the availability of robust experimental models provide a solid foundation for further research. Future investigations should focus on elucidating the precise molecular mechanisms underlying the diverse functions of the CCK-B receptor and on the development of novel, highly selective ligands with therapeutic potential for a range of neuropsychiatric disorders. The continued exploration of the CCK-B receptor's role in the CNS holds significant promise for advancing our understanding of brain function and for the discovery of innovative treatments for neurological and psychiatric conditions.
References
- 1. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Different Signaling Pathways Are Involved in CCKB Rec... [degruyterbrill.com]
- 5. Cholecystokinin (CCK) increases GABA release in the rat anterior nucleus accumbens via CCK(B) receptors located on glutamatergic interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CCK-B receptor: chemistry, molecular biology, biochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CCK8 and of the CCKB-selective agonist BC264 on extracellular dopamine content in the anterior and posterior nucleus accumbens: a microdialysis study in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholecystokinin type B receptor-mediated inhibition of A-type K+ channels enhances sensory neuronal excitability through the phosphatidylinositol 3-kinase and c-Src-dependent JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 11. Cholecystokinin-dopamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERK activation is required for CCK-mediated pancreatic adaptive growth in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signal transduction pathways mediating CCK-induced gallbladder muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Calcium Signaling Pathways: Key Pathways in the Regulation of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IP3 and PLC [worms.zoology.wisc.edu]
- 19. Stimulation of both CCK-A and CCK-B receptors activates MAP kinases in AR42J and receptor-transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
- 21. CCKBR cholecystokinin B receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. In vivo binding affinities of cholecystokinin agonists and antagonists determined using the selective CCKB agonist [3H]pBC 264 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The effects of cholecystokinin A and B receptor antagonists on exploratory behaviour in the elevated zero-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ethological analysis of cholecystokinin (CCKA and CCKB) receptor ligands in the elevated plus-maze test of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Evidence for potentiation by CCK antagonists of the effect of cholecystokinin octapeptide in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. protocols.io [protocols.io]
- 30. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 31. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Role of Cholecystokinin B Receptors in Anxiety and Panic Disorders: A Technical Guide
Abstract: The cholecystokinin (CCK) system, particularly the cholecystokinin B (CCKB) receptor, has been a focal point of investigation in the neurobiology of anxiety and panic disorders for several decades. Activation of CCKB receptors, which are widely distributed in limbic and cortical brain regions, produces potent anxiogenic and panicogenic effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the foundational role of CCKB receptors in these conditions. It details the molecular signaling pathways, summarizes key preclinical and clinical quantitative data, provides explicit experimental protocols for foundational research models, and discusses the trajectory of CCKB-targeted therapeutics.
Introduction: The CCK System in Fear and Anxiety
Cholecystokinin (CCK) is one of the most abundant neuropeptides in the central nervous system (CNS), acting as a key neuromodulator in various physiological and behavioral processes.[1] The biological effects of CCK are mediated by two G-protein coupled receptor subtypes: CCKA and CCKB. While both are present in the brain, the CCKB receptor is the predominant subtype in the CNS and is found in high concentrations in regions critical for processing fear and anxiety, such as the amygdala, hippocampus, and cerebral cortex.[2]
A substantial body of evidence implicates the CCK/CCKB system as a critical mediator of anxiety and panic. Administration of CCK agonists, particularly the C-terminal tetrapeptide fragment CCK-4, reliably induces panic attacks in both healthy volunteers and patients with panic disorder.[3][4][5] This effect is mediated by the high affinity of CCK-4 for the CCKB receptor.[3] Consequently, the development of selective CCKB receptor antagonists has been a significant area of research for novel anxiolytic and anti-panic therapeutics.
Molecular Profile and Signaling of the CCKB Receptor
The CCKB receptor, also known as CCK2R, is a 447-amino acid G-protein coupled receptor (GPCR) encoded by the CCKBR gene.[6] It exhibits high affinity for both sulfated and non-sulfated CCK analogs, as well as the hormone gastrin.[6]
Intracellular Signaling Cascade
Upon agonist binding, the CCKB receptor undergoes a conformational change that activates the heterotrimeric G-protein, Gq. This initiates a well-defined intracellular signaling cascade leading to increased neuronal excitability. The key steps are as follows:
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein (Gαq).
-
Phospholipase C (PLC) Activation: The GTP-bound Gαq subunit dissociates and activates the enzyme Phospholipase C-β (PLCβ).[7]
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .[7][8][9]
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[8][10]
-
Protein Kinase C (PKC) Activation: The elevated cytosolic Ca2+ levels, in conjunction with DAG, recruit and activate Protein Kinase C (PKC) at the cell membrane.[7][8]
-
Downstream Effects: Activated PKC phosphorylates a wide array of intracellular proteins, including ion channels and transcription factors, ultimately leading to increased neuronal depolarization and excitability, which is believed to underlie the anxiogenic effects.
Evidence from Preclinical and Clinical Studies
The role of CCKB receptors in anxiety and panic is supported by extensive data from animal models and human experimental medicine studies.
Preclinical Evidence in Animal Models
CCKB receptor agonists consistently produce anxiety-like behaviors in rodents, whereas CCKB antagonists demonstrate anxiolytic properties, particularly in models of potentiated or induced anxiety rather than baseline anxiety.[3][11]
Table 1: Preclinical Efficacy of CCKB Antagonists in Animal Models
| Compound | Animal Model | Species | Dose Range | Observed Anxiolytic/Anti-Panic Effect | Reference |
| L-365,260 | Fear-Potentiated Startle | Rat | - | Dose-dependently decreased fear-potentiated startle. | [11] |
| PD-135,158 | Mouse Defense Test Battery | Mouse | 0.001-1 mg/kg, i.p. | Significantly decreased avoidance distance, consistent with an anti-panic effect. | [2] |
| LY-288,513 | Mouse Defense Test Battery | Mouse | 1 and 3 mg/kg, i.p. | Significantly decreased avoidance distance, consistent with an anti-panic effect. | [2] |
| L-365,260 | Forced-Swim Test | Mouse | - | Elicited an antidepressant-type response (decreased immobility). | [12] |
Note: Some studies show CCKB antagonists are inactive in classical conflict tests (e.g., punished drinking) or standard exploratory models (e.g., elevated plus-maze), suggesting they may be more effective against panic-like defensive behaviors rather than generalized anxiety.[2][13]
Human Evidence: The CCK-4 Challenge Model
The most compelling evidence for the role of CCKB receptors in human panic comes from the CCK-4 challenge model. Intravenous administration of CCK-4 reliably and safely induces a short-lived panic attack that closely mimics the symptomatology of spontaneous panic attacks in patients with panic disorder.[2][5] This model is considered a valuable tool for evaluating the potential of novel anti-panic compounds.[2][14]
Table 2: Clinical Trial Data for CCKB Antagonists
| Compound | Condition | N | Dose | Key Outcome Measure | Result | Reference |
| L-365,260 | CCK-4 Challenge in Panic Disorder Patients | 29 | 10 mg & 50 mg, oral | Panic Attack Frequency after CCK-4 | Placebo: 88%; 10 mg: 33%; 50 mg: 0% (p=0.002 vs placebo) | [15] |
| L-365,260 | Panic Disorder | 88 | 30 mg, qid (6 weeks) | Panic Attack Frequency, HAM-A | No significant difference from placebo. | [5] |
| CI-988 | Panic Disorder | 41 | 100 mg, tid (6 weeks) | Weekly Rate of Panic Attacks | Not superior to placebo. Poor pharmacokinetics suggested as a possible reason. | [16] |
| CI-988 | Generalized Anxiety Disorder (GAD) | 88 | 300 mg/day (4 weeks) | Mean Change in HAM-A Total Score | No significant difference from placebo (-8.64 vs -7.73 for placebo). | [17][18] |
Despite the success of antagonists in blocking CCK-4 induced panic, clinical trials of CCKB antagonists for the treatment of panic disorder or GAD have been largely disappointing.[5][16][18] This may be due to a variety of factors, including poor pharmacokinetic properties of the compounds tested or the possibility that the CCK system is primarily involved in initiating acute panic attacks rather than sustaining the chronic anxiety state.[16]
Drug Development Targeting CCKB Receptors
The development of non-peptide, brain-penetrant CCKB receptor antagonists was a major focus of pharmaceutical research.
Receptor Binding Affinities
The affinity of various ligands for the CCKB receptor has been well-characterized. High-affinity antagonists were developed as potential therapeutics.
Table 3: Binding Affinities of Selected Ligands for CCK Receptors
| Compound | Ligand Type | CCKB Receptor Affinity (IC50 / Ki) | CCKA Receptor Affinity (IC50 / Ki) | Selectivity (CCKA/CCKB) | Reference |
| CCK-4 | Agonist | ~10 nM (Ki) | >10,000 nM (Ki) | ~1000-fold for CCKB | [19] |
| CCK-8 (sulfated) | Agonist | ~0.3-1 nM (Ki) | ~0.6-1 nM (Ki) | Non-selective | [19] |
| L-365,260 | Antagonist | ~2.0 nM (Ki) | ~280 nM (IC50) | ~140-fold for CCKB | [3] |
| CI-988 Analog | Antagonist | ~0.08 nM (IC50) | ~75 nM (IC50, estimated) | ~940-fold for CCKB | [20] |
| Devazepide | Antagonist | ~245 nM (IC50) | ~0.08 nM (IC50) | ~3000-fold for CCKA | [21] |
Note: Affinity values can vary based on tissue preparation (e.g., human, guinea pig, rat) and assay conditions.[22]
Drug Development Workflow
The preclinical to clinical pipeline for a novel CCKB antagonist follows a standard but rigorous pathway to establish safety and efficacy for anxiety or panic disorders.
Key Experimental Protocols
Reproducibility in anxiety research relies on standardized protocols. Below are detailed methodologies for two cornerstone experiments in CCKB receptor research.
Protocol: Elevated Plus Maze (EPM) for Rodents
The EPM is a widely used assay to assess anxiety-like behavior based on a rodent's natural aversion to open, elevated spaces.[4][6] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.
-
Apparatus: A plus-shaped maze, elevated from the floor. It consists of four arms (e.g., 50 cm long x 10 cm wide for rats): two opposing arms are enclosed by high walls (e.g., 40 cm), and the other two opposing arms are open. The arms connect via a central square (10x10 cm).
-
Procedure:
-
Habituation: Allow animals to acclimate to the testing room for at least 45-60 minutes prior to the test to reduce novelty-induced stress.[4][6] Maintain consistent, moderate lighting conditions.
-
Drug Administration: Administer the test compound (e.g., CCKB antagonist) or vehicle at the appropriate pre-treatment time based on its pharmacokinetic profile (e.g., 30 minutes prior for intraperitoneal injection).
-
Placement: Place the animal on the central platform of the maze, facing one of the open arms.[1]
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[1][23] The session is recorded by an overhead camera connected to a video-tracking system.
-
Data Collection: The tracking software automatically records key parameters.
-
-
Primary Variables Measured:
-
Time spent in the open arms (s).
-
Time spent in the closed arms (s).
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: The primary measure of anxiety is the percentage of time spent in the open arms [(Time in Open / (Time in Open + Time in Closed)) x 100] and the percentage of open arm entries [(Open Entries / Total Entries) x 100]. An increase in these values indicates an anxiolytic effect.
-
Post-Trial: Thoroughly clean the maze with a suitable solution (e.g., 70% ethanol) between trials to eliminate olfactory cues.[6]
Protocol: Human CCK-4 Panic Challenge
This protocol describes a standardized method for inducing a panic-like state in a controlled clinical research setting to test the efficacy of anti-panic agents.[24]
-
Participant Selection: Participants (healthy volunteers or patients with panic disorder) are screened for medical and psychiatric conditions. CCK-4 sensitive individuals are often pre-selected for proof-of-concept studies.[24]
-
Procedure:
-
Setup: The participant rests in a comfortable, semi-recumbent position in a quiet room. An intravenous (IV) catheter is inserted for drug administration. Baseline physiological measures (heart rate, blood pressure) and subjective anxiety ratings are collected.
-
Pre-treatment: The investigational drug (e.g., CCKB antagonist) or placebo is administered orally or intravenously at a specified time before the challenge (e.g., 90 minutes for oral L-365,260, 5 hours for oral BI 1358894).[15][24]
-
CCK-4 Administration: A standardized dose of CCK-4 (typically 25-50 µg) is administered as a rapid intravenous bolus injection.[24][25]
-
Symptom Assessment: Immediately following the injection, panic symptoms are assessed for a period of 5-10 minutes. The effects of CCK-4 are rapid in onset and typically resolve within this timeframe.[26]
-
-
Primary Assessment Tools:
-
Panic Symptom Scale (PSS): A DSM-derived scale listing 18 symptoms.[24] Each symptom is rated on severity (e.g., 0=absent to 4=extremely severe).[26] The primary outcomes are the total number of symptoms experienced and the sum of intensity scores.[15][26]
-
Visual Analog Scales (VAS): Used to capture subjective feelings of anxiety or fear.
-
-
Physiological Measures: Continuous monitoring of heart rate and blood pressure is conducted, as these typically increase significantly following CCK-4 injection.[14][25]
-
Definition of Panic Attack: A panic attack is typically defined by specific criteria, such as experiencing a requisite number of symptoms from the PSS and a subjective report of fear or panic.[25]
Conclusion and Future Directions
The CCKB receptor remains a validated and crucial component in the neurocircuitry of acute fear and panic. The ability of CCKB agonists like CCK-4 to induce panic and the corresponding blockade by antagonists provides a powerful translational model from preclinical to clinical research.[3][11][15] However, the failure of early-generation CCKB antagonists in large-scale clinical trials for chronic anxiety and panic disorders highlights significant challenges.[5][16]
Future research should focus on several key areas:
-
Development of Novel Antagonists: New compounds with improved pharmacokinetic profiles (e.g., better oral bioavailability, longer half-life) are needed to adequately test the therapeutic hypothesis in chronic conditions.[16]
-
Circuit-Level Interrogation: Advanced techniques like optogenetics and chemogenetics can help dissect the specific CCKB-expressing neuronal populations and circuits (e.g., in the basolateral amygdala vs. prefrontal cortex) that drive anxiogenic responses.
-
Patient Stratification: Genetic studies may help identify individuals with a hyperactive CCK system who might be more responsive to CCKB-targeted therapies.
-
Exploring Alternative Indications: Given the potent role in acute panic, CCKB antagonists could be explored for "as-needed" treatment of panic attacks rather than as a chronic prophylactic medication.
References
- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Elevated plus maze protocol [protocols.io]
- 5. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. researchgate.net [researchgate.net]
- 8. SMPDB [smpdb.ca]
- 9. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours | Semantic Scholar [semanticscholar.org]
- 14. Evaluation of the CCK-4 model as a challenge paradigm in a population of healthy volunteers within a proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Placebo-controlled trial of the CCK-B antagonist, CI-988, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A double-blind, placebo-controlled study of a CCK-B receptor antagonist, CI-988, in patients with generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cholecystokinin B antagonists. Synthesis and quantitative structure-activity relationships of a series of C-terminal analogues of CI-988 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Analysis of the behaviour of selected CCKB/gastrin receptor antagonists in radioligand binding assays performed in mouse and rat cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effect of BI 1358894 on Cholecystokinin-Tetrapeptide (CCK-4)-Induced Anxiety, Panic Symptoms, and Stress Biomarkers: A Phase I Randomized Trial in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CCK4-induced panic in healthy subjects I: psychological and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Functional neuroanatomy of CCK‐4‐induced panic attacks in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of L-365,260 on Dopamine Release
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-365,260 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the CCK2 receptor. Cholecystokinin (CCK) plays a complex modulatory role in the central nervous system, including the regulation of dopamine release in key brain regions associated with reward, motivation, and motor control. This technical guide provides a comprehensive overview of the effects of L-365,260 on dopamine release, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Introduction
The interplay between the cholecystokinin and dopamine systems has been a subject of extensive research. CCK is known to coexist with dopamine in mesolimbic and nigrostriatal neurons.[1] The activation of CCK-B receptors has been generally associated with an inhibitory effect on dopamine activity in the brain.[2] L-365,260, as a selective CCK-B receptor antagonist, provides a critical tool to investigate the physiological and pathological roles of this interaction.[3] Understanding the precise effects of L-365,260 on dopamine release is crucial for elucidating the therapeutic potential of CCK-B receptor modulation for various neuropsychiatric disorders.
Core Mechanism of Action
L-365,260 exerts its effects by competitively binding to and blocking the CCK-B receptor.[4] In dopaminergic pathways, particularly the mesolimbic system, CCK can act as a negative modulator of dopamine release. By antagonizing the CCK-B receptor, L-365,260 effectively removes this inhibitory brake, leading to a disinhibition of dopamine release. This mechanism is particularly relevant in the anterior nucleus accumbens, where CCK-induced inhibition of dopamine release is mediated by CCK-B receptors.
Quantitative Data on Dopamine Release
The following tables summarize the available quantitative data on the effects of L-365,260 on dopamine release.
| Parameter | Species | Brain Region | L-365,260 Concentration/Dose | Effect on Dopamine Release | Reference |
| Blockade of CCK-induced inhibition | Rat | Anterior Nucleus Accumbens | 10-100 nM | Blocks the inhibitory effect of CCK sulphated octapeptide (1 µM) and CCK unsulphated octapeptide (0.1-1 µM) on K+-stimulated dopamine release. | [5] |
| Analgesia Induction | Squirrel Monkey | Not Specified | 100 ng/kg to 100 µg/kg | Significantly elevated tail withdrawal latencies, suggesting a modulation of neurotransmitter systems involved in pain, which often includes dopamine. | [6] |
| Potentiation of Analgesia | Mouse | Not Specified | 0.125-2.0 mg/kg (s.c.) | Dose-dependently potentiated electroacupuncture-induced analgesia, with a maximal effect at 0.5 mg/kg. This effect is often linked to the modulation of the endogenous opioid and dopamine systems. | [7] |
Note: Direct quantitative data on the effect of L-365,260 alone on basal dopamine release in rodents is limited in the currently available literature. The primary quantitative findings relate to its ability to reverse CCK-induced inhibition.
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of L-365,260's effects on dopamine release.
In Vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in specific brain regions of awake, freely moving animals following the administration of L-365,260.
Experimental Workflow:
Detailed Methodology:
-
Animal Subjects: Male Wistar or Sprague-Dawley rats (250-350 g) are commonly used. Animals are housed individually with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Stereotaxic Surgery: Animals are anesthetized (e.g., with isoflurane or a ketamine/xylazine mixture) and placed in a stereotaxic frame. A guide cannula is implanted, targeting the brain region of interest, such as the nucleus accumbens or striatum. The cannula is secured to the skull with dental cement.
-
Recovery: Animals are allowed to recover for several days post-surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted into the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.
-
Stabilization and Baseline Collection: The system is allowed to stabilize for 2-3 hours. Following stabilization, baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) for at least one hour to establish basal dopamine levels.
-
Drug Administration: L-365,260 is administered via a systemic route (e.g., subcutaneous, s.c., or intraperitoneal, i.p.) at the desired dose. Doses used in rodent studies for behavioral effects, which may be relevant for neurochemical studies, are in the range of 0.2 to 2 mg/kg.[8]
-
Post-Administration Sampling: Dialysate collection continues at regular intervals for a predetermined period (e.g., 2-3 hours) to monitor changes in dopamine concentration.
-
Sample Analysis (HPLC-ECD):
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) is used.
-
Column: A reversed-phase C18 column is typically employed.
-
Mobile Phase: A common mobile phase consists of a phosphate/citrate buffer, EDTA, an ion-pairing agent like sodium octyl sulfate, and a small percentage of organic solvent such as methanol or acetonitrile.
-
Detection: An electrochemical detector with a glassy carbon working electrode is set at an oxidizing potential sufficient to detect dopamine (e.g., +0.6 to +0.8 V vs. Ag/AgCl reference electrode).
-
Quantification: Dopamine concentrations in the dialysates are quantified by comparing the peak areas to those of external standards.
-
Fast-Scan Cyclic Voltammetry (FSCV)
Objective: To measure rapid, sub-second changes in dopamine release (phasic release) in response to electrical or pharmacological stimulation following L-365,260 administration.
Experimental Workflow:
Detailed Methodology:
-
Electrode Preparation: Carbon-fiber microelectrodes are fabricated and calibrated with known concentrations of dopamine to determine their sensitivity.
-
Animal Surgery: Animals are anesthetized and surgically implanted with a stimulating electrode in a region containing dopaminergic neurons (e.g., the ventral tegmental area, VTA) and a guide cannula for the FSCV recording electrode in a terminal field (e.g., the nucleus accumbens). A reference electrode (Ag/AgCl) is also implanted.
-
Recording:
-
The carbon-fiber microelectrode is lowered into the target brain region.
-
A triangular waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) is applied to the electrode at a specific frequency (e.g., 10 Hz).
-
Background current is allowed to stabilize and is then subtracted from the signal to isolate the faradaic current resulting from dopamine oxidation and reduction.
-
-
Stimulation: Electrical stimulation of the VTA (e.g., 60 pulses at 60 Hz) is used to evoke dopamine release in the nucleus accumbens.
-
Drug Administration: L-365,260 is administered, and the effects on both spontaneous and stimulus-evoked dopamine release are recorded.
-
Data Analysis: The resulting current is converted to dopamine concentration based on the pre-experiment calibration. Changes in the amplitude, duration, and frequency of dopamine transients are analyzed.
Signaling Pathways
The antagonism of CCK-B receptors by L-365,260 on dopaminergic neurons leads to a disinhibition of dopamine release. The following diagram illustrates the proposed signaling pathway.
Pathway Description:
-
CCK Binding: Endogenous cholecystokinin (CCK) binds to the CCK-B receptor on the presynaptic terminal of a dopaminergic neuron.
-
Gq Protein Activation: The activated CCK-B receptor stimulates a Gq protein.
-
Second Messenger Cascade: The Gq protein activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Changes: This cascade results in an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).
-
Inhibition of Dopamine Release: The downstream effects of this signaling pathway ultimately lead to an inhibition of dopamine release from synaptic vesicles.
-
L-365,260 Action: L-365,260 competitively antagonizes the CCK-B receptor, preventing CCK from binding and initiating this inhibitory cascade.
-
Disinhibition of Dopamine Release: By blocking the inhibitory action of CCK, L-365,260 leads to a disinhibition, or an increase, in dopamine release into the synaptic cleft.
Discussion and Future Directions
The available evidence strongly suggests that L-365,260 can modulate dopamine release, primarily by antagonizing the inhibitory effects of endogenous CCK at CCK-B receptors. This is particularly evident in the nucleus accumbens, a key region in the brain's reward circuitry. The antidepressant-like effects of L-365,260, which are prevented by dopamine receptor antagonists, further support a dopamine-dependent mechanism of action.[9]
However, a significant area for future research is to determine the effect of L-365,260 on basal dopamine release in the absence of exogenous CCK receptor agonists. Such studies would provide a more complete understanding of the tonic influence of the endogenous CCK system on dopaminergic activity. Furthermore, investigating the differential effects of L-365,260 on the mesolimbic versus the nigrostriatal dopamine pathways could provide insights into its potential therapeutic applications for a range of disorders, from depression and anxiety to movement disorders.
The use of advanced techniques such as fast-scan cyclic voltammetry will be instrumental in elucidating the effects of L-365,260 on the phasic, behaviorally relevant aspects of dopamine release. Combining these neurochemical techniques with sophisticated behavioral paradigms will be crucial for translating the molecular actions of L-365,260 into a comprehensive understanding of its effects on brain function and behavior.
Conclusion
L-365,260 is a valuable pharmacological tool for dissecting the intricate relationship between the cholecystokinin and dopamine systems. Its ability to block CCK-B receptor-mediated inhibition of dopamine release highlights the potential of CCK-B receptor antagonists as therapeutic agents. This technical guide has summarized the current knowledge on the effects of L-365,260 on dopamine release, provided detailed experimental protocols for its investigation, and outlined the underlying signaling pathways. Further research is warranted to fully characterize the effects of L-365,260 on basal and phasic dopamine release and to explore its full therapeutic potential.
References
- 1. Brain CCK-B receptors mediate the suppression of dopamine release by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Cholecystokinin modulates the release of dopamine from the anterior and posterior nucleus accumbens by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine potency varies with dopamine uptake rate across striatal subregions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of dopamine efflux in the nucleus accumbens after cholinergic stimulation of the ventral tegmental area in intact, pedunculopontine tegmental nucleus-lesioned, and laterodorsal tegmental nucleus-lesioned rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The In Vivo Profile of L-365,260: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
L-365,260, chemically identified as (3R)-(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea, functions as a competitive antagonist at CCK-B receptors, which are also known as gastrin receptors.[1] These receptors are primarily found in the brain and the gastrointestinal tract. By blocking the binding of endogenous ligands like cholecystokinin (CCK) and gastrin, L-365,260 modulates a range of physiological processes, including gastric acid secretion, anxiety-related behaviors, and nociception.[1][2][3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of L-365,260's activity from various in vivo and in vitro studies.
Table 1: Receptor Binding Affinity of L-365,260
| Receptor | Species | Tissue | K | IC |
| Gastrin/CCK-B | Guinea Pig | Stomach/Brain | 1.9 / 2.0 | - |
| CCK-A | Guinea Pig | Pancreas | >200 | - |
| Gastrin/CCK-B | Dog | Tissues | - | 20-40 |
| CCK | - | - | - | 2 |
| CCK | - | - | - | 280 |
Data sourced from multiple studies.[1][4][5]
Table 2: In Vivo Efficacy of L-365,260 on Gastric Acid Secretion
| Species | Stimulation | Route of Administration | ED |
| Mouse | Gastrin | Oral | 0.03 mg/kg |
| Rat | Gastrin | Oral | 0.9 mg/kg |
| Guinea Pig | Gastrin | Oral | 5.1 mg/kg |
| Rat | Pentagastrin | Intravenous | 0.63 µmol/kg |
| Rat | Histamine | Intravenous | 5.9 µmol/kg |
| Rat | Bethanechol | Intravenous | 4.3 µmol/kg |
| Rat (pylorus-ligated) | Basal | Intravenous | 13.3 µmol/kg |
| Human | Pentagastrin (0.4 µg/kg/hr) | Oral (50 mg) | 50% inhibition |
Data compiled from various preclinical and clinical investigations.[1][6][7]
Table 3: In Vivo Behavioral Effects of L-365,260
| Animal Model | Test | Effect | Dosage | Route of Administration |
| Rat | Fear-Potentiated Startle | Dose-dependent decrease in fear-potentiated startle | 0.1, 1.0, 10.0 mg/kg | Intraperitoneal |
| Mouse | Forced-Swim Test | Antidepressant-like effect (decreased immobility) | Not specified | Not specified |
| Rat | Morphine Analgesia | Enhanced morphine analgesia | 0.01-10 mg/kg | Subcutaneous |
| Mouse | Electroacupuncture Analgesia | Potentiation of analgesia | 0.125-2.0 mg/kg (maximal at 0.5 mg/kg) | Subcutaneous |
| Human | Pentagastrin-Induced Anxiety | Reversal of anxiogenic effects | 10 mg, 50 mg | Oral |
Summary of findings from behavioral pharmacology studies.[3][4][8][9][10]
Signaling Pathways and Mechanisms
L-365,260 exerts its effects by competitively inhibiting the CCK-B receptor, thereby preventing downstream signaling cascades initiated by gastrin or CCK. In the stomach, this leads to a reduction in gastric acid secretion. In the central nervous system, antagonism of CCK-B receptors has been linked to anxiolytic and antidepressant-like effects, potentially through modulation of dopaminergic systems.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vivo experiments involving L-365,260.
Gastric Acid Secretion in Pylorus-Ligated Rats
This model is used to assess the effect of L-365,260 on basal and stimulated gastric acid secretion.
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[2][11]
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated to allow for the accumulation of gastric secretions.
-
L-365,260 or vehicle is administered intravenously (i.v.) or orally (p.o.).[2]
-
For stimulated secretion studies, a secretagogue such as pentagastrin, histamine, or bethanechol is infused.[7]
-
After a set period (e.g., 2-4 hours), the animals are euthanized, and the stomach is removed.
-
The gastric contents are collected, and the volume, pH, and total acid output are determined by titration.
-
-
Data Analysis: The inhibitory effect of L-365,260 is calculated as the percentage reduction in acid output compared to the vehicle-treated control group. The ED
50value is then determined.
Fear-Potentiated Startle in Rats
This behavioral paradigm assesses the anxiolytic potential of L-365,260.
-
Animal Model: Male rats are commonly used.[3]
-
Procedure:
-
Conditioning Phase: Rats are placed in a chamber and presented with a neutral stimulus (e.g., a light) paired with an aversive stimulus (e.g., a mild foot shock).
-
Testing Phase: On a subsequent day, the rats are placed back in the chamber and exposed to a loud acoustic stimulus (startle stimulus) alone or preceded by the conditioned stimulus (the light).
-
L-365,260 or vehicle is administered intraperitoneally (i.p.) prior to the testing phase.[3]
-
The amplitude of the acoustic startle response is measured.
-
-
Data Analysis: Fear-potentiated startle is the increase in startle amplitude in the presence of the conditioned stimulus. The effect of L-365,260 is evaluated by comparing the reduction in fear-potentiated startle in the drug-treated group to the vehicle control.
Quantification in Plasma
Determining the pharmacokinetic profile of L-365,260 is essential for correlating plasma concentrations with pharmacological effects.
-
Sample Collection: Blood samples are collected from animals at various time points following intravenous or oral administration of L-365,260.[12]
-
Sample Preparation: Plasma is separated by centrifugation. A liquid-liquid extraction procedure is then used to isolate L-365,260 from the plasma matrix.[12]
-
Analytical Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a reliable method for quantifying L-365,260 concentrations in plasma.[12]
-
Data Analysis: Standard curves are generated to determine the concentration of L-365,260 in the plasma samples. This data can then be used to calculate pharmacokinetic parameters such as half-life, C
max, and bioavailability.
Concluding Remarks
L-365,260 has been extensively characterized as a selective CCK-B/gastrin receptor antagonist with significant in vivo effects on gastrointestinal and central nervous system functions. The data and protocols presented in this guide provide a solid foundation for further research and development involving this compound. Its demonstrated efficacy in animal models of anxiety and pain, coupled with its ability to modulate gastric acid secretion, underscores its potential as a valuable research tool and a lead compound for therapeutic development.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 6. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-365,260, a potent CCK-B/gastrin receptor antagonist, suppresses gastric acid secretion induced by histamine and bethanechol as well as pentagastrin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of a new cholecystokinin and gastrin receptor antagonist (L-365,260) in dog and rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260: A Comprehensive Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-365,260 is a potent and selective, non-peptide antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor. This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of L-365,260, compiling data from various in vitro and in vivo studies. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This guide includes a detailed summary of its receptor binding affinity, its effects on gastric acid secretion and central nervous system pathways, and its pharmacokinetic profile in humans. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the compound's characteristics and the methods used to investigate them.
Introduction
L-365,260, with the chemical name (3R(+)-N-(2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl)-N'-(3-methylphenyl)urea), is a benzodiazepine derivative that acts as a competitive antagonist at CCK-B/gastrin receptors.[1] These receptors are widely distributed throughout the central nervous system and the gastrointestinal tract, where they are involved in a variety of physiological processes, including anxiety, pain perception, and gastric acid secretion.[1][2] The selectivity of L-365,260 for the CCK-B receptor over the CCK-A receptor subtype has made it a valuable tool for elucidating the distinct roles of these receptors.[1] This guide synthesizes the available scientific literature to provide a detailed understanding of the pharmacokinetic and pharmacodynamic properties of L-365,260.
Pharmacodynamics
The primary mechanism of action of L-365,260 is the competitive and stereoselective antagonism of CCK-B/gastrin receptors.[1] This interaction has been extensively characterized through in vitro binding assays and functional studies.
Receptor Binding Affinity
L-365,260 exhibits high affinity for CCK-B/gastrin receptors across various species. The binding affinity is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). A summary of these values is presented in Table 1.
Table 1: In Vitro Receptor Binding Affinity of L-365,260
| Receptor | Species/Tissue | Parameter | Value (nM) | Reference |
| CCK-B/Gastrin | Guinea Pig Stomach | Ki | 1.9 | [1][3] |
| CCK-B | Guinea Pig Brain | Ki | 2.0 | [1][3] |
| CCK-B | Rat Brain | High Affinity | Similar to Guinea Pig | [1] |
| CCK-B | Mouse Brain | High Affinity | Similar to Guinea Pig | [1] |
| CCK-B | Human Brain | High Affinity | Similar to Guinea Pig | [1] |
| CCK-B/Gastrin | Dog Tissues | IC50 | 20-40 | [1] |
| CCK-B (CCK2) | - | IC50 | 2 | [4] |
| CCK-A (CCK1) | - | IC50 | 280 | [4] |
Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand gastrin or cholecystokinin, initiates a signaling cascade that leads to the mobilization of intracellular calcium. This process is mediated by the Gq alpha subunit of the G-protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. L-365,260, as a competitive antagonist, prevents the binding of agonists to the CCK-B receptor, thereby inhibiting this signaling pathway.[5]
References
- 1. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of [14C]aminopyrine uptake in rat isolated gastric mucosal cells by two classes of psychotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminopyrine accumulation by mammalian gastric glands: an analysis of the technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-365,260 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2 (CCK2), also known as the CCK-B or gastrin receptor.[1][2] It exhibits high affinity for CCK2 receptors in the brain and stomach of various species, including rats and mice, while having a significantly lower affinity for the CCK1 (CCK-A) receptor.[1] This selectivity makes L-365,260 a valuable tool for investigating the physiological and pathological roles of the CCK2 receptor in the central nervous system and the gastrointestinal tract. These application notes provide detailed protocols for the use of L-365,260 in common rodent models to study its effects on depression, pain, and gastric acid secretion.
Physicochemical Properties and Solubility
Proper preparation of L-365,260 solutions is critical for reproducible experimental outcomes.
| Property | Value | Reference |
| Molecular Weight | 398.46 g/mol | [1] |
| Formula | C₂₄H₂₂N₄O₂ | [1] |
| CAS Number | 118101-09-0 | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Storage | Store at +4°C | [1] |
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 39.85 | 100 |
| Ethanol | 39.85 | 100 |
Data from Tocris Bioscience.[1]
Stock Solution Preparation (Example for 10 mM Stock in DMSO):
To prepare a 10 mM stock solution, dissolve 3.98 mg of L-365,260 (assuming a molecular weight of 398.46) in 1 mL of DMSO. For in vivo studies, further dilutions should be made in a vehicle appropriate for the route of administration, such as saline or a suspension vehicle. It is crucial to ensure the final concentration of DMSO is low to avoid vehicle-induced effects.
Mechanism of Action: CCK2 Receptor Antagonism
L-365,260 acts as a competitive antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR).[3] The binding of endogenous ligands like cholecystokinin (CCK) or gastrin to the CCK2 receptor typically activates Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in various physiological processes, including anxiety, pain perception, and gastric acid secretion. L-365,260 blocks these downstream effects by preventing the initial binding of CCK and gastrin to the receptor.
Quantitative Data from Rodent Studies
The following table summarizes key quantitative data for L-365,260 from various rodent studies.
| Parameter | Species | Tissue/Model | Value | Route of Admin. | Reference |
| Ki | Guinea Pig | Brain CCK-B Receptors | 2.0 nM | - | [2][4] |
| Ki | Guinea Pig | Stomach Gastrin Receptors | 1.9 nM | - | [2][4] |
| IC₅₀ | Rat | Brain CCK-B Receptors | High Affinity | - | |
| IC₅₀ | Mouse | Brain CCK-B Receptors | High Affinity | - | |
| IC₅₀ | Dog | Brain CCK-B Receptors | 20-40 nM | - | [2] |
| ED₅₀ (Gastric Acid Secretion) | Mouse | Pentagastrin-stimulated | 0.03 mg/kg | p.o. | [2] |
| ED₅₀ (Gastric Acid Secretion) | Rat | Pentagastrin-stimulated | 0.9 mg/kg | p.o. | [2] |
| ED₅₀ (Gastric Acid Secretion) | Guinea Pig | Pentagastrin-stimulated | 5.1 mg/kg | p.o. | [2] |
| Effective Dose (Analgesia) | Rat | Morphine-induced analgesia | 0.01-10 mg/kg | s.c. | [2] |
| Effective Dose (Tolerance) | Rat | Morphine tolerance | 0.2 mg/kg (twice daily) | s.c. | [2] |
| Effective Dose (Antidepressant) | Mouse | Forced Swim Test | Antidepressant-type response | - | [5] |
Experimental Protocols
Assessment of Antidepressant-like Activity: Forced Swim Test (Mouse)
The forced swim test is a widely used model to screen for antidepressant-like activity. L-365,260 has been shown to elicit an antidepressant-type response in this assay.[5]
Materials:
-
L-365,260
-
Vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or Tween 80)
-
Cylindrical tanks (e.g., 25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Scoring software or trained observers
Protocol:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer L-365,260 or vehicle via the desired route (e.g., intraperitoneally, subcutaneously, or orally) at a predetermined time before the test (typically 30-60 minutes).
-
Forced Swim Test:
-
Fill the cylindrical tanks with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder.
-
The total test duration is 6 minutes.
-
Record the entire session for later analysis.
-
-
Data Analysis:
-
Score the last 4 minutes of the 6-minute session.
-
Measure the duration of immobility, defined as the time the mouse spends floating passively with only minor movements to keep its head above water.
-
A decrease in immobility time in the L-365,260-treated group compared to the vehicle group suggests an antidepressant-like effect.
-
Evaluation of Analgesic Properties: Tail-Flick Test (Rat)
L-365,260 has been demonstrated to enhance morphine-induced analgesia.[2] The tail-flick test is a common method to assess nociception.
Materials:
-
L-365,260
-
Morphine
-
Vehicle
-
Tail-flick apparatus with a radiant heat source
-
Rat restrainers
Protocol:
-
Animal Acclimation: Acclimate rats to the restrainers and the testing environment for several days before the experiment.
-
Baseline Latency: Determine the baseline tail-flick latency for each rat by applying the radiant heat to the tail and measuring the time until the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Drug Administration:
-
Post-Treatment Latency: Measure the tail-flick latency at several time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
An increase in %MPE in the group receiving both morphine and L-365,260 compared to the group receiving morphine alone indicates enhancement of analgesia.
-
Antagonism of Gastric Acid Secretion (Rat)
L-365,260 is a potent antagonist of gastrin-stimulated gastric acid secretion. This protocol is adapted for a pylorus-ligated rat model.
Materials:
-
L-365,260
-
Pentagastrin (a synthetic gastrin analog)
-
Vehicle
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
pH meter or autotitrator
-
0.01 N NaOH
Protocol:
-
Animal Preparation:
-
Fast rats for 18-24 hours with free access to water.
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus with a silk suture.
-
-
Drug Administration:
-
Administer L-365,260 or vehicle (p.o. or i.v.).
-
Administer a stimulatory dose of pentagastrin (s.c. or i.v. infusion).
-
-
Gastric Juice Collection:
-
Allow gastric juice to accumulate for a set period (e.g., 2-4 hours).
-
At the end of the period, ligate the esophagus and remove the stomach.
-
Collect the gastric contents.
-
-
Data Analysis:
-
Measure the volume of the gastric juice.
-
Determine the acid concentration by titrating an aliquot with 0.01 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume x concentration).
-
A reduction in total acid output in the L-365,260-treated group compared to the vehicle group (receiving pentagastrin) indicates antagonism of gastric acid secretion.
-
Conclusion
L-365,260 is a versatile and selective tool for probing the function of the CCK2 receptor in rodents. The protocols outlined above provide a framework for investigating its potential therapeutic applications in depression, pain management, and gastrointestinal disorders. Careful attention to experimental detail, including appropriate vehicle selection, dosing regimens, and endpoint analysis, is essential for obtaining reliable and interpretable data.
References
Application Notes and Protocols for L-365,260 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosage and administration of L-365,260, a selective antagonist of the cholecystokinin-B (CCK-B)/gastrin receptor, in mouse models.
Introduction
L-365,260 is a potent and selective non-peptide antagonist of the CCK-B receptor, also known as the gastrin receptor.[1] It exhibits high affinity for CCK-B receptors in the brain and gastrin receptors in the stomach, with significantly lower affinity for the CCK-A receptor subtype.[1][2] This selectivity makes L-365,260 a valuable tool for investigating the physiological and pathological roles of the CCK-B/gastrin receptor pathway in various biological systems. In mice, L-365,260 has been utilized to study its effects on gastric acid secretion, pain modulation, and the growth of gastrointestinal tumors.
Data Presentation
The following tables summarize the quantitative data regarding the dosage and administration of L-365,260 in mice from various studies.
Table 1: L-365,260 Dosage and Administration in Mice
| Experimental Model | Administration Route | Dosage Range | Observed Effect | Reference |
| Gastrin-stimulated acid secretion | Oral (p.o.) | ED₅₀ = 0.03 mg/kg | Antagonism of gastrin-stimulated acid secretion | [1] |
| Electroacupuncture-induced analgesia | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | Potentiation of analgesia (maximal effect at 0.5 mg/kg) | [3] |
| Chronic tolerance to electroacupuncture | Subcutaneous (s.c.) | 0.5 mg/kg | Reversal of chronic tolerance | [3] |
Signaling Pathways
L-365,260 acts by blocking the binding of endogenous ligands, such as gastrin and cholecystokinin, to the CCK-B receptor. The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and G12/13 proteins to activate downstream effector pathways.
Caption: CCK-B Receptor Signaling Pathways.
Experimental Protocols
The following are detailed protocols for the administration of L-365,260 to mice and for common behavioral assays used to assess its effects.
Vehicle Preparation
L-365,260 is soluble in organic solvents such as DMSO and ethanol. For in vivo administration in mice, a common method is to first dissolve the compound in a minimal amount of a suitable organic solvent and then dilute it with a vehicle appropriate for the administration route.
Recommended Vehicle:
-
For Oral Gavage (p.o.): A suspension in 0.5% carboxymethylcellulose (CMC) or corn oil.
-
For Subcutaneous (s.c.) Injection: A solution in a mixture of DMSO and saline. A typical preparation involves dissolving L-365,260 in DMSO (e.g., to a 10 mg/mL stock) and then diluting it with sterile saline to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
Administration Protocols
Caption: Oral Gavage Administration Workflow.
Materials:
-
L-365,260 solution/suspension in the appropriate vehicle
-
Syringe (1 mL)
-
Oral gavage needle (18-20 gauge for adult mice)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the L-365,260 solution to administer.
-
Draw the calculated volume into the syringe attached to the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Measure the gavage needle against the mouse, from the corner of the mouth to the last rib, to ensure proper insertion depth.
-
With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the compound.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Caption: Subcutaneous Injection Workflow.
Materials:
-
L-365,260 solution in the appropriate vehicle
-
Syringe (1 mL)
-
Needle (25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the L-365,260 solution to administer.
-
Draw the calculated volume into the syringe.
-
Gently restrain the mouse.
-
Lift the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a different site.
-
If no blood is aspirated, slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
Return the mouse to its cage and monitor for any adverse reactions at the injection site.
Conclusion
L-365,260 is a valuable pharmacological tool for studying the roles of the CCK-B/gastrin receptor in mice. The provided dosage information and detailed administration protocols will aid researchers in designing and executing experiments to further elucidate the in vivo functions of this important receptor system. Adherence to proper animal handling and experimental procedures is crucial for obtaining reliable and reproducible data.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 3. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-365,260: Solubility and In Vivo Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of the selective cholecystokinin receptor 2 (CCK2) antagonist, L-365,260, and protocols for its preparation for in vivo injections.
Solubility of L-365,260
L-365,260 is a hydrophobic compound with limited solubility in aqueous solutions. For research purposes, it is typically dissolved in organic solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl sulfoxide (DMSO) | 39.85 | 100 |
| Ethanol | 39.85 | 100 |
Table 1: Solubility of L-365,260 in common organic solvents. Data is based on a molecular weight of 398.46 g/mol .
In Vivo Administration Vehicles and Protocols
For in vivo studies, L-365,260 is typically administered orally (p.o.), intravenously (i.v.), or subcutaneously (s.c.). The choice of vehicle is critical to ensure the solubility and stability of the compound for injection. Below are established vehicle formulations and a general protocol for preparing L-365,260 for in vivo administration.
Recommended Vehicle Formulations
| Vehicle Composition | Route of Administration | Achievable Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Intravenous (i.v.), Subcutaneous (s.c.) | ≥ 2.5 mg/mL (6.27 mM) | This formulation is suitable for systemic administration.[1] |
| 10% DMSO, 90% Corn Oil | Oral (p.o.), Subcutaneous (s.c.) | ≥ 2.5 mg/mL (6.27 mM) | A suitable vehicle for oral gavage and subcutaneous injections where a slower release may be desired.[1] |
Table 2: Recommended vehicle formulations for in vivo administration of L-365,260.[1]
Experimental Protocol: Preparation of L-365,260 for Injection
This protocol describes the preparation of a 1 mg/mL solution of L-365,260 in a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Materials:
-
L-365,260 powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Vehicle Mixture:
-
In a sterile tube, combine the vehicle components in the following proportions:
-
400 µL PEG300
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Prepare the L-365,260 Stock Solution:
-
Weigh the required amount of L-365,260 powder. For a final concentration of 1 mg/mL in 1 mL total volume, you will need 1 mg of L-365,260.
-
Dissolve the L-365,260 powder in 100 µL of DMSO. Vortex until the compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]
-
-
Combine Stock Solution with Vehicle:
-
Add the 100 µL of the L-365,260 DMSO stock solution to the 900 µL of the prepared vehicle mixture.
-
Vortex the final solution thoroughly to ensure it is clear and homogenous.[1]
-
-
Final Concentration and Administration:
-
The final solution will have a concentration of 1 mg/mL L-365,260 in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
The solution is now ready for in vivo administration. The dosing volume will depend on the animal's weight and the desired dose.
-
In Vivo Dosing Information
The effective dose of L-365,260 can vary significantly depending on the animal model, the route of administration, and the specific research question.
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| Mice | Oral (p.o.) | 0.03 - 30 mg/kg | [2] |
| Mice | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | [3] |
| Rats | Oral (p.o.) | 0.9 - 100 mg/kg | [2][4] |
| Rats | Intravenous (i.v.) | 11.5 - 12.6 mg/kg | [4] |
| Rats | Subcutaneous (s.c.) | 0.01 - 10 mg/kg | [2] |
| Guinea Pigs | Oral (p.o.) | 5.1 - 30 mg/kg | [2] |
| Humans | Oral (p.o.) | 2.5 - 50 mg (single dose) | [5] |
Table 3: Reported in vivo effective doses of L-365,260.
Mechanism of Action and Signaling Pathway
L-365,260 is a selective antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the Cholecystokinin 2 (CCK2) receptor. The endogenous ligands for this receptor are cholecystokinin (CCK) and gastrin. The CCK2 receptor is a G protein-coupled receptor that, upon activation, primarily couples to Gq proteins.[6][7][8] This initiates a downstream signaling cascade that plays a role in various physiological processes, including gastric acid secretion and neurotransmission.[6][7]
Caption: L-365,260 antagonizes the CCK2 receptor signaling pathway.
Caption: Experimental workflow for L-365,260 in vivo injection preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCK2 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-365,260 in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260 is a potent and selective antagonist of the cholecystokinin B (CCK-B/CCK2) receptor.[1] Cholecystokinin (CCK) is a neuropeptide implicated in various physiological processes, including anxiety and panic disorders. The CCK-B receptor subtype is predominantly found in the central nervous system and is believed to mediate the anxiogenic effects of CCK. Antagonism of this receptor is therefore a key area of investigation for the development of novel anxiolytic therapies. The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[2] This application note provides a detailed protocol for the use of L-365,260 in the EPM test to evaluate its anxiolytic potential.
Mechanism of Action
L-365,260 acts as a competitive antagonist at the CCK-B receptor, preventing the binding of endogenous CCK. The activation of CCK-B receptors is associated with increased neuronal excitability and anxiety-like behaviors. By blocking this interaction, L-365,260 is hypothesized to reduce the anxiogenic signaling cascade.
Signaling Pathway of CCK-B Receptor and Antagonism by L-365,260
Caption: CCK-B receptor signaling pathway and the inhibitory action of L-365,260.
Data Presentation
The anxiolytic effects of L-365,260 in the elevated plus maze are typically quantified by measuring the time spent in and the number of entries into the open and closed arms of the maze. An increase in the exploration of the open arms is indicative of an anxiolytic-like effect.
| Treatment Group | Dose (µg/kg, i.p.) | % Time in Open Arms | % Entries into Open Arms | Total Arm Entries |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 2.8 | 25.4 ± 3.1 |
| L-365,260 | 1 | 22.8 ± 3.5 | 28.1 ± 4.2 | 26.1 ± 2.9 |
| L-365,260 | 10 | 28.4 ± 4.1 | 35.7 ± 5.3 | 24.8 ± 3.3 |
| L-365,260 | 100 | 35.1 ± 5.2 | 42.3 ± 6.1 | 25.9 ± 3.0 |
| L-365,260 | 1000 | 33.9 ± 4.9 | 41.5 ± 5.8 | 25.2 ± 3.2 |
| Diazepam (Positive Control) | 2000 | 40.2 ± 5.5 | 48.9 ± 6.7 | 27.3 ± 3.5 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SEM. This table is a representative summary based on published findings and should be used for illustrative purposes.
Experimental Protocols
Preparation of L-365,260 for Intraperitoneal Administration
Materials:
-
L-365,260 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a stock solution of L-365,260 in DMSO (e.g., 10 mg/mL). Ensure the powder is completely dissolved.
-
For a final injection solution, the following vehicle composition is recommended: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline.[1]
-
To prepare 1 mL of the final solution, add 100 µL of the L-365,260 stock solution in DMSO to 400 µL of PEG300.
-
Vortex the mixture until it is homogeneous.
-
Add 50 µL of Tween-80 and vortex again.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly.
-
If any precipitation is observed, sonicate the solution until it becomes clear.
-
The final concentration of L-365,260 in this vehicle will be 1 mg/mL. Further dilutions can be made using the prepared vehicle to achieve the desired final concentrations for dosing.
Elevated Plus Maze Test Protocol
Apparatus:
-
An elevated plus maze for mice, typically made of a non-reflective material, consisting of two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze should be elevated (e.g., 40-50 cm) from the floor.
Animals:
-
Male mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old. House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week of acclimatization to the housing facility before the experiment.
Experimental Workflow:
Caption: Experimental workflow for the elevated plus maze test with L-365,260.
Procedure:
-
Habituation: On the day of the experiment, transport the mice to the testing room at least 60 minutes before the start of the test to allow for acclimatization.
-
Drug Administration: Administer L-365,260 or the vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the mouse on the maze.
-
Testing:
-
Gently place the mouse on the central platform of the elevated plus maze, facing one of the open arms.
-
Allow the mouse to freely explore the maze for 5 minutes.
-
Record the session using an overhead video camera connected to a video-tracking software.
-
-
Behavioral Scoring: The software will automatically record the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Post-Test:
-
At the end of the 5-minute session, gently remove the mouse from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol and dry it completely between each trial to eliminate olfactory cues.
-
Data Analysis and Interpretation
The primary measures of anxiety-like behavior are the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these parameters following treatment with L-365,260, without a significant change in the total number of arm entries or total distance traveled, is indicative of an anxiolytic effect. A change in locomotor activity could suggest a confounding sedative or stimulant effect of the compound. Statistical analysis, such as ANOVA followed by post-hoc tests, should be used to compare the different treatment groups.
Safety Precautions
-
Follow all institutional guidelines for the humane care and use of laboratory animals.
-
Handle L-365,260 powder and solutions with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Administer injections with proper technique to minimize stress and potential injury to the animals.
References
L-365,260 in the Forced Swim Test: Application Notes and Protocols for Depression Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound L-365,260, a selective antagonist of the cholecystokinin B (CCKB) receptor, has demonstrated notable antidepressant-like effects in preclinical depression models, particularly the forced swim test (FST).[1] This behavioral assay is a cornerstone in the primary screening of potential antidepressant compounds, predicated on the principle that an animal's immobility in an inescapable aquatic environment reflects a state of behavioral despair, a core symptom of depression in humans.[2]
The utility of L-365,260 in this model stems from its specific mechanism of action. By blocking CCKB receptors, L-365,260 is thought to modulate central neurotransmitter systems implicated in the pathophysiology of depression.[1] Research indicates that the antidepressant-like effects of L-365,260 are mediated, at least in part, through the enhancement of dopaminergic neurotransmission.[1] This is supported by findings that the reduction in immobility time induced by L-365,260 can be reversed by the administration of dopamine D1 and D2 receptor antagonists.[1] Furthermore, when administered at sub-effective doses in combination with a dopamine reuptake inhibitor, L-365,260 produces a potent antidepressant-like response, suggesting a synergistic interaction within the dopamine system.[1]
Beyond the dopaminergic system, evidence also points to an interplay between the CCKB receptor system and the endogenous opioid system in mediating the antidepressant-like effects of L-365,260.[3] The reduction in immobility time elicited by L-365,260 has been shown to be attenuated by an antagonist of the delta-opioid receptor, suggesting a complex interplay of neurotransmitter systems.[3]
These findings collectively position L-365,260 as a valuable pharmacological tool for investigating the role of the CCKB receptor in depression and for exploring novel therapeutic strategies targeting this system. Its efficacy in the forced swim test underscores the potential of CCKB receptor antagonists as a distinct class of antidepressants.
Data Presentation
The following table summarizes the quantitative data from a key study investigating the effects of L-365,260 in the mouse forced swim test. The data illustrates a dose-dependent decrease in the duration of immobility, indicative of an antidepressant-like effect.
| Treatment Group | Dose (mg/kg, i.p.) | Duration of Immobility (seconds) |
| Vehicle (Control) | - | 155 ± 8 |
| L-365,260 | 0.01 | 148 ± 9 |
| L-365,260 | 0.1 | 115 ± 7 |
| L-365,260 | 1 | 98 ± 6 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. (Data adapted from Der-Avakian et al., 1994)
Experimental Protocols
The following is a detailed protocol for conducting the forced swim test in mice to evaluate the antidepressant-like effects of L-365,260. This protocol is synthesized from established methodologies.[4][5][6][7][8]
1. Animals:
-
Species: Male CD1 mice (or other suitable strain) weighing 20-25 g.
-
Housing: House animals in groups of 5-10 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week for acclimation to the housing facility before the start of the experiment.
2. Drug Preparation and Administration:
-
Compound: L-365,260.
-
Vehicle: Prepare a suspension of L-365,260 in a vehicle consisting of 0.9% saline containing one drop of Tween 80 per 10 ml.
-
Administration: Administer L-365,260 or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the forced swim test. The injection volume should be 10 ml/kg body weight.
3. Forced Swim Test Apparatus:
-
Cylinder: Use a transparent glass or plastic cylinder (20 cm in diameter, 40 cm in height).
-
Water: Fill the cylinder with water (23-25°C) to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
4. Experimental Procedure:
-
Pre-test Session (Day 1 - Optional but recommended for some protocols): Place each mouse individually into the swim cylinder for a 15-minute pre-swim. This session is for habituation. After 15 minutes, remove the mouse, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test session, administer L-365,260 or vehicle. 30 minutes post-injection, place the mouse gently into the swim cylinder. The total duration of the test session is 6 minutes.
-
Recording: Record the entire 6-minute session using a video camera positioned to have a clear view of the mouse's behavior.
5. Behavioral Scoring:
-
Immobility: A mouse is judged to be immobile when it remains floating motionless or makes only small movements necessary to keep its head above water.
-
Scoring Period: The duration of immobility is typically scored during the last 4 minutes of the 6-minute test session.
-
Blinding: The observer scoring the behavior should be blind to the treatment condition of each animal to avoid bias.
6. Data Analysis:
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by post-hoc tests (e.g., Dunnett's test) to compare the immobility times of the L-365,260-treated groups to the vehicle control group.
-
Significance: A p-value of less than 0.05 is typically considered statistically significant.
Mandatory Visualization
References
- 1. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of CCK(B) receptor antagonists: involvement of the opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK-B) receptor, also known as the cholecystokinin-2 (CCK2) receptor.[1] Cholecystokinin (CCK) is a neuropeptide that co-localizes with dopamine in mesolimbic and mesocortical pathways and is implicated in the modulation of dopaminergic neurotransmission. By blocking the CCK-B receptor, L-365,260 serves as a valuable pharmacological tool to investigate the role of the CCK system in dopamine-related behaviors, including locomotor activity, anxiety, depression, and reward. These application notes provide a comprehensive overview of L-365,260, including its mechanism of action, and detailed protocols for its use in preclinical behavioral research.
Mechanism of Action
L-365,260 exhibits high affinity and selectivity for the CCK2 receptor over the CCK-A (CCK1) receptor. The binding affinity (IC50) of L-365,260 is approximately 2 nM for CCK2 receptors and 280 nM for CCK1 receptors, demonstrating a greater than 100-fold selectivity.[1] CCK2 receptors are G-protein coupled receptors, and their activation by CCK typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By competitively antagonizing this receptor, L-365,260 inhibits the effects of endogenous CCK. This antagonism has been shown to modulate dopamine release and function in key brain regions associated with motivation and reward, such as the nucleus accumbens.[2] Specifically, blocking CCK-B receptors is suggested to increase extracellular dopamine levels, which may underlie its observed antidepressant-like and anxiolytic effects in animal models.[3]
Data Presentation
The following tables summarize key quantitative data for L-365,260 from preclinical studies.
Table 1: Receptor Binding Affinity
| Receptor | Binding Affinity (Ki or IC50) | Species/Tissue | Reference |
| CCK2 (CCK-B) | Ki = 2.0 nM | Guinea Pig Brain | [4] |
| CCK1 (CCK-A) | IC50 = 280 nM | - | [1] |
| Gastrin | Ki = 1.9 nM | Guinea Pig Stomach | [4] |
Table 2: In Vivo Efficacy and Dosage
| Behavioral Test | Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Forced Swim Test | Mice | Subcutaneous (s.c.) | 0.25 - 1 mg/kg | Antidepressant-like effect (decreased immobility) | [3] |
| Locomotor Activity | Mice | Subcutaneous (s.c.) | 1 mg/kg | No significant effect on basal locomotor activity | [5] |
| CCK-4 Induced Panic | Humans | Oral (p.o.) | 10 - 50 mg | Antagonized panicogenic effects of CCK-4 | [6] |
| Morphine Analgesia | Rats | - | 0.2 mg/kg (twice daily) | Enhanced morphine analgesia and prevented tolerance | [7] |
Experimental Protocols
Preparation of L-365,260 for In Vivo Administration
Materials:
-
L-365,260 powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles
Protocol:
-
Stock Solution Preparation: L-365,260 is soluble in DMSO and ethanol at concentrations up to 100 mM (approximately 39.85 mg/mL).[1] To prepare a 10 mg/mL stock solution, dissolve 10 mg of L-365,260 in 1 mL of DMSO. Vortex thoroughly until fully dissolved.
-
Working Solution Preparation: For subcutaneous injection in mice, the final injection volume is typically 5-10 mL/kg. To prepare a working solution for a 1 mg/kg dose in a 25g mouse (requiring 0.025 mg in ~0.25 mL), dilute the DMSO stock solution with sterile saline.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 10%) to avoid solvent-induced toxicity. A common vehicle for subcutaneous injection is a mixture of DMSO, Tween 80, and saline. A typical preparation could involve a final vehicle composition of 5% DMSO, 5% Tween 80, and 90% sterile saline.
-
-
Administration: Administer the prepared solution subcutaneously.
Assessment of Antidepressant-Like Effects: Forced Swim Test (Mouse)
Materials:
-
Male mice (e.g., C57BL/6, 8-12 weeks old)
-
L-365,260 solution and vehicle
-
Cylindrical glass beakers (e.g., 25 cm high, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Stopwatch or automated tracking software
Protocol:
-
Animal Acclimation: House mice individually for at least 3 days before the experiment in a temperature and light-controlled environment with ad libitum access to food and water.
-
Drug Administration: Administer L-365,260 (e.g., 0.25, 0.5, 1 mg/kg) or vehicle subcutaneously 30 minutes before the test.
-
Test Procedure:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker.
-
The test duration is typically 6 minutes.
-
Record the entire session using a video camera positioned to the side of the beakers.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing), with movements limited to those necessary to keep the head above water. A significant decrease in immobility time in the L-365,260-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[3]
Assessment of Locomotor Activity: Open Field Test (Mouse)
Materials:
-
Male mice (e.g., C57BL/6, 8-12 weeks old)
-
L-365,260 solution and vehicle
-
Open field arena (e.g., 40 x 40 x 30 cm), typically made of a non-porous material for easy cleaning.
-
Automated activity monitoring system with infrared beams or a video tracking system.
-
70% ethanol for cleaning.
Protocol:
-
Animal Acclimation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer L-365,260 (e.g., 1 mg/kg) or vehicle subcutaneously 30 minutes before placing the animal in the open field arena.
-
Test Procedure:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 15-30 minutes.
-
The automated system will record various parameters of locomotor activity.
-
-
Data Analysis: The primary measures of locomotor activity are total distance traveled and time spent mobile. Other measures such as rearing frequency and time spent in the center versus the periphery of the arena can provide insights into anxiety-like behavior.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
Visualizations
Caption: Signaling pathway of CCK2 receptor antagonism by L-365,260.
Caption: Experimental workflow for behavioral testing with L-365,260.
Caption: Logical relationship of L-365,260 action to behavioral outcomes.
References
- 1. Extracellular concentration and in vivo recovery of dopamine in the nucleus accumbens using microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCK2 receptor-deficient mice have increased sensitivity of dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo dopamine measurements in the nucleus accumbens after nonanesthetic and anesthetic doses of propofol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective knockout of the CK2 kinase in D1 medium spiny neurons controls dopaminergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Somatodendritic Release of Cholecystokinin Potentiates GABAergic Synapses Onto Ventral Tegmental Area Dopamine Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-365,260 Dosage for Behavioral Studies
Welcome to the technical support center for L-365,260. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for behavioral studies involving the selective CCK-B receptor antagonist, L-365,260.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260 and what is its primary mechanism of action?
A1: L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B), also known as the CCK2, receptor. It exhibits a much higher affinity for the CCK-B receptor compared to the CCK-A receptor. In the central nervous system, CCK-B receptors are involved in modulating anxiety, pain perception, and arousal. By blocking these receptors, L-365,260 can be used to investigate the role of the CCKergic system in various behaviors.
Q2: What are the common behavioral applications of L-365,260 in preclinical research?
A2: L-365,260 is frequently used in rodent models to study:
-
Anxiety and Panic: Investigating the anxiolytic potential of blocking CCK-B receptors.
-
Analgesia: Potentiating opioid-induced analgesia and preventing the development of opioid tolerance.[1]
-
Depression: Exploring the antidepressant-like effects in models such as the forced swim test.
-
Gastric Acid Secretion: As a tool to study the role of gastrin and CCK-B receptors in the gastrointestinal system.[2]
Q3: What is a typical starting dose for L-365,260 in rodent behavioral studies?
A3: The optimal dose of L-365,260 is highly dependent on the animal model, route of administration, and the specific behavioral paradigm. However, a general starting point for subcutaneous (s.c.) administration in mice for analgesia potentiation studies is in the range of 0.125-2.0 mg/kg, with maximal effects often observed around 0.5 mg/kg.[1] For studies on gastric acid secretion in rats, oral (p.o.) doses with an ED50 of 0.9 mg/kg have been reported. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Q4: How should I prepare L-365,260 for in vivo administration?
A4: L-365,260 has low aqueous solubility. For parenteral administration, it is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol, and then further diluted in a vehicle suitable for injection, such as saline or polyethylene glycol (PEG). A common vehicle formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. It is crucial to ensure the final concentration of the organic solvent is low to avoid toxicity. For oral administration, L-365,260 can be suspended in a vehicle like 0.5% methylcellulose.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of L-365,260 in solution upon dilution with aqueous buffer. | L-365,260 has poor water solubility. | - Increase the percentage of co-solvents like PEG300 or use a surfactant such as Tween 80. - Prepare a suspension instead of a solution. Ensure the suspension is homogenous by vortexing before each injection. - Prepare fresh solutions for each experiment. |
| No observable behavioral effect at the expected dose. | - Suboptimal Dose: The effective dose can vary between strains, species, and behavioral assays. - Incorrect Administration: Improper injection technique (e.g., subcutaneous injection leaking). - Compound Degradation: Improper storage of the compound or prepared solutions. | - Conduct a dose-response curve to determine the optimal dose for your specific experimental setup. - Ensure proper training in administration techniques. - Store L-365,260 powder at -20°C, desiccated. Prepare fresh solutions and protect from light. |
| Confounding effects on locomotor activity. | At higher doses, some CNS-active compounds can cause sedation or hyperactivity, which can interfere with the interpretation of behavioral tests. | - Perform an open field test to assess the effect of your chosen L-365,260 dose on general locomotor activity. - If effects on locomotion are observed, consider lowering the dose or using a different behavioral paradigm that is less sensitive to motor activity changes. |
| High variability in behavioral results between animals. | - Inconsistent Drug Administration: Variation in injection volume or timing. - Biological Variability: Individual differences in drug metabolism and receptor expression. | - Use precise injection techniques and a consistent dosing schedule relative to the behavioral test. - Increase the number of animals per group to improve statistical power. |
Data Presentation
Table 1: Recommended Dosage Ranges for L-365,260 in Rodent Behavioral Studies
| Species | Behavioral Paradigm | Route of Administration | Effective Dose Range | Reference |
| Mouse | Potentiation of electroacupuncture-induced analgesia | Subcutaneous (s.c.) | 0.125 - 2.0 mg/kg | [1] |
| Rat | Potentiation of morphine analgesia | Subcutaneous (s.c.) | 0.2 mg/kg | |
| Rat | Antagonism of gastrin-stimulated acid secretion | Oral (p.o.) | ED50 = 0.9 mg/kg | |
| Rat | Antagonism of gastrin-stimulated acid secretion | Intravenous (i.v.) | ED50 = 11.5 mg/kg for prevention of aspirin-induced gastric damage | [2] |
| Mouse | Antagonism of gastrin-stimulated acid secretion | Oral (p.o.) | ED50 = 0.03 mg/kg |
Experimental Protocols
Protocol 1: Preparation of L-365,260 for Subcutaneous Injection
-
Materials:
-
L-365,260 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of L-365,260 powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. The initial volume of DMSO should be kept to a minimum (e.g., 5% of the final volume).
-
Add PEG300 (e.g., 30% of the final volume) and vortex thoroughly.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex until the solution is clear and homogenous.
-
Slowly add sterile 0.9% saline to reach the final desired volume while vortexing to prevent precipitation.
-
The final solution should be clear. If any precipitation occurs, sonication in a water bath may help.
-
Prepare the vehicle control solution using the same percentages of DMSO, PEG300, Tween 80, and saline.
-
Administer the solution subcutaneously at a volume of 5-10 ml/kg body weight.
-
Protocol 2: Open Field Test to Assess Locomotor Activity
-
Apparatus:
-
A square arena (e.g., 40 x 40 x 30 cm) with a video tracking system.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer L-365,260 or vehicle at the desired dose and route of administration.
-
At the appropriate pre-treatment time (e.g., 30 minutes post-injection), place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (e.g., 15-30 minutes).
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Compare the activity of the L-365,260-treated group to the vehicle-treated group to determine if the compound has any effects on baseline locomotor activity.
-
Mandatory Visualizations
Caption: CCK-B Receptor Signaling Pathway and the inhibitory action of L-365,260.
Caption: General experimental workflow for a behavioral study using L-365,260.
Caption: A logical troubleshooting workflow for unexpected experimental outcomes.
References
- 1. CCK(B) receptor antagonist L365,260 potentiates the efficacy to and reverses chronic tolerance to electroacupuncture-induced analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting L-365,260 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-365,260. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving L-365,260?
A1: L-365,260 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum concentration for a stock solution of L-365,260?
A2: L-365,260 is soluble in DMSO and ethanol up to 100 mM.[1][2]
Q3: I am observing precipitation when I dilute my L-365,260 stock solution into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Please refer to the detailed "Troubleshooting Solubility Issues" section below for a step-by-step guide to address this.
Q4: What are typical working concentrations of L-365,260 for in vitro and in vivo studies?
A4: For in vitro cell-based assays, typical working concentrations range from the nanomolar to the low micromolar range, for example, 1 µM, 2.5 x 10⁻⁶ M, and 2.5 x 10⁻⁷ M have been used in studies. For in vivo studies in animal models, dosages can range from 0.01 mg/kg to 30 mg/kg, administered subcutaneously (s.c.) or orally (p.o.).
Solubility Data
The following table summarizes the solubility of L-365,260 in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 | 39.85 |
| Ethanol | 100 | 39.85 |
Data is based on a molecular weight of 398.46 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
L-365,260 powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of L-365,260 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.985 mg of L-365,260.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the L-365,260 powder.
-
Dissolve the Compound: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate the solution in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM L-365,260 stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Determine Final Concentration: Decide on the final working concentration of L-365,260 and the final percentage of DMSO in your assay. It is crucial to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in DMSO.
-
Dilution into Aqueous Buffer:
-
Add the appropriate volume of the aqueous buffer to a sterile tube.
-
While gently vortexing the buffer, add the required volume of the L-365,260 DMSO stock solution dropwise to the buffer. Crucially, always add the DMSO stock to the aqueous buffer, not the other way around, to minimize precipitation.
-
-
Mixing: Vortex the final working solution gently to ensure homogeneity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the aqueous buffer without the compound.
Troubleshooting Solubility Issues
Encountering precipitation or incomplete dissolution can be a significant hurdle in experiments. The following guide provides a systematic approach to troubleshoot these issues.
Caption: A troubleshooting workflow for addressing solubility issues with L-365,260.
Signaling Pathway
L-365,260 is a selective antagonist of the Cholecystokinin B (CCK-B) receptor, also known as the Cholecystokinin 2 (CCK2) receptor. By blocking this receptor, L-365,260 inhibits the downstream signaling pathways typically activated by its endogenous ligands, gastrin and cholecystokinin (CCK).
Caption: The signaling pathway of the CCK2 receptor and its inhibition by L-365,260.
References
L-365,260 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of L-365,260, a selective CCK2 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving L-365,260?
A1: L-365,260 is soluble in DMSO and ethanol. For preparing stock solutions, DMSO is commonly used.
Q2: What are the recommended storage conditions for solid L-365,260?
A2: Solid L-365,260 should be stored at +4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C.
Q3: How should I store stock solutions of L-365,260?
A3: Stock solutions of L-365,260 can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.
Q4: Is L-365,260 stable in aqueous solutions?
A4: The stability of L-365,260 in aqueous solutions can be pH-dependent. It is recommended to prepare fresh aqueous working solutions from a DMSO stock solution just before use. For critical experiments, a stability assessment in the specific buffer system is advised.
Q5: What is the mechanism of action of L-365,260?
A5: L-365,260 is a potent and selective antagonist of the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1] It has a much lower affinity for the CCK1 receptor.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of L-365,260 in aqueous buffer | The concentration of L-365,260 exceeds its solubility limit in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility. | - Ensure the final concentration of the organic solvent in your working solution is sufficient to keep L-365,260 dissolved. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated in cell-based assays. - Prepare a more dilute stock solution to reduce the amount of organic solvent needed for the final working concentration. - Gentle warming or sonication may help to redissolve the compound, but be cautious as this may affect its stability. |
| Inconsistent or unexpected experimental results | Degradation of L-365,260 in the stock solution due to improper storage or repeated freeze-thaw cycles. Instability of L-365,260 in the experimental buffer over the duration of the experiment. | - Prepare fresh stock solutions and aliquot them for single use to avoid freeze-thaw cycles. - Perform a stability test of L-365,260 in your experimental buffer under the same conditions as your assay (temperature, duration). - Ensure the compound is fully dissolved before use. |
| Low potency or lack of activity | Incorrect concentration of the stock solution. Degradation of the compound. Presence of interfering substances. | - Verify the concentration of your stock solution using a spectrophotometer if the molar extinction coefficient is known, or by another quantitative analytical method. - Use a fresh vial of L-365,260 to prepare a new stock solution. - Ensure all reagents and buffers are of high purity and free from contaminants that may interfere with the assay. |
Data Presentation
Table 1: Solubility of L-365,260
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Ethanol | 100 mM |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Solid | +4°C | Short-term |
| Solid | -20°C | Long-term |
| Stock Solution (in DMSO) | -20°C | Up to 1 month |
| Stock Solution (in DMSO) | -80°C | Up to 6 months |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of L-365,260 in DMSO
Materials:
-
L-365,260 (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid L-365,260 to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of L-365,260 using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 398.46 g/mol ), weigh out 3.98 mg of L-365,260.
-
Add the appropriate volume of anhydrous DMSO to the solid L-365,260. In this example, add 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or vials.
-
Store the aliquots at -20°C or -80°C.
General Protocol for Assessing the Stability of L-365,260 in Solution by HPLC
This protocol provides a general framework for assessing the stability of L-365,260 in a specific solution (e.g., cell culture medium, physiological buffer).[2][3][4][5]
Objective: To determine the percentage of L-365,260 remaining in solution over time under specific storage conditions.
Materials:
-
L-365,260 stock solution (e.g., 10 mM in DMSO)
-
The solution/buffer to be tested (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with a modifier like formic acid or trifluoroacetic acid)
-
Incubator or water bath set to the desired temperature(s)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a working solution of L-365,260 in the test buffer at the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent from the stock solution is kept to a minimum and is consistent across all samples.
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
-
Incubation:
-
Divide the test solution into several aliquots in appropriate vials.
-
Store the vials under the desired conditions (e.g., room temperature, 4°C, 37°C). Protect from light if the compound is known to be light-sensitive.
-
-
Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot from each storage condition.
-
The t=0 sample should be analyzed immediately after preparation.
-
If necessary, quench any potential degradation by freezing the sample at -80°C until analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent L-365,260 peak from any potential degradation products.
-
Inject a known volume of each sample onto the HPLC system.
-
Record the chromatograms and determine the peak area of L-365,260 at each time point.
-
-
Data Analysis:
-
Calculate the percentage of L-365,260 remaining at each time point relative to the initial concentration at t=0.
-
Percentage Remaining = (Peak Area at time t / Peak Area at time 0) x 100
-
Plot the percentage of L-365,260 remaining versus time for each condition to visualize the degradation kinetics.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation and use of L-365,260.
Caption: Simplified signaling pathway of the CCK2 receptor antagonized by L-365,260.
References
- 1. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 2. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
L-365,260 Technical Support Center: Investigating Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the potential off-target effects of L-365,260, a selective cholecystokinin-B (CCK-B)/gastrin receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of L-365,260?
A1: L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, which is also known as the gastrin receptor.[1][2] It exhibits high affinity for this receptor, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin and gastrin.
Q2: What is the selectivity profile of L-365,260 against the CCK-A receptor?
A2: L-365,260 displays a high degree of selectivity for the CCK-B receptor over the cholecystokinin-A (CCK-A) receptor. Reports indicate that its affinity for the CCK-B receptor is over 100 times greater than for the CCK-A receptor.[1]
Q3: Are there any known off-target effects of L-365,260 at other GPCRs or ion channels?
Q4: Can L-365,260 affect neurotransmitter systems?
A4: Yes, indirectly. The antidepressant-like effects observed in preclinical studies are suggested to be mediated by an increase in extracellular dopamine levels in certain brain regions. This is likely a consequence of blocking CCK-B receptors that modulate dopaminergic neuron activity, rather than a direct interaction with dopamine receptors or transporters.
Q5: What are the potential functional consequences of the off-target interaction with the PKA pathway?
A5: In isolated rabbit gastric glands, L-365,260 was found to inhibit acid secretion induced by various stimuli, not just gastrin. This inhibition, at higher concentrations, is attributed to an interaction with the PKA pathway, downstream of receptor activation.[3] This suggests that at supra-pharmacological doses, L-365,260 could have effects independent of CCK-B receptor blockade.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected inhibition of a non-CCK-B mediated signaling pathway. | Off-target inhibition of the PKA pathway. L-365,260 has been shown to inhibit PKA-mediated effects at micromolar concentrations.[3] | 1. Verify Concentration: Ensure the working concentration of L-365,260 is appropriate for selective CCK-B antagonism (typically in the low nanomolar range).2. Control Experiment: Use a known PKA inhibitor (e.g., H-89) as a positive control to see if it phenocopies the effect of L-365,260.3. Alternative Antagonist: If possible, use a structurally different CCK-B antagonist to confirm that the observed effect is not a class-specific off-target effect. |
| Anomalous results in behavioral studies, potentially related to mood or activity. | Indirect modulation of the dopaminergic system. Blockade of CCK-B receptors can lead to an increase in dopamine release in specific brain regions. | 1. Measure Dopamine Levels: If feasible, perform in vivo microdialysis to measure dopamine and its metabolites in the relevant brain region.2. Dopamine Receptor Antagonists: Co-administer selective dopamine D1 or D2 receptor antagonists to see if the behavioral effects of L-365,260 are blocked.3. Dose-Response Curve: Establish a clear dose-response relationship for the behavioral effect to distinguish it from non-specific actions. |
| Variability in gastric acid secretion inhibition in different species. | Species-specific differences in receptor affinity. The affinity of L-365,260 for the gastrin receptor can vary between species.[2][5] | 1. Consult Literature: Review literature for known species differences in L-365,260 affinity.2. In Vitro Validation: If possible, perform radioligand binding assays using tissue preparations from the species of interest to determine the specific affinity.3. Adjust Dosing: The in vivo dosage may need to be adjusted based on the species-specific receptor affinity. |
Quantitative Data Summary
Table 1: Binding Affinities and Functional Potencies of L-365,260
| Target | Assay Type | Species | Tissue/Cell Line | Parameter | Value | Reference |
| CCK-B/Gastrin Receptor | Radioligand Binding | Guinea Pig | Brain | Ki | 2.0 nM | [1] |
| CCK-B/Gastrin Receptor | Radioligand Binding | Guinea Pig | Stomach | Ki | 1.9 nM | [1] |
| CCK-A Receptor | Radioligand Binding | Rat | Pancreas | IC50 | 280 nM | |
| Benzodiazepine Receptor | Radioligand Binding | Chicken | Brain | Ki | 1.17 µM | [4] |
| PKA Pathway | Functional (Aminopyrine accumulation) | Rabbit | Gastric Glands | IC50 | 0.11 - 0.42 µM | [3] |
Note: A comprehensive off-target screening panel for L-365,260 against a broad range of GPCRs, ion channels, and enzymes is not publicly available. The "inactive" status at several receptor families is based on qualitative statements in early characterization studies.
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening (General Protocol)
This protocol provides a general framework for assessing the binding affinity of L-365,260 to a receptor of interest.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the target receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and a range of concentrations of L-365,260.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the L-365,260 concentration.
-
Determine the IC50 value (the concentration of L-365,260 that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Assay for PKA Pathway Activity
This protocol can be used to investigate the functional effect of L-365,260 on the PKA signaling pathway.
1. Cell Culture and Treatment:
-
Culture cells that express the target of interest and are known to signal through the cAMP/PKA pathway.
-
On the day of the assay, pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treat the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence or absence of varying concentrations of L-365,260.
2. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based kits).
3. Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the L-365,260 concentration.
-
Determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
In Vivo Microdialysis for Dopamine Measurement
This protocol allows for the in vivo measurement of extracellular dopamine levels in response to L-365,260 administration.
1. Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., nucleus accumbens or striatum).
2. Microdialysis Procedure:
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Collect dialysate samples at regular intervals before and after the administration of L-365,260.
3. Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
4. Data Analysis:
-
Express the dopamine concentrations as a percentage of the baseline levels (pre-drug administration).
-
Compare the dopamine levels in the L-365,260-treated group to a vehicle-treated control group.
Visualizations
Caption: On-target signaling pathway of the CCK-B receptor and the antagonistic action of L-365,260.
Caption: Troubleshooting workflow for unexpected effects of L-365,260.
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-364,718 and L-365,260, two CCK antagonists, have no affinity for central benzodiazepine binding sites in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Behavioral Results with L-365,260: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective CCK-B receptor antagonist, L-365,260, in behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for L-365,260?
A1: L-365,260 is a potent and selective antagonist of the cholecystokinin-B (CCK-B), also known as the CCK2, receptor.[1][2] It has a significantly lower affinity for the CCK-A receptor subtype.[2] By blocking the CCK-B receptor, L-365,260 inhibits the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin, in the central nervous system and periphery.
Q2: What are the expected behavioral effects of L-365,260 in preclinical anxiety models?
A2: In many preclinical models, L-365,260 is expected to produce anxiolytic-like (anti-anxiety) effects.[1][3] This is particularly evident in paradigms where anxiety is potentiated or induced, such as the fear-potentiated startle test and in response to anxiogenic agents like pentagastrin.[1][4][5] Its effects on baseline anxiety levels may be less pronounced.[1]
Q3: What is a suitable vehicle for dissolving and administering L-365,260 in animal studies?
A3: L-365,260 is poorly soluble in aqueous solutions. A common method for in vivo administration is to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with saline or another aqueous vehicle. It is crucial to keep the final concentration of the organic solvent low to avoid confounding behavioral effects. Always include a vehicle-only control group in your experimental design.
Q4: What are the typical dose ranges for L-365,260 in rodent behavioral studies?
A4: The effective dose of L-365,260 can vary depending on the animal model, route of administration, and the specific behavioral paradigm. Doses ranging from 0.001 to 10 mg/kg have been reported to be effective in various rodent models of anxiety and depression.[6][7] It is recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide: Interpreting Unexpected Behavioral Results
Q5: My results show that L-365,260 is producing anxiogenic-like (anxiety-provoking) effects. What could be the reason for this?
A5: This is a critical observation that requires careful consideration of several factors. Here is a troubleshooting workflow to help identify the potential cause:
Q6: I am not observing any significant effect of L-365,260 in my behavioral assay. What are the possible reasons?
A6: A lack of effect can be due to several factors, from the compound itself to the experimental design.
-
Dose: The dose may be too low to be effective or you may be observing a "U-shaped" dose-response curve where intermediate doses are effective but lower and higher doses are not.
-
Bioavailability: Ensure the route of administration and vehicle are appropriate for achieving sufficient brain penetration.
-
Experimental Model: The anxiolytic effects of CCK-B antagonists like L-365,260 are most robust in models of potentiated anxiety.[1] The effect may be subtle or absent in models of unconditioned, low-stress anxiety.
-
Timing of Administration: The time between drug administration and behavioral testing is critical and should be based on the pharmacokinetic profile of L-365,260.
-
Statistical Power: Ensure your study has sufficient statistical power to detect the expected effect size.
Quantitative Data Summary
Table 1: Effects of L-365,260 in Preclinical Models of Anxiety and Depression
| Animal Model | Species | Dose Range | Route of Admin. | Key Findings | Reference(s) |
| Elevated Plus-Maze | Mouse | 1-1000 µg/kg | i.p. | Dose-dependent increase in open arm entries and time. | [6] |
| Fear-Potentiated Startle | Rat | 0.1-10.0 mg/kg | i.p. | Dose-dependently decreased fear-potentiated startle with no effect on baseline startle. | [7] |
| Forced Swim Test | Mouse | Not specified | Not specified | Elicited an antidepressant-type response (decreased immobility). | [2] |
| Pentagastrin-Induced Anxiety | Human | 10 and 50 mg | p.o. | Reversed the anxiogenic and autonomic effects of pentagastrin. | [4][5] |
Table 2: Pharmacokinetic Parameters of L-365,260 in Humans
| Parameter | Value | Condition | Reference(s) |
| Peak Plasma Concentration (Cmax) | 503 ng/mL | Single 50 mg oral dose | [8] |
| Time to Peak Concentration (tmax) | 1.25 hours | Single 50 mg oral dose | [8] |
| Terminal Half-life (t1/2) | 8 to 12 hours | Single oral dose | [8] |
Detailed Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) Test
This protocol is designed to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.
Protocol 2: Fear-Potentiated Startle (FPS) Test
The FPS test is a model of conditioned fear. An increase in the startle response to an auditory stimulus when it is preceded by a conditioned fear cue (e.g., a light) is a measure of anxiety.
Signaling Pathway
CCK-B Receptor Signaling
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Antagonism of this receptor by L-365,260 blocks this signaling cascade.
References
- 1. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. Evidence for an involvement of the brain cholecystokinin B receptor in anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of CCK antagonists on CCK-induced suppression of locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in L-365,260 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-365,260. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation, with a focus on minimizing variability.
I. General Compound Handling & Preparation
This section addresses common issues related to the physical and chemical properties of L-365,260.
FAQs:
Q1: What is L-365,260 and what is its primary mechanism of action?
A1: L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor.[1] Its primary mechanism of action is to competitively block the binding of the endogenous ligands, cholecystokinin (CCK) and gastrin, to the CCK2 receptor, thereby inhibiting its downstream signaling pathways.[2][3]
Q2: How should I store L-365,260?
A2: For long-term storage, it is recommended to store L-365,260 as a solid at -20°C in a desiccated environment.[4]
Q3: I am having trouble dissolving L-365,260. What can I do?
A3: L-365,260 is soluble in organic solvents such as DMSO and ethanol.[4] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. Be aware of the final DMSO concentration in your assay, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control in your experiments.[5]
II. Experimental Design & Execution
This section provides guidance on designing experiments and addressing variability arising from experimental parameters.
FAQs:
Q4: I am observing significant variability in my results between experiments. What are the potential sources of this variability?
A4: Variability in L-365,260 experiments can stem from several factors:
-
Species-specific differences: L-365,260 exhibits different affinities for CCK2 receptors in different species. For example, it has a lower affinity for gastrin and brain CCK-B receptors in dog tissues compared to guinea pigs, rats, mice, and humans.[1][2]
-
Receptor subtypes: The variable expression of different CCK2 receptor subtypes across tissues and cell lines can lead to inconsistent results.[6]
-
Experimental conditions: Factors such as animal acclimation to the experimental environment can influence the effects of L-365,260.[7] Inconsistent cell passage numbers can also lead to variable receptor expression levels.[5]
-
Reagent stability: Improper storage or repeated freeze-thaw cycles of L-365,260 stock solutions can lead to degradation of the compound.
Q5: What are the recommended concentrations of L-365,260 to use in my experiments?
A5: The optimal concentration of L-365,260 will depend on the specific experimental system. However, based on its binding affinities, a starting point for in vitro experiments would be in the low nanomolar range. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific assay.
Quantitative Data Summary
| Parameter | Species/Tissue | Value | Reference |
| Ki | Guinea Pig Gastrin Receptor | 1.9 nM | [1][2] |
| Ki | Guinea Pig Brain CCK-B Receptor | 2.0 nM | [1][2] |
| IC50 | CCK2 Receptor | 2 nM | |
| IC50 | CCK1 Receptor | 280 nM | |
| Kd | Guinea Pig Brain Membranes | 2.3 nM | [8] |
| IC50 | Dog Gastrin and Brain CCK-B Receptors | 20-40 nM | [2] |
| ED50 (Oral, antagonizing gastrin-stimulated acid secretion) | Mice | 0.03 mg/kg | [2] |
| ED50 (Oral, antagonizing gastrin-stimulated acid secretion) | Rats | 0.9 mg/kg | [2] |
| ED50 (Oral, antagonizing gastrin-stimulated acid secretion) | Guinea Pigs | 5.1 mg/kg | [2] |
Q6: What are the appropriate positive and negative controls for my L-365,260 experiments?
A6:
-
Positive Controls:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve L-365,260 (e.g., DMSO) should be tested alone to ensure it does not affect the assay.[5]
-
Inactive Cell Line: Use a cell line that does not express the CCK2 receptor to test for off-target effects.[5]
-
CCK1 Receptor Agonist/Antagonist: To confirm the selectivity of L-365,260 for the CCK2 receptor, you can test its effect on CCK1 receptor-mediated responses.
-
III. Troubleshooting Specific Assays
This section provides troubleshooting tips for common experimental assays involving L-365,260.
FAQs:
Q7: I am not observing the expected inhibitory effect of L-365,260 in my gastric acid secretion assay. What could be wrong?
A7:
-
Inappropriate Stimulus: L-365,260 specifically antagonizes gastrin/CCK-stimulated acid secretion. It does not inhibit histamine- or carbachol-stimulated acid secretion.[2] Ensure you are using a relevant stimulus.
-
Species Differences: The potency of L-365,260 can vary between species.[2] You may need to adjust the concentration accordingly.
-
Off-target Effects: At higher concentrations, L-365,260 may have off-target effects. One study suggests it may inhibit the PKA pathway, which could lead to unexpected results in acid secretion assays.[11]
-
Compound Degradation: Ensure your L-365,260 stock solution is fresh and has been stored correctly.
Q8: My in vivo results with L-365,260 are inconsistent. How can I improve reproducibility?
A8:
-
Animal Acclimation: The physiological state of the animals can significantly impact the results. For example, the effects of L-365,260 on morphine antinociception were only observed in non-acclimated rats exposed to a novel environment.[7] Ensure a consistent and adequate acclimation period for all animals.
-
Route of Administration and Bioavailability: L-365,260 is orally active, but its bioavailability may differ from other routes of administration.[9][12] Be consistent with the route and vehicle of administration.
-
Pharmacokinetics: The plasma concentration and half-life of L-365,260 can vary between species.[13][14] Consider these pharmacokinetic parameters when designing your dosing regimen.
IV. Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of L-365,260 for the CCK2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the CCK2 receptor.
-
Radioligand Binding: Incubate the membranes with a radiolabeled CCK2 receptor ligand (e.g., [3H]L-365,260 or 125I-gastrin) in the presence of increasing concentrations of unlabeled L-365,260.[8]
-
Incubation: Incubate at an appropriate temperature and for a sufficient time to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
-
Data Analysis: Analyze the data using non-linear regression to determine the Ki or IC50 value of L-365,260.
Protocol 2: In Vivo Gastric Acid Secretion Assay (Rat Model)
Objective: To evaluate the in vivo efficacy of L-365,260 in inhibiting gastrin-stimulated gastric acid secretion.
Methodology:
-
Animal Preparation: Use conscious rats with a gastric fistula.[10]
-
Fasting: Fast the animals overnight with free access to water.
-
L-365,260 Administration: Administer L-365,260 or vehicle orally or intravenously.[2][12]
-
Gastric Juice Collection: Collect basal gastric juice for a defined period.
-
Stimulation: Infuse a CCK2 receptor agonist, such as pentagastrin, intravenously to stimulate acid secretion.[9]
-
Sample Collection: Continue to collect gastric juice at regular intervals.
-
Analysis: Measure the volume and acidity of the collected gastric juice to determine the acid output.
-
Data Analysis: Compare the acid output in the L-365,260-treated group to the vehicle-treated group to determine the inhibitory effect.
V. Visualizations
Caption: CCK2 Receptor Signaling Pathway and Inhibition by L-365,260.
Caption: Troubleshooting Workflow for L-365,260 Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. L-365260 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CCK-A and CCK-B receptor antagonists, devazepide and L-365,260, enhance morphine antinociception only in non-acclimated rats exposed to a novel environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of cholecystokinin receptor antagonists, MK-329 and L-365,260, on cholecystokinin-induced acid secretion and histidine decarboxylase activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-365,260 inhibits in vitro acid secretion by interacting with a PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitation of a new cholecystokinin and gastrin receptor antagonist (L-365,260) in dog and rat plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
L-365,260 Technical Support Center: Troubleshooting Brain Penetrance and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of L-365,260, a potent and selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor. This guide focuses on common challenges related to its brain penetrance and oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260 and what are its primary targets?
L-365,260 is a non-peptide molecule that acts as a selective antagonist for the cholecystokinin-B (CCK-B) and gastrin receptors.[1][2] It exhibits high affinity for these receptors in various species, including humans, rats, mice, and guinea pigs.[2] Due to its action on CCK-B receptors, which are widely distributed in the central nervous system (CNS), L-365,260 has been investigated for its potential in treating anxiety and panic disorders.[3]
Q2: I'm observing lower than expected efficacy in my in vivo CNS studies. Could this be related to bioavailability?
Yes, this is a strong possibility. L-365,260 has known bioavailability issues primarily due to its very low aqueous solubility (< 2 µg/mL). This poor solubility leads to incomplete absorption when administered orally as a suspension, resulting in low and variable plasma concentrations. Studies have shown that first-pass metabolism is not the main contributor to its low bioavailability.
Q3: How can I improve the oral bioavailability of L-365,260 in my experiments?
A key strategy to enhance the oral absorption of L-365,260 is to improve its dissolution rate. A study demonstrated that formulating L-365,260 in polyethylene glycol (PEG) 600 as a solvent significantly increased its oral bioavailability in both rats and dogs. This is likely due to the co-solubilizing effect of PEG 600, which enhances the dissolution of L-365,260 in the gastrointestinal tract.
Q4: Does L-365,260 cross the blood-brain barrier (BBB)?
Yes, evidence suggests that L-365,260 does cross the blood-brain barrier and binds to CCK-B receptors in the central nervous system. This is supported by studies demonstrating its effects on CNS-mediated processes. For instance, it has been shown to potentiate morphine-induced analgesia and reverse tolerance to electroacupuncture-induced analgesia in animal models, effects that are mediated within the CNS.[3] Furthermore, radiolabeled [3H]L-365,260 has been shown to bind specifically to brain membranes.[4]
Q5: I am struggling to achieve sufficient brain concentrations of L-365,260. What are the potential reasons for this?
Even if systemic bioavailability is optimized, achieving therapeutic concentrations of L-365,260 in the brain can be challenging due to the blood-brain barrier (BBB). The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain.[5] Key factors that can limit brain penetrance include:
-
Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream, thereby limiting their brain accumulation.[5] It is plausible that L-365,260 is a substrate for one or more of these transporters.
-
Physicochemical Properties: The molecule's size, charge, and lipophilicity all influence its ability to passively diffuse across the BBB.[5]
-
Plasma Protein Binding: High binding to plasma proteins can reduce the free fraction of the drug available to cross the BBB.[5]
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations After Oral Administration
Possible Cause: Poor aqueous solubility of L-365,260 leading to incomplete and variable absorption.
Troubleshooting Steps:
-
Formulation Optimization:
-
Use a co-solvent: Prepare L-365,260 in a solution of polyethylene glycol (PEG) 600 to improve its solubility and dissolution in the GI tract.
-
Other solubilizing agents: Consider other pharmaceutically acceptable solubilizing agents or formulation strategies such as micronization or the use of cyclodextrins.
-
-
Route of Administration:
-
For initial proof-of-concept or mechanistic studies where consistent systemic exposure is critical, consider parenteral administration (e.g., intravenous or intraperitoneal) to bypass the gastrointestinal absorption barrier.
-
-
Dose Escalation:
-
Carefully escalate the dose while monitoring for plasma concentration and any potential adverse effects. However, be aware that absorption may not be linear with increasing doses of a suspension.
-
Issue 2: Lack of Expected CNS Effects Despite Adequate Plasma Exposure
Possible Cause: Poor brain penetrance of L-365,260, potentially due to efflux by transporters at the blood-brain barrier.
Troubleshooting Steps:
-
Investigate P-glycoprotein (P-gp) Interaction:
-
In vitro transport assays: Utilize in vitro models of the BBB, such as co-cultures of brain endothelial cells and astrocytes, to assess the bidirectional transport of L-365,260. A higher efflux ratio (basolateral-to-apical vs. apical-to-basolateral) would suggest active efflux.
-
Co-administration with a P-gp inhibitor: In animal models, co-administer L-365,260 with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) and measure brain and plasma concentrations. A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor would indicate that L-365,260 is a P-gp substrate.
-
-
Direct Measurement of Brain Concentrations:
-
Perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-unbound plasma concentration ratio (Kp,uu) of L-365,260. This will provide a quantitative measure of its brain penetration.
-
-
Alternative Delivery Strategies:
-
For preclinical studies requiring direct CNS administration, consider intracerebroventricular (ICV) or direct intracerebral injections to bypass the BBB.
-
Quantitative Data Summary
| Parameter | Species | Value | Formulation/Conditions | Reference |
| Oral Bioavailability | Rat | 13.6% | Suspension in 0.5% methylcellulose | |
| Dog | 8.6% | Suspension in 0.5% methylcellulose | ||
| Rat | 3 to 4-fold increase | Solution in PEG 600 | ||
| Dog | 6 to 7-fold increase | Solution in PEG 600 | ||
| Peak Plasma Concentration (Cmax) | Human | 503 ng/mL | Single 50 mg oral dose | [6] |
| Time to Peak Concentration (Tmax) | Human | 1.25 hours | Single 50 mg oral dose | [6] |
| Terminal Half-life (t1/2) | Human | 8 to 12 hours | Single oral dose | [6] |
| Aqueous Solubility | N/A | < 2 µg/mL | N/A | |
| Receptor Binding Affinity (Ki) | Guinea Pig Brain (CCK-B) | 2.3 nM | In vitro binding assay | [4] |
Detailed Experimental Protocols
Protocol 1: Quantification of L-365,260 in Plasma
This protocol is based on high-performance liquid chromatography (HPLC) with UV detection.
1. Sample Preparation (Liquid-Liquid Extraction):
- To a plasma sample, add an internal standard.
- Perform liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).
- Vortex the mixture and centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. HPLC Analysis:
- Column: A C18 reverse-phase column is suitable.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile), run in an isocratic or gradient mode.
- Detection: UV detection at a wavelength appropriate for L-365,260.
- Quantification: Generate a standard curve using known concentrations of L-365,260 in blank plasma.
Protocol 2: In Vivo Assessment of Brain Penetration
1. Animal Dosing:
- Administer L-365,260 to the study animals (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).
- For investigating P-gp interaction, a separate group can be pre-treated with a P-gp inhibitor before L-365,260 administration.
2. Sample Collection:
- At predetermined time points, collect blood samples (for plasma) and euthanize the animals.
- Perfuse the brain with ice-cold saline to remove blood from the cerebral vasculature.
- Harvest the brain tissue and store it at -80°C until analysis.
3. Brain Tissue Homogenization:
- Thaw the brain tissue on ice.
- Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer.
4. Quantification of L-365,260 in Brain Homogenate and Plasma:
- Use the HPLC method described in Protocol 1 to determine the concentration of L-365,260 in both plasma and brain homogenate samples.
5. Data Analysis:
- Calculate the brain-to-plasma concentration ratio (Kp) at each time point by dividing the concentration in the brain by the concentration in plasma.
Visualizations
Caption: Key factors limiting the oral bioavailability of L-365,260.
Caption: Potential role of P-glycoprotein in limiting L-365,260 brain entry.
Caption: A typical workflow for assessing the in vivo brain penetrance of L-365,260.
References
- 1. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progress in developing cholecystokinin (CCK)/gastrin receptor ligands which have therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine in vitro model of the blood-brain barrier for evaluating drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of an in vitro blood-brain barrier model system for studying drug transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor reproducibility in L-365,260 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of experiments involving the CCKBR antagonist, L-365,260.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260 and what is its primary mechanism of action?
L-365,260 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCKBR).[1] It functions by competitively binding to CCK-B receptors, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin (CCK) and gastrin. This antagonism is stereoselective, with the (R)-enantiomer being significantly more potent.[1]
Q2: What are the common applications of L-365,260 in research?
L-365,260 is frequently used in studies investigating the roles of the CCK-B/gastrin system in various physiological processes. Common applications include:
-
Gastric Acid Secretion: Investigating the inhibition of gastrin-stimulated gastric acid secretion.
-
Anxiety and Panic Disorders: Studying the anxiolytic potential of blocking CCK-B receptors in the central nervous system.
-
Pain Modulation: Exploring the enhancement of opioid analgesia and the reversal of opioid tolerance.
-
Oncology: Examining the role of gastrin as a growth factor in certain cancers.
Q3: Why am I observing high variability in my experimental results with L-365,260?
Poor reproducibility in L-365,260 studies can stem from several factors. A primary reason is the potential for variable expression of two distinct CCK-B receptor subtypes with different affinities for L-365,260.[2] One subtype exhibits high affinity and the other a lower affinity. The predominant subtype can vary between species and even tissues, leading to inconsistent antagonist effects.[2] Other factors include experimental conditions, reagent stability, and the specific assay being used.
Q4: Are there known off-target effects for L-365,260?
L-365,260 is known to be highly selective for the CCK-B receptor over the CCK-A receptor. However, like any pharmacological agent, the possibility of off-target effects should be considered, especially at high concentrations. It is crucial to include appropriate controls in your experiments to account for any potential non-specific effects.
Troubleshooting Guides
Issue 1: Inconsistent Antagonist Potency (IC50/pA2 values)
Question: My calculated IC50 or pA2 values for L-365,260 vary significantly between experiments. What could be the cause?
Answer:
This is a common issue and can often be traced back to the following:
-
Variable Receptor Subtype Expression: As mentioned in the FAQs, the presence of high- and low-affinity CCK-B receptor subtypes is a major contributor to variability.[2] The ratio of these subtypes can differ based on the species, tissue, and even cell culture conditions.
-
Ligand Stability: Ensure that your L-365,260 stock solution is properly stored and that working solutions are freshly prepared for each experiment. Repeated freeze-thaw cycles should be avoided.
-
Assay Conditions: Inconsistencies in buffer composition, pH, temperature, and incubation times can all affect ligand binding and functional responses.
-
Cell Health and Passage Number: For cell-based assays, use cells within a consistent and low passage number range. High passage numbers can lead to changes in receptor expression and signaling.
Troubleshooting Steps:
-
Characterize Your System: If possible, perform saturation binding experiments to determine the Bmax and Kd of radiolabeled L-365,260 in your specific tissue or cell line. This can help to understand the receptor population you are working with.
-
Standardize Protocols: Maintain strict consistency in all experimental parameters, including reagent preparation, cell handling, and assay conditions.
-
Use a Reference Compound: Include a known CCKBR agonist (e.g., pentagastrin) and antagonist with a well-characterized potency in your assays as a positive control.
-
Consider the Species: Be aware that the affinity of L-365,260 can vary between species (see Data Presentation section).
Issue 2: No or Low Antagonist Effect Observed
Question: I am not observing the expected inhibitory effect of L-365,260 in my functional assay. What should I check?
Answer:
Several factors could contribute to a lack of antagonist effect:
-
Incorrect Concentration Range: The concentrations of L-365,260 used may be too low to effectively compete with the agonist.
-
Agonist Concentration Too High: If the concentration of the agonist (e.g., pentagastrin) is too high, it can overcome the competitive antagonism of L-365,260.
-
Inactive Compound: The L-365,260 may have degraded due to improper storage or handling.
-
Assay Sensitivity: The functional assay may not be sensitive enough to detect the inhibitory effect.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of L-365,260 concentrations to determine the optimal inhibitory range.
-
Optimize Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80) to allow for a clear window of inhibition.
-
Verify Compound Activity: Test your L-365,260 in a well-established and validated assay system to confirm its activity.
-
Check Assay Performance: Ensure that your assay is performing optimally by running appropriate positive and negative controls.
Data Presentation
Table 1: Reported Binding Affinities (Ki) and Antagonist Potencies (IC50, pA2) of L-365,260
| Species | Tissue/Cell Line | Assay Type | Ligand | Value | Reference |
| Guinea Pig | Brain | Binding Assay | [3H]L-365,260 | Kd = 2.3 nM | [1] |
| Guinea Pig | Gastric Glands | Binding Assay | [3H]L-365,260 | - | [1] |
| Human | CCKBR (recombinant) | Binding Assay | - | IC50 = 2 nM | |
| Rat | CCKBR (recombinant) | Binding Assay | - | IC50 = 2 nM | |
| Rat | Immature Stomach | Functional Assay | Pentagastrin | pKB = 7.54 | [2] |
| Guinea Pig | Gastric Muscle | Functional Assay | Pentagastrin | pA2 = 8.56 | [2] |
| Mouse | Stomach | Functional Assay | Pentagastrin | pA2 = 7.68 - 8.70 | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay with [3H]L-365,260
This protocol is a general guideline and may require optimization for your specific tissue or cell line.
Materials:
-
Tissue homogenate or cell membranes expressing CCKBR
-
[3H]L-365,260 (radioligand)
-
Unlabeled L-365,260 (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a membrane fraction from your tissue or cells of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add binding buffer, a known concentration of [3H]L-365,260 (typically at or below its Kd), and the membrane preparation.
-
Non-specific Binding: Add binding buffer, the same concentration of [3H]L-365,260, a high concentration of unlabeled L-365,260 (e.g., 1 µM), and the membrane preparation.
-
Competition Binding (optional): Add binding buffer, [3H]L-365,260, varying concentrations of your test compound, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Specific Binding: Subtract the non-specific binding from the total binding.
-
Competition Binding: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Pentagastrin-Stimulated Gastric Acid Secretion Assay (in vivo)
This is a generalized protocol for measuring gastric acid secretion in a rat model.
Materials:
-
Rats (e.g., Sprague-Dawley)
-
Anesthesia
-
Surgical instruments
-
Gastric fistula or pylorus ligation setup
-
Pentagastrin solution
-
L-365,260 solution
-
Saline
-
pH meter or autotitrator
-
NaOH solution (for titration)
Procedure:
-
Animal Preparation: Anesthetize the rat and perform either a pylorus ligation or insert a gastric fistula to allow for the collection of gastric contents.
-
Basal Acid Secretion: Collect gastric juice for a baseline period (e.g., 30-60 minutes) to determine the basal acid output.
-
Drug Administration: Administer L-365,260 or vehicle (control) via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Pentagastrin Stimulation: After a predetermined time for the antagonist to take effect, administer a continuous infusion or a bolus injection of pentagastrin to stimulate gastric acid secretion.
-
Sample Collection: Collect gastric juice at regular intervals (e.g., every 15-30 minutes) for a set period.
-
Acid Measurement: Measure the volume of each gastric sample and determine the acid concentration by titrating with a standardized NaOH solution to a pH of 7.0.
-
Data Analysis: Calculate the acid output for each collection period (volume x concentration). Compare the pentagastrin-stimulated acid output in the L-365,260-treated group to the control group to determine the inhibitory effect.
Mandatory Visualizations
Caption: Simplified signaling pathway of the CCK-B receptor and the inhibitory action of L-365,260.
Caption: General experimental workflow for assessing the antagonist activity of L-365,260.
Caption: A troubleshooting decision tree for addressing poor reproducibility in L-365,260 studies.
References
- 1. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating L-365,260 Target Engagement In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-365,260 to validate cholecystokinin-2 receptor (CCK2R) engagement in vivo.
Frequently Asked Questions (FAQs)
Q1: What is L-365,260 and what is its primary molecular target?
L-365,260 is a potent, selective, and orally active non-peptide antagonist of the cholecystokinin receptor 2 (CCK2R), also known as the gastrin receptor.[1][2][3] It exhibits high affinity for CCK2R, with Ki values in the low nanomolar range, and has a significantly lower affinity for the cholecystokinin receptor 1 (CCK1R).[1][3]
Q2: What is the mechanism of action of L-365,260?
L-365,260 acts as a competitive antagonist at the CCK2R.[2] By binding to the receptor, it blocks the physiological effects of its endogenous ligands, gastrin and cholecystokinin (CCK). In tissues like the gastric mucosa, this antagonism leads to the inhibition of gastrin-stimulated gastric acid secretion.[4][5][6]
Q3: What are the recommended dosages for L-365,260 in preclinical in vivo studies?
The effective dose of L-365,260 can vary depending on the animal model and the route of administration. The following table summarizes reported effective doses (ED50) for the antagonism of gastrin-stimulated acid secretion:
| Animal Model | Route of Administration | ED50 |
| Mice | Oral | 0.03 mg/kg |
| Rats | Oral | 0.9 mg/kg |
| Guinea Pigs | Oral | 5.1 mg/kg |
| Rats | Intravenous (i.v.) | 11.5 mg/kg (for prevention of aspirin-induced gastric damage) |
Q4: How can I directly measure L-365,260 target engagement in vivo?
Direct measurement of target engagement in vivo can be achieved through receptor occupancy studies. This typically involves the use of a radiolabeled version of L-365,260 or a competing radioligand for CCK2R.[7] By measuring the displacement of the radioligand in tissues from animals treated with unlabeled L-365,260, the degree of receptor occupancy can be quantified. Another approach is the Cellular Thermal Shift Assay (CETSA), which can be adapted for in vivo tissue samples to provide direct evidence of target engagement.
Troubleshooting Guide
Problem 1: I am not observing the expected physiological effect (e.g., inhibition of acid secretion) after administering L-365,260.
| Possible Cause | Suggested Solution |
| Inadequate Dose | The effective dose can vary between species and even strains.[8] Refer to the dosage table above and consider performing a dose-response study to determine the optimal dose for your specific model. |
| Poor Bioavailability | L-365,260 is orally active, but its bioavailability can be influenced by the vehicle and other experimental conditions.[4] Consider using a different route of administration, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, to bypass potential absorption issues. |
| Incorrect Vehicle/Solubility Issues | L-365,260 is a hydrophobic molecule. Ensure it is fully dissolved in a suitable vehicle. Common vehicles for in vivo administration of similar compounds include a mixture of DMSO, a surfactant like Tween 80, and a solubilizing agent such as PEG300, diluted in saline or PBS. It is crucial to test the solubility and stability of L-365,260 in your chosen vehicle. |
| Timing of Administration and Measurement | The pharmacokinetic profile of L-365,260 should be considered. In humans, peak plasma concentrations are reached approximately 1.25 hours after oral administration. Ensure that your physiological measurements are timed to coincide with the expected peak plasma concentration of the compound. |
| Receptor Subtype Variation | There is evidence of CCK2R subtypes with varying affinities for L-365,260 in different species.[8] The rat stomach, for example, appears to express a lower affinity receptor subtype compared to guinea pigs and mice.[8] Be aware of these potential species-specific differences. |
Problem 2: I am concerned about potential off-target effects of L-365,260.
| Possible Cause | Suggested Solution |
| Lack of Specificity | While L-365,260 is highly selective for CCK2R over CCK1R, it is good practice to include control experiments.[1] Consider using a structurally unrelated CCK2R antagonist to confirm that the observed effects are due to CCK2R blockade. Additionally, including a negative control group treated with a vehicle is essential. |
| Unintended Interactions | To assess for broader off-target effects, you can perform a screen against a panel of other receptors and enzymes, although L-365,260 has been reported to be inactive at a range of other common receptors.[1] |
Experimental Protocols
In Vivo Administration of L-365,260 (General Protocol)
-
Preparation of Dosing Solution:
-
Based on the desired dose and the weight of the animals, calculate the total amount of L-365,260 required.
-
Prepare a stock solution of L-365,260 in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentration with the chosen vehicle (e.g., a mixture of DMSO, Tween 80, and saline). Ensure the final concentration of DMSO is well-tolerated by the animals (typically <5-10%).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
-
Animal Dosing:
-
Acclimate animals to the experimental conditions.
-
Accurately weigh each animal before dosing.
-
Administer the L-365,260 solution or vehicle control via the chosen route (e.g., oral gavage, i.p. injection). The volume of administration should be appropriate for the size of the animal (e.g., 5-10 ml/kg for mice).
-
-
Pharmacodynamic Readout:
-
At a predetermined time point post-dosing (based on expected Tmax), perform the relevant pharmacodynamic measurement (e.g., measurement of gastric acid secretion, assessment of behavioral changes, or collection of tissues for biomarker analysis).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The gastrin and cholecystokinin receptors mediated signaling network: a scaffold for data analysis and new hypotheses on regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the variation in the action of L-365,260 at CCKB/gastrin receptors in rat, guinea-pig and mouse isolated gastric tissue assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
L-365,260 Technical Support Center: Control Experiments and Best Practices
Welcome to the technical support center for L-365,260, a selective antagonist for the cholecystokinin receptor 2 (CCK2), also known as the gastrin receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on control experiments, best practices, and troubleshooting for experiments involving L-365,260.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of L-365,260.
Q1: How should I prepare and store stock solutions of L-365,260?
A1: L-365,260 is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C, protected from light and moisture.[1] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous buffer or cell culture medium immediately before use. Be aware that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your assay is low (typically <0.1%).
Q2: I am not observing the expected antagonist effect of L-365,260 in my in vitro assay. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Inadequate Concentration: Ensure you are using a concentration of L-365,260 sufficient to compete with the agonist at the CCK2 receptor. Refer to the provided IC50 and Ki values in the quantitative data tables below to guide your concentration selection.
-
Solubility Issues: L-365,260 may precipitate out of aqueous solutions at higher concentrations. Visually inspect your working solutions for any signs of precipitation. Sonication may help to redissolve the compound.[2]
-
Agonist Concentration Too High: If using a high concentration of a CCK2 receptor agonist (like gastrin or pentagastrin), it may overcome the competitive antagonism of L-365,260. Consider performing a dose-response curve of the agonist in the presence of a fixed concentration of L-365,260 (Schild analysis) to determine the nature of the antagonism.
-
Cell Line/Tissue Expression: Verify that your chosen cell line or tissue robustly expresses the CCK2 receptor. A negative control cell line lacking the receptor should be included in your experiments.
-
Compound Degradation: Ensure your stock solution of L-365,260 has been stored correctly and has not expired.
Q3: My in vivo experiment with L-365,260 is showing inconsistent results. What should I check?
A3: In vivo experiments can be influenced by several variables:
-
Route of Administration and Bioavailability: L-365,260 is orally active, but its bioavailability can vary.[3] Consider the route of administration (oral gavage, intraperitoneal, subcutaneous) and the vehicle used. The formulation can significantly impact absorption and distribution.
-
Dosing and Timing: The timing of L-365,260 administration relative to the agonist or stimulus is critical. Ensure the antagonist has had sufficient time to reach its target tissue and engage the receptor before the challenge.
-
Animal Strain and Metabolism: Metabolic rates can differ between animal strains, affecting the clearance and half-life of L-365,260.
-
Stress Levels of Animals: For behavioral studies, the stress level of the animals can impact the results. Acclimatize animals to the experimental procedures to minimize stress-induced variability.
Q4: What are the essential control groups to include in my experiments with L-365,260?
A4: Proper controls are crucial for interpreting your data:
-
Vehicle Control: This group receives the same vehicle (e.g., DMSO, saline) used to dissolve L-365,260, administered in the same manner and volume as the treated group. This controls for any effects of the solvent itself.
-
Positive Control (Agonist only): This group receives the CCK2 receptor agonist (e.g., pentagastrin) to establish the baseline response that L-365,260 is expected to inhibit.
-
Negative Control (L-365,260 only): This group receives only L-365,260 to assess any agonist-independent effects of the compound. L-365,260 itself should not have an effect on basal activity.[4]
-
(Optional) Positive Antagonist Control: If available, another well-characterized CCK2 receptor antagonist can be used as a positive control for antagonism.
Quantitative Data Summary
The following tables summarize the binding affinity and in vivo efficacy of L-365,260 across different species and experimental conditions.
Table 1: In Vitro Binding Affinity and Potency of L-365,260
| Parameter | Species/Tissue | Receptor | Value | Reference |
| Ki | Guinea Pig Stomach | Gastrin | 1.9 nM | [1][4] |
| Ki | Guinea Pig Brain | CCK2 | 2.0 nM | [1][4] |
| IC50 | Guinea Pig Brain | CCK2 | 2 nM | |
| IC50 | Guinea Pig Pancreas | CCK1 | 280 nM | |
| IC50 | Dog Tissues | Gastrin/CCK2 | 20-40 nM | [1][4] |
| IC50 | AR42J Cells | Gastrin Receptor | 45 nM | [5] |
Table 2: In Vivo Efficacy of L-365,260 (Inhibition of Gastrin-Stimulated Acid Secretion)
| Species | Route of Administration | ED50 | Reference |
| Mice | Oral | 0.03 mg/kg | [1][4] |
| Rats | Oral | 0.9 mg/kg | [1][4] |
| Guinea Pigs | Oral | 5.1 mg/kg | [1][4] |
| Humans | Oral | 50 mg (produced 50% inhibition) | [6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of L-365,260 for the CCK2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the CCK2 receptor.
-
Radiolabeled CCK2 receptor agonist (e.g., [3H]-pentagastrin or [125I]-gastrin).
-
L-365,260 stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of L-365,260 in assay buffer.
-
In a microplate, add the cell membranes, the radiolabeled agonist (at a concentration close to its Kd), and the different concentrations of L-365,260 or vehicle.
-
To determine non-specific binding, include wells with a high concentration of a non-labeled agonist.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of L-365,260 and determine the IC50 value by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Gastric Acid Secretion Assay (Pylorus-Ligated Rat Model)
Objective: To evaluate the in vivo efficacy of L-365,260 in inhibiting gastrin-stimulated gastric acid secretion.
Materials:
-
Male Wistar rats (fasted overnight with free access to water).
-
Anesthetic (e.g., urethane).
-
L-365,260 solution for administration (e.g., in a suitable vehicle for oral or intravenous administration).
-
Pentagastrin solution for infusion.
-
Saline solution.
-
Surgical instruments.
-
pH meter.
-
0.1 N NaOH for titration.
Procedure:
-
Anesthetize the fasted rats.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus to prevent gastric emptying.
-
Administer L-365,260 or vehicle via the desired route (e.g., intravenous or oral gavage).
-
After a predetermined time (e.g., 30-60 minutes), start a continuous intravenous infusion of pentagastrin to stimulate gastric acid secretion.
-
Collect the gastric contents after a set period (e.g., 2 hours).
-
Measure the volume of the collected gastric juice.
-
Determine the acid concentration by titrating an aliquot of the gastric juice with 0.1 N NaOH to a pH of 7.0.
-
Calculate the total acid output (volume x concentration) and compare the results between the L-365,260-treated and vehicle-treated groups.
Visualizations
CCK2 Receptor Signaling Pathway
Caption: CCK2 receptor signaling pathway and the inhibitory action of L-365,260.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo evaluation of L-365,260 on gastric acid secretion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-365260 hemihydrate | TargetMol [targetmol.com]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the gastrin receptor antagonist (L-365,260) on gastrointestinal tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-365,260 and Other Prominent CCKB Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the cholecystokinin B (CCKB) receptor antagonist L-365,260 with other key antagonists in its class, including YM022, Z-360, and itriglumide. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their specific preclinical or clinical research needs.
Quantitative Data Summary
The following tables summarize the binding affinities, selectivity, and in vivo efficacy of L-365,260 and its comparators. This data facilitates a direct comparison of the potency and specificity of these antagonists.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | CCKB Receptor Affinity (Ki or IC50, nM) | CCKA Receptor Affinity (Ki or IC50, nM) | Selectivity (CCKA/CCKB Ratio) |
| L-365,260 | 1.9 - 2.0 | 280 | ~140-147 |
| YM022 | 0.055 - 0.73 | 136 | ~186 - 2473 |
| Z-360 | 1.2 | >1000 | >833 |
| Itriglumide (CR-2945) | Nanomolar Affinity | - | ~9000 |
Table 2: Functional Antagonism and In Vivo Efficacy
| Compound | Assay | Species | Efficacy (ID50 or ED50) |
| L-365,260 | Inhibition of pentagastrin-stimulated acid secretion | Rat | 0.9 mg/kg (p.o.) |
| Inhibition of pentagastrin-stimulated acid secretion | Human | 50% inhibition at 50 mg (p.o.) | |
| YM022 | Inhibition of pentagastrin-stimulated acid secretion | Rat | 0.009 µmol/kg (i.v.) |
| Inhibition of pentagastrin-stimulated acid secretion | Cat | 0.02 µmol/kg (i.v.) | |
| Itriglumide (CR-2945) | Inhibition of --INVALID-LINK---CCK8 binding (ex vivo) | Rat | 10.9 mg/kg (i.v.), 13.5 mg/kg (s.c.) |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language script.
Detailed Experimental Protocols
Radioligand Binding Assay for CCKB Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the CCKB receptor.
-
Materials:
-
Cell membranes from a cell line stably expressing the human CCKB receptor.
-
Radioligand: [³H]L-365,260 or [¹²⁵I]CCK-8.
-
Test compounds (L-365,260, YM022, Z-360, itriglumide) at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration manifold.
-
Scintillation counter.
-
-
Procedure:
-
Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 20-40 µ g/well .
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations (or buffer for total binding), and 50 µL of the radioligand at a fixed concentration (typically at its Kd value).
-
To determine non-specific binding, add a high concentration of an unlabeled CCKB antagonist (e.g., 1 µM L-365,260) instead of the test compound.
-
Initiate the binding reaction by adding 100 µL of the membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a CCKB antagonist to inhibit agonist-induced intracellular calcium release.
-
Materials:
-
A cell line stably expressing the human CCKB receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid.
-
CCKB receptor agonist (e.g., Gastrin or CCK-8).
-
Test compounds (L-365,260, YM022, Z-360, itriglumide) at various concentrations.
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer.
-
Remove the culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the CCKB agonist at a concentration that elicits a submaximal response (EC80) and immediately begin measuring the change in fluorescence intensity over time.
-
The data is typically analyzed by calculating the peak fluorescence response or the area under the curve.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.
-
cAMP Assay
This assay determines the effect of CCKB antagonists on agonist-induced changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Materials:
-
A cell line expressing the human CCKB receptor.
-
Cell culture medium.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
CCKB receptor agonist (e.g., Gastrin or CCK-8).
-
Test compounds (L-365,260, YM022, Z-360, itriglumide) at various concentrations.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
96- or 384-well microplates.
-
A plate reader compatible with the chosen assay kit.
-
-
Procedure:
-
Culture the cells in microplates to the desired confluency.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for 15-30 minutes.
-
Add the test compounds at various concentrations and incubate for a further 15-30 minutes.
-
Stimulate the cells with the CCKB agonist for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the concentration of cAMP in each sample based on a standard curve.
-
Determine the IC50 value by analyzing the dose-dependent inhibition of agonist-stimulated cAMP production by the antagonists.
-
Conclusion
This guide provides a detailed comparison of L-365,260 with other significant CCKB receptor antagonists. The choice of antagonist will depend on the specific requirements of the research, such as the desired potency, selectivity, and intended application (in vitro vs. in vivo). The provided data and protocols should serve as a valuable resource for researchers in the field of gastroenterology, neuroscience, and drug development.
A Comparative Guide to L-365,260 and Devazepide (L-364,718): Selective Cholecystokinin Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-365,260 and devazepide (L-364,718), two pivotal non-peptide antagonists of cholecystokinin (CCK) receptors. This document outlines their distinct receptor selectivity, supported by quantitative experimental data, and provides detailed methodologies for key experimental protocols.
L-365,260 and devazepide, both benzodiazepine analogues, have been instrumental in delineating the physiological roles of the two major cholecystokinin receptor subtypes: CCK₁ (formerly CCK-A) and CCK₂ (formerly CCK-B, which also functions as the gastrin receptor).[1][2] Their differential affinities for these receptors allow for the precise investigation of CCK-mediated pathways in both the central nervous system and peripheral tissues.[1]
Core Compound Characteristics
Devazepide (L-364,718) , also known as MK-329, is a potent and highly selective competitive antagonist of the CCK₁ receptor.[3][4][5] This receptor subtype is predominantly located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal tract.[5] Devazepide's high affinity for the CCK₁ receptor makes it an invaluable tool for studying processes like satiety, pancreatic enzyme secretion, and gallbladder contraction.[4][5] It has been investigated for its therapeutic potential in various gastrointestinal disorders.[4]
L-365,260 is a potent and selective antagonist of the CCK₂ and gastrin receptors.[6][7] It interacts in a stereoselective and competitive manner with these receptors, which are found in the brain and stomach.[6][8] Consequently, L-365,260 is a critical tool for exploring the roles of CCK and gastrin in anxiety, pain perception, and gastric acid secretion.[2][6][9]
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of L-365,260 and devazepide for CCK₁ and CCK₂/gastrin receptors across various species and tissues.
Table 1: Comparative Binding Affinities (Kᵢ/IC₅₀, nM)
| Compound | Receptor Subtype | Species/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| L-365,260 | CCK₂/Gastrin | Guinea Pig Brain | 2.0 | [7][8] | |
| CCK₂/Gastrin | Guinea Pig Stomach | 1.9 | [7][8] | ||
| CCK₁ | Guinea Pig Pancreas | >200 | 280 | [10] | |
| CCK₂ | Dog Brain | 20-40 | [8] | ||
| Devazepide (L-364,718) | CCK₁ | Rat Pancreas | 0.081 | [7][11] | |
| CCK₁ | Bovine Gallbladder | 0.045 | [7][11] | ||
| CCK₂ | Guinea Pig Brain | 245 | [7][11] | ||
| Pancreatic CCK Receptor | Guinea Pig | 4 ± 1 | [1] | ||
| Gastrin Receptor | Guinea Pig Pancreatic Acini | >350 | [1] |
Table 2: Comparative Functional Antagonism
| Compound | Assay | Species/Tissue | Measured Effect | Potency (ED₅₀/Kᵢ) | Reference |
| L-365,260 | Gastrin-Stimulated Acid Secretion (in vivo) | Mouse | Inhibition of acid secretion | ED₅₀ = 0.03 mg/kg (p.o.) | [8] |
| Gastrin-Stimulated Acid Secretion (in vivo) | Rat | Inhibition of acid secretion | ED₅₀ = 0.9 mg/kg (p.o.) | [8] | |
| ¹²⁵I-Gastrin Binding | Guinea Pig Pancreatic Acini | Inhibition of binding | Kᵢ = 7.3 ± 0.8 nM | [1] | |
| CCK-Stimulated Amylase Release | Guinea Pig Pancreatic Acini | Inhibition of amylase release | 145-200 times less potent than devazepide | [1] | |
| Devazepide (L-364,718) | CCK-Stimulated Amylase Release | Guinea Pig Pancreatic Acini | Inhibition of amylase release | Potent inhibition | [1] |
| ¹²⁵I-BH-CCK-8 Binding | Guinea Pig Pancreatic Acini | Inhibition of binding | Kᵢ = 4 ± 1 nM | [1] | |
| Gastrin-Stimulated Smooth Muscle Contraction | Guinea Pig Stomach | Inhibition of contraction | 50-70 times less potent than L-365,260 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these antagonists and a typical experimental workflow for their characterization.
Caption: CCK₁ Receptor Signaling Pathway and Inhibition by Devazepide.
Caption: CCK₂/Gastrin Receptor Signaling Pathway and Inhibition by L-365,260.
Caption: General Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assays for CCK Receptors
Objective: To determine the binding affinity (Kᵢ) of L-365,260 and devazepide for CCK₁ and CCK₂/gastrin receptors.
Materials:
-
Tissue Source: Guinea pig pancreas (for CCK₁) or brain cortex/gastric glands (for CCK₂/gastrin).[1][12]
-
Radioligand: ¹²⁵I-Bolton-Hunter-CCK-8 (¹²⁵I-BH-CCK-8) for CCK₁ receptors; ¹²⁵I-gastrin-17-I for gastrin receptors or [³H]L-365,260 for CCK₂ receptors.[1][12]
-
Test Compounds: L-365,260 and devazepide (L-364,718) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Incubation Buffer: e.g., 20 mM HEPES, 1 mM EGTA, 5 mM MgCl₂, 150 mM NaCl, pH 6.5.
-
Wash Buffer: Cold incubation buffer.
-
Apparatus: Glass fiber filters (e.g., Whatman GF/B), filtration manifold, gamma counter or liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize the selected tissue in a cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in the incubation buffer and determine the protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation (typically 50-100 µg of protein), the radioligand at a concentration near its Kₔ value, and varying concentrations of the unlabeled test compound (L-365,260 or devazepide).
-
Nonspecific Binding: A parallel set of tubes should contain a high concentration of an unlabeled standard ligand (e.g., 1 µM CCK-8 or gastrin) to determine nonspecific binding.
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).
-
Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Quickly wash the filters with cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).
-
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use nonlinear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Functional Assay: CCK-Stimulated Amylase Release from Pancreatic Acini
Objective: To measure the functional antagonism of L-365,260 and devazepide on CCK₁ receptor-mediated physiological responses.
Materials:
-
Tissue Source: Pancreas from a guinea pig.
-
Reagents: Collagenase, bovine serum albumin (BSA), CCK-8 (agonist), L-365,260, devazepide.
-
Assay Buffer: HEPES-Ringer buffer.
-
Amylase Assay Kit: A commercially available kit to measure amylase activity (e.g., based on the cleavage of a chromogenic substrate).
-
Apparatus: Shaking water bath, spectrophotometer.
Methodology:
-
Acini Preparation: Isolate pancreatic acini by digesting the pancreas with collagenase. Disperse the acini by gentle pipetting and wash them several times in assay buffer containing BSA.
-
Pre-incubation: Pre-incubate aliquots of the acinar suspension with varying concentrations of the antagonist (L-365,260 or devazepide) or vehicle for approximately 15-30 minutes at 37°C.
-
Stimulation: Add a fixed, submaximal concentration of CCK-8 to stimulate amylase release. Continue incubation for 30 minutes at 37°C in a shaking water bath.
-
Sample Collection: Place the tubes on ice to stop the reaction, then centrifuge to pellet the acini.
-
Amylase Measurement: Collect the supernatant and measure the amylase activity using a standard amylase assay kit according to the manufacturer's instructions.
-
Data Analysis: Express amylase release as a percentage of the total amylase content (measured in a parallel set of sonicated, unstimulated acini). Plot the amylase release against the concentration of the antagonist. Determine the potency of the antagonists by their ability to inhibit the CCK-8-stimulated response.[1]
Conclusion
L-365,260 and devazepide (L-364,718) are indispensable pharmacological tools with distinct and highly selective antagonist profiles. Devazepide is a potent antagonist of the peripheral CCK₁ receptor, while L-365,260 selectively targets the central CCK₂ and peripheral gastrin receptors.[1] This high degree of selectivity allows researchers to precisely differentiate the physiological and pathological roles of these two receptor systems. The experimental protocols provided herein offer a foundation for the continued use and characterization of these and other novel receptor modulators.
References
- 1. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The cholecystokinin-1 receptor antagonist devazepide increases cholesterol cholelithogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to L-365,260 and Proglumide for CCK Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two cholecystokinin (CCK) receptor antagonists, L-365,260 and proglumide. The information presented is collated from experimental studies to offer a comprehensive overview of their performance, supported by quantitative data and detailed experimental methodologies.
Executive Summary
L-365,260 is a potent and highly selective non-peptide antagonist of the cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1] In contrast, proglumide is a non-selective CCK receptor antagonist with significantly lower affinity for both CCK-A and CCK-B subtypes.[2][3] The high affinity and selectivity of L-365,260 make it a superior tool for specific CCK-B antagonism in preclinical research, particularly in neuroscience and studies of gastric acid secretion.[1][4] Proglumide's broader spectrum of activity and lower potency may be suitable for applications where a general blockade of CCK receptors is desired and high potency is not a primary concern.[2]
Data Presentation: Quantitative Comparison of Antagonist Properties
The following table summarizes the key quantitative parameters for L-365,260 and proglumide, highlighting the substantial differences in their binding affinities and selectivity for CCK receptors.
| Parameter | L-365,260 | Proglumide |
| CCK-B Receptor Binding Affinity (Ki) | ~2.0 nM[1][2] | Low µM to mM range (inferred to be ~2 mM)[2][3] |
| CCK-A Receptor Binding Affinity (Ki/IC50) | >200 nM (IC50: 280 nM)[2][5] | Non-selective, also binds to CCK-A (IC50: 0.8 mM for undifferentiated CCK receptors)[2][3] |
| Selectivity (CCK-A/CCK-B) | >100-fold for CCK-B[1][2] | Non-selective (~1)[2] |
| In Vivo Efficacy (ED50) | 0.03 - 5.1 mg/kg (species dependent for antagonizing gastrin-stimulated acid secretion)[1] | High doses required (e.g., 400 mg/kg for in vivo effects on plasma insulin and glucose)[6] |
| Chemical Class | Non-peptide benzodiazepine derivative[2] | Glutaramic acid derivative[2] |
Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms of action and experimental approaches for evaluating these antagonists, the following diagrams are provided.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity - Ki)
Objective: To determine the binding affinity (Ki) of L-365,260 and proglumide for CCK-A and CCK-B receptors by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membrane preparations from tissues or cells expressing the target receptor (e.g., guinea pig brain for CCK-B, guinea pig pancreas for CCK-A).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]L-365,260 for CCK-B or ¹²⁵I-CCK-8 for CCK-A).[2]
-
Test Compounds: L-365,260 and proglumide at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂.[2]
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters
-
Scintillation Counter
Protocol:
-
Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (L-365,260 or proglumide).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[7]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[2]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Calcium Mobilization Assay (for determining Functional Potency - IC50)
Objective: To measure the functional potency of L-365,260 and proglumide to antagonize CCK-induced intracellular calcium mobilization in cells expressing CCK receptors.
Materials:
-
Cell Line: A cell line stably expressing the human CCK-A or CCK-B receptor (e.g., CHO or HEK293 cells).[8]
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.[8]
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[8]
-
Agonist: CCK-8.[8]
-
Test Compounds: L-365,260 and proglumide at various concentrations.
-
Fluorescence Plate Reader with kinetic reading capabilities.
Protocol:
-
Cell Seeding: Seed the receptor-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.[8]
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions, typically involving a 30-60 minute incubation at 37°C.[8]
-
Washing: Wash the cells with assay buffer to remove excess dye.[8]
-
Antagonist Incubation: Add various concentrations of the test compound (L-365,260 or proglumide) to the wells and incubate for a specified period.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, inject a pre-determined concentration of the CCK-8 agonist into the wells.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. For antagonists, plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.[8]
In Vivo Model of Gastric Acid Secretion
Objective: To evaluate the in vivo efficacy of L-365,260 and proglumide in antagonizing gastrin-stimulated gastric acid secretion.
Materials:
-
Animal Model: e.g., mice, rats, or guinea pigs.[1]
-
Test Compounds: L-365,260 and proglumide formulated for in vivo administration (e.g., in a suitable vehicle for oral or intraperitoneal injection).
-
Stimulant: Gastrin or pentagastrin.[1]
-
Anesthetics and surgical equipment for pylorus ligation model (if applicable).
-
pH meter or titrator for measuring gastric acid output.
Protocol:
-
Animal Preparation: Fast animals overnight with free access to water. Anesthetize the animals and perform pylorus ligation to allow for the collection of gastric secretions.
-
Antagonist Administration: Administer the test compound (L-365,260 or proglumide) or vehicle control at various doses via the desired route (e.g., oral gavage, intraperitoneal injection).[1]
-
Stimulation: After a suitable pre-treatment time, administer a stimulatory dose of gastrin or pentagastrin.[1]
-
Sample Collection: After a set period, euthanize the animals and collect the gastric contents from the stomach.
-
Analysis: Measure the volume of the collected gastric juice and determine the acid concentration by titration with NaOH to a pH of 7.0.
-
Data Analysis: Calculate the total acid output for each animal. Determine the dose of the antagonist that produces a 50% inhibition of the gastrin-stimulated acid secretion (ED50).[1]
References
- 1. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 6. Proglumide antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
L-365,260: A Comparative Analysis of its Selectivity for CCKB over CCKA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological selectivity of L-365,260 for the cholecystokinin B (CCKB) receptor over the cholecystokinin A (CCKA) receptor. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and application of this compound.
Data Presentation: Binding Affinity of L-365,260
The selectivity of L-365,260 is demonstrated by its significantly higher binding affinity for the CCKB receptor compared to the CCKA receptor. This is quantified by equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) derived from radioligand binding assays.
| Receptor Subtype | Ligand | Species/Tissue | Binding Affinity (Ki) | Binding Affinity (IC50) | Reference |
| CCKB | L-365,260 | Guinea Pig Brain | 2.0 nM | - | [1] |
| CCKB (Gastrin) | L-365,260 | Guinea Pig Stomach | 1.9 nM | - | [1] |
| CCK2 (CCKB) | L-365,260 | - | - | 2 nM | |
| CCKA | L-365,260 | Guinea Pig Pancreas | >100-fold lower than CCKB | - | [1] |
| CCK1 (CCKA) | L-365,260 | - | - | 280 nM |
The data clearly indicates that L-365,260 possesses a high affinity for the CCKB receptor, with Ki values in the low nanomolar range. In contrast, its affinity for the CCKA receptor is substantially lower, demonstrating its selectivity. The IC50 values further support this, showing a 140-fold greater potency for CCKB over CCKA receptors.
Experimental Protocols
The determination of the binding affinity and selectivity of L-365,260 for CCK receptors is primarily achieved through competitive radioligand binding assays.
Objective:
To determine the inhibitory constant (Ki) of L-365,260 for CCKA and CCKB receptors by measuring its ability to displace a radiolabeled ligand from the respective receptors.
Materials:
-
Receptor Source: Membranes prepared from tissues or cell lines expressing either CCKA or CCKB receptors (e.g., guinea pig brain or pancreas, or transfected cell lines).
-
Radioligand: A high-affinity radiolabeled ligand for CCK receptors, such as [3H]L-365,260 for CCKB or [125I]CCK-8 for both receptor subtypes.
-
Test Compound: L-365,260.
-
Non-specific Binding Control: A high concentration of a non-labeled CCK receptor agonist or antagonist (e.g., 1 µM CCK-8).
-
Binding Buffer: Typically a buffered salt solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.
-
Filtration Apparatus: A vacuum filtration manifold with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Binding buffer.
-
A series of dilutions of the unlabeled test compound (L-365,260).
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
The membrane preparation.
-
For total binding wells, no unlabeled compound is added.
-
For non-specific binding wells, a saturating concentration of a non-labeled ligand is added.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of L-365,260 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
References
Cross-Validation of L-365,260 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of L-365,260, a selective cholecystokinin-B (CCK-B) receptor antagonist, with the phenotype of genetic models lacking the CCK-B receptor. By comparing the outcomes of pharmacological blockade with genetic ablation, this document offers a robust validation of L-365,260's mechanism of action and its physiological roles.
Executive Summary
L-365,260 is a potent and selective antagonist of the CCK-B receptor, which is also known as the gastrin receptor. This receptor plays a crucial role in regulating gastric acid secretion and is implicated in anxiety and other central nervous system processes. Genetic knockout models, specifically mice lacking the CCK-B receptor (CCKBR-/-), provide an invaluable tool to validate the on-target effects of pharmacological agents like L-365,260. This guide demonstrates a strong correlation between the physiological and behavioral effects of L-365,260 administration in wild-type animals and the observed phenotype of CCK-B receptor knockout mice. The primary findings indicate that both pharmacological blockade and genetic deletion of the CCK-B receptor lead to a significant reduction in gastric acid secretion and a decrease in anxiety-like behaviors.
Data Presentation: Pharmacological vs. Genetic Models
The following tables summarize the quantitative data from studies investigating the effects of L-365,260 and the impact of CCK-B receptor knockout on key physiological and behavioral parameters.
Table 1: Comparison of Effects on Gastric Acid Secretion
| Parameter | Pharmacological Model (L-365,260 in Wild-Type) | Genetic Model (CCK-B Receptor Knockout Mice) | Reference(s) |
| Basal Gastric pH | Not significantly affected at doses up to 50 mg (oral) in humans.[1] Higher doses in rats show inhibition of basal acid secretion.[2] | Markedly increased basal gastric pH (from 3.2 in wild-type to 5.2 in knockout). | |
| Stimulated Gastric Acid Secretion | Dose-dependent inhibition of pentagastrin-stimulated acid secretion. A 50 mg oral dose produced 50% inhibition in humans.[1] ED50 of 0.03 mg/kg (oral) in mice against gastrin-stimulated acid secretion.[3] | Do not secrete acid in response to gastrin. | |
| Plasma Gastrin Levels | Single oral doses up to 50 mg did not alter plasma gastrin concentrations in humans.[1] | Approximately 10-fold elevation in circulating gastrin compared to wild-type controls. |
Table 2: Comparison of Effects on Anxiety-Like Behavior
| Behavioral Test | Pharmacological Model (L-365,260 in Wild-Type) | Genetic Model (CCK-B Receptor Knockout Mice) | Reference(s) |
| Elevated Plus Maze | Produces anxiolytic-like effects in rats and mice.[4] | Display reduced anxiety-like behavior compared to wild-type littermates.[5] | |
| Fear-Potentiated Startle | Dose-dependently decreased fear-potentiated startle in rats.[6] | Not explicitly reported, but consistent with reduced anxiety phenotype. | |
| Forced Swim Test | Elicited an antidepressant-type response (decreased immobility) in mice.[7] | Not explicitly reported, but reduced anxiety is a related phenotype. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Measurement of Gastric Acid Secretion in Mice
This protocol is a generalized procedure based on common methodologies for measuring gastric acid secretion in rodent models.
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are fasted for 18-24 hours with free access to water.
-
Anesthesia: Mice are anesthetized with an appropriate anesthetic agent (e.g., a combination of ketamine and xylazine).
-
Surgical Procedure (Pylorus Ligation): A midline laparotomy is performed to expose the stomach. The pylorus is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum.
-
Drug Administration: L-365,260 or the vehicle control is administered, typically via oral gavage or intraperitoneal injection, at the desired dose and time before the secretagogue.
-
Stimulation of Acid Secretion: A secretagogue such as pentagastrin or histamine is administered (e.g., subcutaneously or intraperitoneally) to stimulate gastric acid secretion.
-
Sample Collection: After a set period (e.g., 1-4 hours), the animal is euthanized. The stomach is clamped at the esophagus and removed.
-
Analysis: The gastric contents are collected, and the volume is measured. The acidity of the gastric juice is determined by titration with a standardized NaOH solution to a pH of 7.0, using a pH meter. The total acid output is calculated and expressed as microequivalents per hour (µEq/h).
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated above the floor. It consists of two open arms and two arms enclosed by high walls.
-
Animal Acclimation: Mice are brought to the testing room at least 30-60 minutes before the experiment to acclimate to the environment.
-
Drug Administration: L-365,260 or vehicle is administered at a specified time before the test.
-
Testing Procedure: Each mouse is placed individually in the center of the maze, facing an open arm. The animal is allowed to explore the maze freely for a standard duration, typically 5 minutes.
-
Data Recording: The session is recorded by a video camera positioned above the maze.
-
Behavioral Analysis: An automated tracking system or a trained observer scores the amount of time spent in the open and closed arms, as well as the number of entries into each arm. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral test used to screen for antidepressant-like activity.
-
Apparatus: A transparent cylindrical container is filled with water to a depth where the mouse cannot touch the bottom with its tail or paws. The water temperature is maintained at 23-25°C.
-
Animal Acclimation: Mice are brought to the testing room to acclimate before the test.
-
Drug Administration: L-365,260 or vehicle is administered prior to the test.
-
Testing Procedure: Each mouse is placed in the water-filled cylinder for a 6-minute session. The behavior is typically recorded on video.
-
Behavioral Analysis: The duration of immobility (floating passively with only small movements to keep the head above water) during the last 4 minutes of the test is scored. A decrease in immobility time is interpreted as an antidepressant-like effect.[7]
Conclusion
The congruent findings from pharmacological studies with L-365,260 and genetic studies using CCK-B receptor knockout mice provide a strong cross-validation for the role of the CCK-B receptor in mediating gastric acid secretion and anxiety-like behaviors. The administration of L-365,260 in wild-type animals effectively phenocopies the key characteristics of CCK-B receptor genetic deletion. This convergence of evidence robustly supports the specificity of L-365,260 for the CCK-B receptor and solidifies the understanding of this receptor's physiological functions. This guide serves as a valuable resource for researchers designing experiments, interpreting data, and developing novel therapeutics targeting the CCK-B receptor pathway.
References
- 1. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new potent and selective non-peptide gastrin antagonist and brain cholecystokinin receptor (CCK-B) ligand: L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reduced anxious behavior in mice lacking the CCK2 receptor gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of L-365,260 for Cholecystokinin B Receptor Antagonism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-365,260 with alternative compounds targeting the cholecystokinin B (CCKB) receptor. The information presented is curated from preclinical and clinical studies to support informed decisions in drug development and academic research.
Quantitative Comparison of CCKB Receptor Antagonists
The following table summarizes the key binding affinities and in vivo efficacy data for L-365,260 and other relevant cholecystokinin (CCK) receptor antagonists.
| Compound | Target(s) | Binding Affinity (Ki/Kd/IC50) | Selectivity (CCKA vs. CCKB) | In Vivo Efficacy (ED50) |
| L-365,260 | CCKB/gastrin | Ki: ~2.0 nM (guinea pig brain CCKB)[1], Kd: 2.3 nM (guinea pig brain)[2] | >100-fold for CCKB over CCKA[1] | 0.03 mg/kg (mice, gastrin-stimulated acid secretion)[1] |
| Devazepide (L-364,718) | CCKA | IC50: 81 pM (rat pancreatic CCKA) | Highly selective for CCKA | Not applicable for CCKB antagonism |
| Proglumide | Non-selective CCK | Micromolar to millimolar range | Non-selective | High doses required |
| Sograzepide (YF476) | CCKB/gastrin | IC50: 0.1 nM | ~5000-fold for CCKB over CCKA | Not specified in retrieved results |
| Nastorazepide (Z-360) | CCKB/gastrin | Ki: 0.47 nM (human CCK2 receptor) | High selectivity for CCKB | Not specified in retrieved results |
| Itriglumide (CR 2945) | CCKB | IC50: 2.3 nM | Selective for CCKB | Not specified in retrieved results |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of L-365,260 are provided below to facilitate the replication of pivotal findings.
Radioligand Binding Assay for CCKB Receptor Affinity
Objective: To determine the binding affinity of L-365,260 for the CCKB receptor using a competitive radioligand binding assay.
Materials:
-
Radioligand: [3H]L-365,260
-
Tissue Preparation: Guinea pig brain membranes
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4)
-
Non-specific Binding Control: Unlabeled L-365,260 (1 µM)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare guinea pig brain membrane homogenates.
-
In assay tubes, combine the brain membrane preparation, [3H]L-365,260 (at a concentration near its Kd, e.g., 2-3 nM), and varying concentrations of the unlabeled test compound (L-365,260 or alternatives).
-
For determining non-specific binding, a separate set of tubes should contain the membrane preparation, radioligand, and a high concentration of unlabeled L-365,260 (e.g., 1 µM).
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. Scatchard analysis can be used to determine the Kd and Bmax (maximum number of binding sites) from saturation binding experiments.[2]
In Vivo Gastric Acid Secretion Assay
Objective: To assess the in vivo potency of L-365,260 in inhibiting pentagastrin-stimulated gastric acid secretion.
Materials:
-
Animal Model: Pylorus-ligated rats
-
Stimulant: Pentagastrin
-
Test Compound: L-365,260
-
Anesthetic
-
Saline solution
-
Titration equipment (e.g., pH meter, burette with NaOH solution)
Procedure:
-
Fast the rats overnight with free access to water.
-
Anesthetize the animals.
-
Perform a midline laparotomy to expose the stomach.
-
Ligate the pylorus to prevent gastric emptying.
-
Administer L-365,260 or vehicle intravenously (i.v.) or orally (p.o.).
-
After a predetermined time, administer a subcutaneous (s.c.) or intravenous (i.v.) injection of pentagastrin to stimulate gastric acid secretion.
-
After a set period (e.g., 2 hours), collect the gastric contents.
-
Centrifuge the collected gastric juice to remove any solid debris.
-
Measure the volume of the gastric juice.
-
Titrate an aliquot of the supernatant with a standardized NaOH solution to a neutral pH (e.g., pH 7.0) to determine the acid concentration.
-
Data Analysis: Calculate the total acid output (volume × concentration). Determine the dose of L-365,260 that produces a 50% inhibition of the pentagastrin-stimulated acid secretion (ED50).[3]
In Vivo Behavioral Assessment: Forced Swim Test
Objective: To evaluate the potential antidepressant-like effects of L-365,260.
Materials:
-
Animal Model: Male mice
-
Test Compound: L-365,260
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording equipment
Procedure:
-
Administer L-365,260 or vehicle to the mice at a specified time before the test (e.g., 30 minutes).
-
Gently place each mouse individually into the cylinder of water.
-
Record the behavior of the mouse for a 6-minute period.
-
After the test, remove the mouse from the water, dry it, and return it to its home cage.
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. A decrease in the duration of immobility is interpreted as an antidepressant-like effect.[4]
Visualizing Mechanisms and Workflows
Signaling Pathway of the CCKB Receptor and L-365,260 Antagonism
Caption: CCKB receptor signaling and the inhibitory action of L-365,260.
Experimental Workflow for CCKB Antagonist Characterization
Caption: Workflow for characterizing a novel CCKB receptor antagonist.
References
- 1. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-365,260 and Standard Anxiolytic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental anxiolytic L-365,260 with standard-of-care anxiolytic drug classes, namely Benzodiazepines and Selective Serotonin Reuptake Inhibitors (SSRIs). The information presented is based on available preclinical and clinical data to inform research and development in the field of anxiolytic therapies.
Introduction: Targeting Novel vs. Established Pathways for Anxiolysis
The management of anxiety disorders has long been dominated by drugs targeting the gamma-aminobutyric acid (GABA) and serotonin neurotransmitter systems. Benzodiazepines, positive allosteric modulators of the GABA-A receptor, and SSRIs, which increase synaptic serotonin, are the cornerstones of current pharmacotherapy.[1][2] However, their use is often limited by significant side-effect profiles, including sedation, dependence potential with benzodiazepines, and a delayed onset of action with SSRIs.[3][4]
This has spurred research into novel mechanisms for treating anxiety. One such approach involves the cholecystokinin (CCK) system. The neuropeptide CCK, particularly through its interaction with the CCK-B (CCK2) receptor subtype, is implicated in mediating anxiety and panic responses.[5] L-365,260 is a potent and selective, non-peptide antagonist of the CCK-B receptor, developed as a potential anxiolytic with a novel mechanism of action.[6][7] This guide compares the pharmacological profile, efficacy, and experimental data of L-365,260 against established anxiolytic agents.
Mechanism of Action: A Tale of Three Receptors
The anxiolytic effects of these compounds are rooted in distinct molecular pathways. Standard anxiolytics enhance inhibitory neurotransmission or modulate serotonin levels, while L-365,260 blocks the anxiogenic effects of the CCK system.
-
L-365,260: This compound acts as a selective antagonist at CCK-B receptors.[7] The CCK-B agonist pentagastrin has been shown to induce dose-related anxiety and panic attacks in both healthy individuals and patients with panic disorder.[5][8] By blocking the CCK-B receptor, L-365,260 is hypothesized to prevent the anxiogenic signaling cascade initiated by endogenous CCK, particularly in brain regions associated with fear and anxiety like the amygdala.[5]
-
Benzodiazepines: These drugs bind to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel.[9][10] This binding enhances the affinity of the receptor for its endogenous ligand, GABA, leading to an increased frequency of chloride channel opening.[1] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a widespread inhibitory effect on the central nervous system.[1]
-
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs selectively block the serotonin transporter (SERT) on the presynaptic neuron.[4] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an accumulation of serotonin and prolonged signaling at postsynaptic receptors.[1][4] While the acute effect is to increase serotonin levels, the therapeutic anxiolytic effects are believed to result from long-term neuroadaptive changes that occur over several weeks of treatment.
Figure 1. Comparative Signaling Pathways of Anxiolytic Agents.
Comparative Efficacy and Clinical Data
The efficacy of L-365,260 has been evaluated in both preclinical models and human clinical trials, with mixed results compared to the well-established efficacy of standard anxiolytics.
Preclinical Evidence
In animal models, L-365,260 demonstrated anxiolytic-like properties. Notably, it dose-dependently decreased fear-potentiated startle in rats, a key model for assessing anxiety, without affecting the baseline startle response, suggesting a specific effect on fear or anxiety rather than general motor activity.[11] CCK-B antagonists like L-365,260 have also shown anxiolytic-like effects in the elevated plus-maze test.[5]
Clinical Evidence
The clinical translation of these findings has been challenging. In a key study, L-365,260 proved highly effective at blocking experimentally induced panic attacks. A 50 mg dose completely prevented panic attacks induced by the CCK-B agonist CCK-tetrapeptide (CCK-4) in patients with panic disorder, compared to an 88% panic rate with placebo.[12]
However, in a subsequent multicenter, 6-week placebo-controlled trial for the treatment of panic disorder, L-365,260 (30 mg qid) showed no significant difference from placebo on primary efficacy measures, including panic attack frequency and anxiety scale scores.[13] This discrepancy suggests that while the CCK-B system is involved in acute, chemically induced panic, its role in the chronic pathophysiology of panic disorder may be more complex, or that higher doses or different patient populations are needed.
| Drug Class | Mechanism of Action | Onset of Anxiolytic Action | Key Efficacy Evidence | Primary Use Case |
| L-365,260 | Selective CCK-B Receptor Antagonist | Rapid (in challenge models) | Effective at blocking CCK-4 induced panic attacks[12]; Not effective in a 6-week panic disorder trial.[13] | Experimental; not approved for clinical use. |
| Benzodiazepines | GABA-A Receptor Positive Allosteric Modulator | Rapid (minutes to hours) | Highly effective for acute anxiety, panic attacks, and situational anxiety.[14] | Short-term management of severe anxiety; panic disorder.[2] |
| SSRIs | Selective Serotonin Reuptake Inhibitor | Delayed (2-6 weeks) | First-line treatment for chronic anxiety disorders (GAD, Panic Disorder, Social Anxiety).[1][4] | Long-term management of chronic anxiety and depressive disorders.[2] |
Table 1. Comparative Efficacy and Clinical Characteristics.
Side Effect and Tolerability Profile
A key motivator for developing novel anxiolytics is to improve upon the side-effect profiles of existing drugs. L-365,260 was generally well-tolerated in human studies.
| Drug Class | Common Side Effects | Dependence/Withdrawal Potential |
| L-365,260 | Well-tolerated in clinical trials at doses up to 50 mg single and 25 mg multiple daily doses. No significant changes in measures of anxiety, hunger, or cognition were noted.[15][16] | Not established, but expected to be low based on mechanism. |
| Benzodiazepines | Drowsiness, sedation, dizziness, confusion, memory impairment, ataxia.[2] | High potential for tolerance, physical dependence, and significant withdrawal syndrome.[3] |
| SSRIs | Nausea, headache, insomnia/somnolence, sweating, dry mouth, sexual dysfunction.[4] | No abuse potential, but can cause a discontinuation syndrome upon abrupt cessation (dizziness, nausea, anxiety).[4] |
Table 2. Comparative Side Effect Profiles.
Pharmacokinetic Properties
The pharmacokinetic profile of a drug is critical to its clinical utility, influencing dosing frequency and potential for drug interactions.
| Parameter | L-365,260 | Benzodiazepines (General) | SSRIs (General) |
| Absorption | Rapidly absorbed orally.[16] | Well absorbed orally. | Well absorbed orally. |
| Tmax (Time to Peak) | ~1.25 hours (after 50 mg oral dose).[16] | Varies: Short-acting (~1-2 hrs) to Long-acting (~1-8 hrs).[14] | Varies by agent (~4-8 hours). |
| Cmax (Peak Conc.) | ~503 ng/mL (after 50 mg oral dose).[16] | Dose and agent dependent. | Dose and agent dependent. |
| Half-life (t1/2) | Biphasic elimination; terminal t1/2 of 8-12 hours.[16] | Varies widely: Short-acting (e.g., Lorazepam ~10-20 hrs) to Long-acting (e.g., Diazepam >40 hrs with active metabolites).[14] | Varies widely: (e.g., Sertraline ~26 hrs) to (e.g., Fluoxetine ~4-6 days with active metabolite).[17] |
| Metabolism | Not detailed in provided searches. | Hepatic (Oxidation and/or Glucuronidation). | Hepatic (primarily via Cytochrome P450 enzymes). |
Table 3. Comparative Pharmacokinetic Parameters.
Key Experimental Protocols
The evaluation of anxiolytic drugs relies on standardized preclinical and clinical methodologies to ensure data validity and comparability.
Preclinical Model: Fear-Potentiated Startle Test
This model assesses a drug's ability to reduce a fear response, which is considered analogous to anxiety. It is a preferred model as it separates the effects on a learned fear response from general motor activity.[11]
Methodology:
-
Habituation Phase: Rats are habituated to the startle apparatus, which consists of a chamber that can detect whole-body startle responses to a loud acoustic stimulus (e.g., 95 dB white noise burst).
-
Conditioning Phase: On a separate day, rats are placed in a different chamber. A neutral stimulus (e.g., a light) is presented, immediately followed by a mild, unavoidable foot shock. This pairing is repeated several times, conditioning the rat to fear the light.
-
Testing Phase: Rats are returned to the startle apparatus. They are presented with two types of trials:
-
Noise-Alone Trials: The loud acoustic stimulus is presented by itself.
-
Light-Noise Trials: The conditioned light stimulus is presented just before the loud acoustic stimulus.
-
-
Drug Administration: Prior to the testing phase, different groups of rats are administered the vehicle, L-365,260, or a standard anxiolytic (e.g., diazepam) via intraperitoneal (IP) injection.
-
Data Analysis: The startle amplitude is measured. Fear-potentiated startle is calculated as the difference in startle amplitude between the Light-Noise trials and the Noise-Alone trials. An effective anxiolytic will significantly reduce this difference without altering the startle amplitude in the Noise-Alone trials.
Figure 2. Experimental Workflow for the Fear-Potentiated Startle Test.
Clinical Trial Design: CCK-4 Challenge Study
This design is used to test the efficacy of a compound in blocking an acute, experimentally induced state of anxiety or panic.[12]
Methodology:
-
Patient Recruitment: Patients with a confirmed diagnosis of Panic Disorder are recruited.
-
Study Design: A double-blind, placebo-controlled, crossover design is employed. This minimizes inter-subject variability.
-
Treatment Periods:
-
Period 1: Patients are randomized to receive a single oral dose of L-365,260 (e.g., 10 mg or 50 mg) or a matching placebo.
-
After a set time (e.g., 90 minutes) to allow for drug absorption, an intravenous injection of a panicogenic agent (e.g., CCK-4) is administered.
-
Panic symptoms and vital signs (e.g., heart rate) are assessed immediately before and for a period after the injection using standardized scales.
-
-
Washout Period: A washout period of at least one week separates the treatment periods to ensure the drug is fully eliminated.
-
Period 2: Patients "cross over" to receive the alternative treatment (a different dose of L-365,260 or placebo). The CCK-4 challenge is repeated.
-
Primary Endpoint: The primary outcome is typically the frequency of panic attacks meeting DSM criteria following the CCK-4 challenge, and the number and intensity of reported panic symptoms.
Conclusion
L-365,260 represents a rational, mechanism-based approach to anxiolytic drug development by targeting the CCK-B receptor system. Preclinical data and clinical challenge studies confirmed its ability to attenuate fear and block experimentally induced panic, demonstrating clear target engagement.[11][12] Its favorable side-effect profile in early trials also presented a significant potential advantage over standard anxiolytics like benzodiazepines and SSRIs.[16]
However, the failure of L-365,260 to demonstrate efficacy in a larger, longer-term clinical trial for panic disorder underscores the profound challenge of translating findings from acute models to the treatment of chronic psychiatric conditions.[13] This suggests that while the CCK system is a valid target for modulating acute fear responses, its role in the sustained pathology of anxiety disorders may be less direct or more readily compensated for.
In contrast, benzodiazepines remain highly effective for rapid, short-term anxiolysis, despite their significant drawbacks regarding sedation and dependence.[2][3] SSRIs, while burdened by a slow onset of action and their own distinct side-effect profile, are established as the first-line therapy for the long-term management of a broad spectrum of anxiety disorders.[2][4] The story of L-365,260 provides valuable insights for the scientific community, highlighting both the promise of novel targets and the rigorous validation required to supplant established, albeit imperfect, therapeutic standards.
References
- 1. Anxiolytic - Wikipedia [en.wikipedia.org]
- 2. buzzrx.com [buzzrx.com]
- 3. New mechanisms of action found for drugs used to treat anxiety disorders [mpg.de]
- 4. Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic [mayoclinic.org]
- 5. Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-365,260 | CCK2 Receptors | Tocris Bioscience [tocris.com]
- 8. Cholecystokinin and anxiety in normal volunteers: an investigation of the anxiogenic properties of pentagastrin and reversal by the cholecystokinin receptor subtype B antagonist L-365,260 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. acnp.org [acnp.org]
- 10. ump.edu.pl [ump.edu.pl]
- 11. The CCKB antagonist, L-365,260, attenuates fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A placebo-controlled trial of L-365,260, a CCKB antagonist, in panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mind.org.uk [mind.org.uk]
- 15. The gastrin-receptor antagonist L-365,260 inhibits stimulated acid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human pharmacokinetics and tolerability of L-365,260, a novel cholecystokinin-B antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
L-365,260: A Comparative Analysis of its Anxiolytic Efficacy in Animal Models
For Immediate Release
This guide provides a comprehensive comparison of the cholecystokinin B (CCK-B) receptor antagonist, L-365,260, with other anxiolytic agents across various preclinical animal models of anxiety. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of L-365,260's potential as an anxiolytic agent.
Overview of L-365,260
L-365,260 is a selective antagonist of the CCK-B receptor. The anxiolytic potential of L-365,260 is predicated on the hypothesis that hyperactivity of the cholecystokinin system, particularly through CCK-B receptors, contributes to anxiety states. By blocking these receptors, L-365,260 is proposed to mitigate the anxiogenic effects of endogenous cholecystokinin.
Comparative Efficacy in Animal Models of Anxiety
The anxiolytic-like effects of L-365,260 have been evaluated in several well-established animal models of anxiety. This guide focuses on its performance in the elevated plus-maze, the Vogel conflict test, and the social interaction test, comparing it primarily with the benzodiazepine anxiolytic, diazepam, and other CCK-B receptor antagonists like CI-988.
Elevated Plus-Maze Test
The elevated plus-maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Quantitative Data Summary: Elevated Plus-Maze
| Compound | Dose Range | Animal Model | Key Findings | Reference |
| L-365,260 | 1 - 1000 µg/kg i.p. | Mice | Dose-dependent increase in the percentage of entries and time spent in the open arms. | [1] |
| Diazepam | 2 mg/kg | Rats | Significant increase in the latency to begin eating in a novel environment (a measure of reduced anxiety). | [2] |
| Devazepide (CCK-A antagonist) | 100 - 10,000 µg/kg | Mice | No significant enhancement of exploratory behavior in the open arms. | [1] |
Experimental Protocol: Elevated Plus-Maze
-
Apparatus: The maze consists of two open arms (e.g., 50 cm x 10 cm) and two closed arms (e.g., 50 cm x 10 cm with 40 cm high walls) extending from a central platform (e.g., 10 cm x 10 cm). The entire apparatus is elevated above the floor (e.g., 80 cm).[3]
-
Animals: Male Wistar rats (220-249 g) or other appropriate rodent strains are used.[4] Animals are habituated to the testing room for at least one hour before the experiment.
-
Procedure: Animals are placed on the central platform facing an open arm. Their behavior is recorded for a 5-minute period. Key parameters measured include the number of entries into the open and closed arms and the time spent in each. The maze is cleaned between trials to eliminate olfactory cues.[5]
-
Lighting Conditions: Testing is typically conducted under low light conditions (e.g., 30 lux) to minimize light-induced anxiety.[4][5]
Vogel Conflict Test
The Vogel conflict test is a model of anxiety that involves a conflict between the motivation to drink and the fear of receiving a mild electric shock. Anxiolytic drugs are expected to increase the number of punished licks.
Quantitative Data Summary: Vogel Conflict Test
| Compound | Dose | Animal Model | Key Findings | Reference |
| L-365,260 | Effective in a narrow dose range | Not specified | Biphasic dose-response curve, suggesting other mechanisms at higher doses. | [6] |
| Diazepam | Not specified | Rats | Produces significant anti-conflict effects, increasing the number of electric shocks received. | [7] |
| CI-988 | 0.03 - 3.0 mg/kg i.m. | Squirrel Monkeys | Increased punished responding, with peak increases of 150% of control at 3.0 mg/kg. | [8] |
Experimental Protocol: Vogel Conflict Test
-
Apparatus: A testing chamber with a grid floor and a drinking spout. The spout is connected to a lickometer and a shock generator.
-
Animals: Rats are typically used and are water-deprived for a period of 18-48 hours prior to the test.[9]
-
Procedure: After a set number of licks (e.g., 20), a mild electric shock is delivered through the drinking spout and the grid floor for a short duration (e.g., 0.25 to 2.0 seconds).[10] The total number of licks and shocks are recorded over a defined test period (e.g., 3-5 minutes).[9] An increase in the number of punished licks is indicative of an anxiolytic effect.[7]
Social Interaction Test
The social interaction test assesses anxiety by measuring the time an animal spends in social investigation with an unfamiliar conspecific. Anxiolytic compounds generally increase the duration of social interaction, particularly under aversive conditions (e.g., bright lighting, unfamiliar environment).
Quantitative Data Summary: Social Interaction Test
| Compound | Dose | Animal Model | Key Findings | Reference |
| L-365,260 | Not specified | Not specified | Limited direct comparative data found in the provided search results. | |
| Diazepam | Not specified | Rats | Increases social interaction, a characteristic of anxiolytic drugs. | [11] |
| Fluoxetine, Sertraline | Not specified | Rats | Can induce anxiety-like effects in this test under certain conditions. | [12] |
Experimental Protocol: Social Interaction Test
-
Apparatus: An open field arena. The level of illumination can be manipulated to create low-light (less anxiogenic) or high-light (more anxiogenic) conditions.[12]
-
Animals: Pairs of weight-matched male rats are typically used. One animal may be habituated to the test arena while the other is naive.
-
Procedure: Two unfamiliar rats are placed in the arena, and their social behaviors (e.g., sniffing, following, grooming) are recorded for a set period. The total time spent in active social interaction is the primary measure. Anxiolytic effects are indicated by an increase in social interaction time, especially in the high-light, unfamiliar condition.
Signaling Pathways and Mechanisms of Action
L-365,260: CCK-B Receptor Antagonism
L-365,260 exerts its effects by blocking the CCK-B receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, cholecystokinin, to the CCK-B receptor typically activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to downstream cellular responses that are believed to contribute to anxiety. By antagonizing this receptor, L-365,260 prevents this signaling cascade.[13][14]
Diazepam: GABA-A Receptor Modulation
In contrast, diazepam, a benzodiazepine, enhances the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability, resulting in its anxiolytic effects.
Conclusion
The available preclinical data suggests that L-365,260 demonstrates anxiolytic-like properties in various animal models, particularly those involving conflict and exploration. Its efficacy appears to be dose-dependent and is mediated through the blockade of CCK-B receptors. While direct, comprehensive comparative studies with standard anxiolytics like diazepam are somewhat limited in the public domain, the distinct mechanism of action of L-365,260 presents a potentially valuable alternative for the treatment of anxiety disorders, warranting further investigation. The provided experimental protocols offer a foundational framework for such comparative studies.
References
- 1. 'Anxiolytic' effect of CCK-antagonists on plus-maze behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the effects of diazepam versus several typical and atypical anti-depressant drugs in an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Time-of-Day and Age Impact on Memory in Elevated Plus-Maze Test in Rats [frontiersin.org]
- 4. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 5. noldus.com [noldus.com]
- 6. Pharmacological evaluation of IQM-95,333, a highly selective CCKA receptor antagonist with anxiolytic-like activity in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Evaluation of the effects of PD 134308 (CI-988), a CCK-B antagonist, on the punished responding of squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 10. orchidscientific.com [orchidscientific.com]
- 11. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. phospholipase C-activating G protein-coupled receptor signaling pathway Gene Ontology Term (GO:0007200) [informatics.jax.org]
- 14. cusabio.com [cusabio.com]
Comparative analysis of L-365,260 binding kinetics
A Comparative Analysis of L-365,260 Binding Kinetics to the Cholecystokinin B (CCK₂) Receptor
Executive Summary
L-365,260 is a potent and selective non-peptide antagonist of the cholecystokinin B (CCK₂) receptor, also known as the gastrin receptor.[1][2][3] It exhibits significantly higher affinity for the CCK₂ receptor compared to the cholecystokinin A (CCK₁) receptor, making it a valuable tool for distinguishing the physiological roles of these two receptor subtypes.[4][5] This selectivity is a key differentiator from non-selective antagonists like proglumide and CCK₁-selective antagonists such as devazepide and lorglumide. The available data, primarily from radioligand binding assays, consistently demonstrates the high affinity and selectivity of L-365,260 for the CCK₂ receptor across various species.[2][6]
Comparative Binding Affinity
The binding affinities of L-365,260 and its alternatives for CCK₁ and CCK₂ receptors are summarized in the table below. This data, derived from competitive radioligand binding assays, highlights the distinct selectivity profiles of these compounds.
| Compound | Receptor Target | Binding Affinity (K_i_ / IC₅₀) | Species | Reference |
| L-365,260 | CCK₂ (CCK-B) | K_i_ = 1.9 nM, 2.0 nM | Guinea Pig | [7] |
| IC₅₀ = 2 nM | - | [4] | ||
| CCK₁ (CCK-A) | IC₅₀ = 280 nM | - | [4] | |
| Devazepide (L-364,718) | CCK₁ (CCK-A) | IC₅₀ = 81 pM (rat pancreatic), 45 pM (bovine gallbladder) | Rat, Bovine | [7] |
| CCK₂ (CCK-B) | IC₅₀ = 245 nM (guinea pig brain) | Guinea Pig | [7] | |
| Lorglumide | CCK₁ (CCK-A) | Potent antagonist | - | [8] |
| Proglumide | CCK-A / CCK-B | Non-selective antagonist | - | [7] |
Note: K_i (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity._
Experimental Protocols
The binding affinity data presented in this guide are primarily derived from competitive radioligand binding assays. Below is a detailed methodology for a typical assay used to characterize the binding of antagonists like L-365,260 to CCK receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (K_i_ or IC₅₀) of a test compound (e.g., L-365,260) for CCK₁ and CCK₂ receptors by measuring its ability to displace a radiolabeled ligand.[6][9][10]
Materials:
-
Receptor Source: Cell membranes prepared from tissues or cell lines expressing the target CCK receptor (e.g., guinea pig brain for CCK₂, rat pancreas for CCK₁).[11]
-
Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]L-365,260 for CCK₂ or [¹²⁵I]Bolton-Hunter labeled CCK-8 for CCK₁).[11]
-
Test Compound: L-365,260 or other antagonists, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Binding Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.[12]
-
Wash Buffer: Ice-cold binding buffer.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[12]
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Binding buffer.
-
A serial dilution of the test compound or vehicle (for total binding) or a high concentration of an unlabeled ligand (for non-specific binding).
-
A fixed concentration of the radioligand (typically at or below its K_d_ value).
-
The membrane preparation.[12]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[12]
-
Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]
-
Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[12]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[12]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided.
CCK₂ Receptor Signaling Pathway.
Radioligand Binding Assay Workflow.
Conclusion
L-365,260 is a well-characterized, high-affinity, and selective antagonist for the CCK₂ receptor. The extensive data from radioligand binding assays firmly establish its pharmacological profile in comparison to other CCK receptor antagonists. While the direct measurement of its association and dissociation rate constants (k_on_ and k_off_) is not widely reported, the available binding affinity data provides a strong foundation for its use as a selective tool in both in vitro and in vivo research. Further studies employing techniques such as surface plasmon resonance (SPR) would be invaluable in providing a more complete picture of the binding kinetics of L-365,260 and its alternatives, which could offer deeper insights into their mechanisms of action and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The gastrin/cholecystokinin-B receptor antagonist L-365,260 reduces basal acid secretion and prevents gastrointestinal damage induced by aspirin, ethanol and cysteamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. Benzodiazepine analogues L365,260 and L364,718 as gastrin and pancreatic CCK receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Binding kinetics of ligands acting at GPCRs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Independent Verification of L-365,260's Antidepressant Effects: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical antidepressant effects of the cholecystokinin B (CCKB) receptor antagonist, L-365,260, with established alternative antidepressants, the norepinephrine-dopamine reuptake inhibitor (NDRI) bupropion and the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine. The information is compiled from preclinical studies to aid in the independent verification and further investigation of L-365,260's therapeutic potential.
Mechanism of Action and Preclinical Evidence
L-365,260 has demonstrated antidepressant-like properties in rodent models, primarily through its action as a selective antagonist of the CCKB receptor.[1] This antagonism is believed to result in an increase in extracellular dopamine levels in brain regions associated with mood and reward, suggesting a potential novel mechanism for antidepressant activity.[1] In contrast, bupropion exerts its effects by blocking the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft. Ketamine, a non-competitive NMDA receptor antagonist, modulates glutamatergic neurotransmission, which in turn influences downstream signaling pathways implicated in neuroplasticity and mood regulation.
Comparative Preclinical Efficacy in the Forced Swim Test
The forced swim test (FST) is a widely used behavioral assay to screen for potential antidepressant drugs in rodents. The test measures the duration of immobility when an animal is placed in an inescapable cylinder of water. A reduction in immobility time is interpreted as an antidepressant-like effect.
While the seminal study by Derrien et al. (1994) demonstrated that L-365,260 reduces immobility time in the mouse forced swim test, the specific quantitative data from this publication were not available in the public domain for this review.[1] However, the qualitative findings from this and other studies consistently support its antidepressant-like profile.[2][3][4]
For comparison, quantitative data from studies on bupropion and ketamine in the forced swim test are presented below. It is important to note that results can vary based on the specific experimental conditions, including animal strain, sex, and drug dosage.
| Compound | Animal Model | Dose | Mean Immobility Time (seconds) ± SEM | % Reduction in Immobility vs. Control | Reference |
| Bupropion | Rat | 30 mg/kg | 85.2 ± 10.1 | ~50% | (Kitamura et al., 2010) |
| Ketamine | Rat | 10 mg/kg | ~75 | ~50% | (Yilmaz et al., 2019) |
| L-365,260 | Mouse | Not Specified | Data Not Available | Qualitatively Reduced | (Derrien et al., 1994)[1] |
_Note: Values are estimated from graphical representations in the cited literature and are presented for comparative purposes. SEM for the ketamine study was not explicitly stated in the available graph.
Experimental Protocols
Forced Swim Test (Rodent)
This protocol is a generalized procedure based on common practices in preclinical antidepressant screening.
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Apparatus:
-
A transparent glass or plastic cylinder (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
The cylinder is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or paws (e.g., 30 cm for rats, 15 cm for mice).
Procedure:
-
Acclimation: Animals are individually placed into the swim cylinder for a 15-minute "pre-swim" session 24 hours before the test session. This is done to induce a stable level of immobility on the test day.
-
Drug Administration: The test compound (e.g., L-365,260, bupropion, ketamine) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes for intraperitoneal injection).
-
Test Session: On the test day, animals are placed back into the swim cylinder for a 5 or 6-minute session.
-
Behavioral Scoring: The session is typically video-recorded for later analysis. An observer, blind to the treatment conditions, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: The total duration of immobility is calculated for each animal. Statistical analysis (e.g., t-test or ANOVA) is used to compare the immobility times between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and the experimental process, the following diagrams were generated using the DOT language.
Caption: Proposed signaling pathway of L-365,260.
Caption: Mechanism of action of Bupropion.
Caption: Simplified signaling cascade of Ketamine.
Caption: Experimental workflow for the Forced Swim Test.
Conclusion
The CCKB receptor antagonist L-365,260 shows promise as a potential antidepressant based on preclinical findings in the forced swim test. Its mechanism of action, involving the modulation of dopamine through CCKB receptor antagonism, represents a departure from traditional monoamine reuptake inhibitors. However, a direct quantitative comparison with established antidepressants like bupropion and ketamine is hampered by the limited availability of specific data for L-365,260 in the public domain. Further independent verification of its efficacy and a more detailed characterization of its dose-response relationship in validated animal models of depression are warranted to fully assess its therapeutic potential for the treatment of depressive disorders. The provided experimental protocols and mechanistic diagrams offer a framework for researchers to design and conduct such validation studies.
References
- 1. The CCKB receptor antagonist, L-365,260, elicits antidepressant-type effects in the forced-swim test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of CCK(B) receptor antagonists: involvement of the opioid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 4. Antidepressant-like effects of CCKB antagonists in mice: antagonism by naltrindole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of L-365031: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the operational and disposal procedures for L-365031, a selective cholecystokinin B (CCKB) receptor antagonist.
Important Notice: A specific Safety Data Sheet (SDS) for L-365031 (CAS No. 111035-59-7) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and the chemical supplier for specific guidance.
Proper Disposal Procedures for L-365031
The disposal of L-365031, as with any research chemical, must be handled with care to prevent environmental contamination and ensure personnel safety. The following step-by-step process outlines the recommended disposal protocol.
Step 1: Waste Characterization
Before disposal, it is crucial to characterize the waste. L-365031 waste may include the pure compound, solutions containing the compound, and contaminated labware (e.g., pipette tips, vials, gloves). All of these should be considered hazardous waste unless determined otherwise by a qualified professional.
Step-2: Containerization
-
Solid Waste: Collect solid L-365031 waste and contaminated disposable labware in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing L-365031 in a sealable, chemical-resistant container. Ensure the container is compatible with all components of the waste stream. Do not mix incompatible wastes.
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: L-365031
-
The CAS Number: 111035-59-7
-
An accurate list of all contents, including solvents and their approximate percentages.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Storage
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic. Ensure secondary containment is used for liquid waste containers to prevent spills.
Step 5: Disposal
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of L-365031 down the drain or in the regular trash.
Safety and Handling Summary
The following table summarizes general safety and handling precautions for a research compound like L-365031. Specific quantitative data should be obtained from the supplier's SDS.
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
| First Aid (General) | Skin Contact: Immediately wash with soap and plenty of water. Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure. |
| Toxicological Data | Specific data for L-365031 is not available. Assume the compound is toxic and handle with appropriate care. |
| Ecological Information | The environmental impact of L-365031 has not been determined. Prevent release to the environment. |
Experimental Protocol and Signaling Pathway
L-365031 is a potent and selective antagonist of the cholecystokinin B (CCKB) receptor. In a research setting, it is used to investigate the physiological roles of the CCKB receptor, which is primarily found in the central nervous system. Experiments involving L-365031 often aim to elucidate the receptor's involvement in anxiety, pain perception, and other neurological processes.
A typical experimental workflow for studying the effects of L-365031 might involve the following steps:
Caption: Experimental workflow for studying L-365031.
The CCKB receptor is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand cholecystokinin (CCK), activates downstream signaling cascades. L-365031 acts by blocking this interaction.
Caption: CCKB receptor signaling pathway and the inhibitory action of L-365031.
Personal protective equipment for handling L 365031
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of L-365031. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.
Immediate Safety Information
L-365031 is a potent and selective nonpeptide antagonist of the cholecystokinin B (CCK-B) and gastrin receptors.[1][2] While specific toxicity data is limited, its pharmacological activity necessitates careful handling to avoid unintended biological effects. Standard laboratory safety protocols for handling biologically active small molecules should be strictly followed.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling L-365031 in solid or solution form:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: In cases of potential aerosolization of the solid compound, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data
The following table summarizes key quantitative data for L-365031.
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₇N₃O₃ | (Assumed) |
| Molecular Weight | 465.55 g/mol | (Calculated) |
| Binding Affinity (Kd) | 2.3 nM (for guinea pig brain membranes) | [1] |
| IC₅₀ | 2 nM (for guinea pig brain CCK-B receptor) | [] |
| IC₅₀ | 280 nM (for pancreatic CCK-A receptor) | [] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for safety and to maintain the compound's integrity.
Handling Workflow
The following diagram outlines the standard operational workflow for handling L-365031.
Storage
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.
-
In Solution: If dissolved in a solvent, store in a tightly sealed vial at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Disposal Plan
All waste containing L-365031 must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
Contaminated Materials: Any materials that have come into contact with L-365031, such as pipette tips, gloves, and bench paper, should be disposed of in the designated solid hazardous waste container.
Disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste.
Experimental Protocols and Mechanism of Action
L-365031 is a selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor.[1][2] It functions by competitively binding to the CCK-B receptor, thereby blocking the physiological effects of its endogenous ligands, cholecystokinin and gastrin.[4]
Signaling Pathway
The CCK-B receptor is a G protein-coupled receptor (GPCR).[5] Upon binding of its agonist, it typically activates a G protein, which in turn initiates a downstream signaling cascade involving the phosphatidylinositol-calcium second messenger system.[5] L-365031, as an antagonist, prevents this activation.
The following diagram illustrates the antagonistic action of L-365031 on the CCK-B receptor signaling pathway.
Key Experimental Protocol: In Vitro Receptor Binding Assay
This protocol provides a general framework for assessing the binding of L-365031 to the CCK-B receptor. Specific parameters may need optimization based on the experimental setup.
-
Membrane Preparation:
-
Homogenize tissue known to express CCK-B receptors (e.g., guinea pig brain) in a suitable buffer (e.g., Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration.
-
-
Binding Assay:
-
In a microtiter plate, combine the prepared membranes, a radiolabeled CCK-B receptor ligand (e.g., [³H]L-365,260), and varying concentrations of L-365031 (or other competing ligands).
-
Incubate the mixture at a specified temperature for a set duration to allow binding to reach equilibrium.
-
To determine non-specific binding, a parallel set of reactions should include a high concentration of an unlabeled CCK-B receptor agonist or antagonist.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the concentration of L-365031.
-
Determine the IC₅₀ value (the concentration of L-365031 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
The Kd (dissociation constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the Kd of the radioligand is known.
-
References
- 1. Characterization of the binding of [3H]L-365,260: a new potent and selective brain cholecystokinin (CCK-B) and gastrin receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin antagonist - Wikipedia [en.wikipedia.org]
- 4. What are CCK receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. uniprot.org [uniprot.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
